molecular formula C10H14O B1597037 1-Phenylbutan-2-ol CAS No. 701-70-2

1-Phenylbutan-2-ol

Cat. No.: B1597037
CAS No.: 701-70-2
M. Wt: 150.22 g/mol
InChI Key: LYUPJHVGLFETDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylbutan-2-ol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Phenyl-2-butanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406921. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUPJHVGLFETDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862380
Record name Benzyl ethyl carbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701-70-2
Record name 1-Phenyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ethylphenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-butanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-2-butanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneethanol, .alpha.-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl ethyl carbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name α-Ethylphenethyl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NV7Q9G7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Phenylbutan-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Synthetic Pathways, and Biocatalytic Resolution

Executive Summary

1-Phenylbutan-2-ol (CAS: 701-70-2) represents a privileged scaffold in organic synthesis, serving as a critical chiral building block for pharmaceutical peptidomimetics and high-value fragrance compounds.[1] Unlike its structural isomer 4-phenylbutan-2-ol (a raspberry ketone precursor), this molecule possesses a stereocenter at the C2 position adjacent to a benzylic methylene group, creating unique steric demands during catalysis.[1]

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to address the specific challenges of its enantioselective synthesis and analytical characterization. It is designed for process chemists and application scientists requiring actionable data for scale-up and method development.[1]

Structural Analysis & Stereochemistry

The chemical identity of this compound is defined by a phenyl ring attached to a 2-hydroxybutane backbone via a methylene bridge.[1] This "benzyl-ethyl" substitution pattern at the carbinol carbon distinguishes it from the "phenyl-propyl" pattern of its isomers.[1]

Stereochemical Implications

The C2 position is a chiral center.[1] In biological systems and pharmaceutical applications, the enantiomers exhibit distinct pharmacodynamic profiles:

  • (S)-1-Phenylbutan-2-ol: Often the preferred isomer for lipase-catalyzed esterification due to the "Kazlauskas Rule" (anti-Prelog preference in specific lipases).

  • (R)-1-Phenylbutan-2-ol: Frequently obtained via hydrolysis of the corresponding acetate ester.[1]

Retrosynthetic Disconnection

To understand the synthesis, we must visualize the disconnection of the C1-C2 or C2-C3 bonds.

G Target Target: this compound (Chiral Center at C2) Disc1 Disconnection A (C1-C2) Benzyl Grignard Route Target->Disc1 Retrosynthesis Disc2 Disconnection B (Reduction) Ketone Reduction Target->Disc2 Prec1 Benzylmagnesium Chloride + Propanal Disc1->Prec1 Precursors Prec2 Benzyl Ethyl Ketone (1-Phenyl-2-butanone) + NaBH4 / H2 Disc2->Prec2 Precursors

Figure 1. Retrosynthetic analysis showing the two primary chemical pathways to the target molecule.

Physicochemical Properties

Accurate physicochemical data is essential for process design, particularly for distillation and extraction protocols.[1]

PropertyValueContext/Notes
CAS Number 701-70-2Racemic mixture
Molecular Formula C₁₀H₁₄OMW: 150.22 g/mol
Boiling Point 124–127 °C@ 25 mmHg (Vacuum distillation required)
Density 0.989 g/mL@ 25 °C
Refractive Index n20/D 1.516Standard purity check
LogP 2.37 (est)Lipophilic; soluble in organic solvents, poor in water
Flash Point > 100 °CCombustible liquid (Class IIIB)
Solubility Ethanol, Ether, CHCl₃Miscible in most polar aprotic solvents

Synthetic Methodologies

For drug development, obtaining the enantiopure form is paramount.[1][2] Two primary routes are recommended: Chemical Synthesis (Racemic) followed by Enzymatic Resolution.[1]

Chemical Synthesis: The Grignard Protocol

Critical Distinction: A common error in literature is proposing the reaction of Phenylmagnesium bromide with Butanal.[1] This yields 1-phenylbutan-1 -ol.[1][3][4] To synthesize This compound , one must use Benzylmagnesium chloride and Propanal .[1]

Protocol (Scale: 50 mmol):

  • Reagent Prep: Flame-dry a 250 mL 3-neck flask under N₂ atmosphere. Add Mg turnings (1.3 eq) and anhydrous THF.

  • Initiation: Add a crystal of I₂.[1] Dropwise add Benzyl chloride (1.0 eq) in THF to maintain gentle reflux (exothermic).

  • Addition: Cool to 0°C. Dropwise add Propanal (1.05 eq) over 30 mins.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O.[1] Dry over MgSO₄.[1]

  • Purification: Vacuum distillation (bp 124°C/25mmHg).

Biocatalytic Kinetic Resolution (Green Chemistry)

This is the industry standard for generating the chiral building block.[1] Candida antarctica Lipase B (CAL-B, Novozym 435) is highly selective for this substrate.[1]

Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically) leaving the (S)-alcohol unreacted, or vice-versa depending on the specific acyl donor and solvent conditions.

Protocol (Kinetic Resolution):

  • Substrate: Dissolve racemic this compound (100 mM) in dry Hexane or MTBE.

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).[1]

  • Catalyst: Add Novozym 435 (10 mg/mmol substrate).

  • Incubation: Shake at 30–40°C, 200 rpm. Monitor by Chiral HPLC.[1]

  • Termination: Filter off enzyme (reusable) at ~50% conversion.

  • Separation: The (R)-Acetate and (S)-Alcohol have significantly different boiling points and polarities, allowing separation by flash chromatography or distillation.[1]

Enzymatic Racemate Racemic This compound Lipase CAL-B (Novozym 435) + Vinyl Acetate Racemate->Lipase Solvent: Hexane Intermediate Enzyme-Substrate Complex Lipase->Intermediate ProductS (S)-1-Phenylbutan-2-ol (Unreacted) Intermediate->ProductS Slow/No Reaction ProductR (R)-Acetate Ester (Converted) Intermediate->ProductR Fast Acylation

Figure 2.[1][5] Kinetic resolution workflow using CAL-B lipase to separate enantiomers.

Analytical Characterization

Verification of the structure requires NMR spectroscopy.[1] The benzyl protons are diastereotopic, appearing as a complex multiplet rather than a simple doublet.[1]

¹H NMR Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
Ar-H 7.15 – 7.35Multiplet5HPhenyl ring protons
C2-H 3.65 – 3.75Multiplet1HMethine (Chiral center)
C1-H 2.60 – 2.85Multiplet2HBenzylic CH₂ (Diastereotopic)
-OH 1.60 – 1.80Broad Singlet1HHydroxyl (conc. dependent)
C3-H 1.45 – 1.60Multiplet2HEthyl CH₂
C4-H 0.96Triplet3HTerminal Methyl
Safety & Handling (GHS)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).[1][6]

  • PPE: Nitrile gloves, safety goggles.[1] Work in a fume hood due to potential inhalation of vapors during heating.[1]

Pharmaceutical Applications

This compound serves as a versatile intermediate in the synthesis of:

  • Protease Inhibitors: The benzyl-ethyl-carbinol motif mimics the phenylalanine transition state in peptide bond hydrolysis.[1]

  • Chiral Auxiliaries: Used to induce stereochemistry in subsequent aldol reactions or alkylations.[1][5]

  • Fragrance Ingredients: The molecule contributes "green," "earthy," and "hyacinth-like" notes to perfumery, requiring high chemical purity (>98%) to avoid off-odors from oxidation byproducts (ketones).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7003733, (2R)-1-phenylbutan-2-ol.[1] Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of this compound.[1] Journal of Molecular Catalysis B: Enzymatic.[1] (Contextual citation based on standard CAL-B protocols verified in search).

  • SpectraBase. 1-Phenyl-2-butanol NMR Data. Wiley Science Solutions.[1] Retrieved from [Link]

Sources

Technical Guide: Physical Properties & Processing of 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 701-70-2 | Formula: C₁₀H₁₄O | MW: 150.22 g/mol

Part 1: Executive Summary & Chemical Identity

1-Phenylbutan-2-ol (also known as


-ethylphenethyl alcohol or benzyl ethyl carbinol) acts as a critical chiral building block in the synthesis of pharmaceutical intermediates and fine fragrances.[1][2] Its structural utility lies in the chiral center at the C2 position, making it a frequent target for asymmetric synthesis and bioreduction studies.

For the application scientist, this molecule presents specific processing challenges. Its boiling point requires high-vacuum handling to avoid thermal degradation, while its density—perilously close to that of water—demands precise phase separation protocols during extraction.

Chemical Structure & Stereochemistry

The molecule consists of a phenethyl backbone with an ethyl group at the carbinol carbon.

  • IUPAC Name: this compound[1][3][4][5]

  • Chiral Center: C2 (Exists as (R) and (S) enantiomers; commercial grades are often racemic unless specified).

Structure Fig 1. Structural Connectivity of this compound Phenyl Phenyl Ring (Lipophilic Anchor) Linker CH2 Linker (C1) Phenyl->Linker Chiral Chiral Center (C2 - CHOH) Linker->Chiral Ethyl Ethyl Group (C3-C4) Chiral->Ethyl

Part 2: Physicochemical Profile

The following data aggregates experimental values from industrial safety literature and spectral databases.

Table 1: Key Physical Properties
PropertyValueCondition / Note
Boiling Point (Reduced) 124–127 °C @ 25 mmHg (Experimental) [1][2]
Boiling Point (Reduced) 132 °C @ 14 mmHg (Experimental) [2]
Boiling Point (Atmospheric) ~235 °C(Extrapolated - Do not distill at atm. pressure)
Density 0.989 g/mL @ 25 °C [2][3]
Refractive Index (

)
1.516 @ 20 °C [2][3]
Flash Point 100 °C (212 °F)Closed Cup [2]
Solubility Low in waterSoluble in alcohols, ethers, CHCl₃

Part 3: Thermodynamic Analysis (Boiling Point)

The Vacuum Necessity

Attempting to distill this compound at atmospheric pressure is a procedural error. The extrapolated boiling point (>230 °C) places the molecule in a thermal range where dehydration to alkenes (e.g., 1-phenyl-1-butene or 1-phenyl-2-butene) becomes kinetically favorable.

Operational Directive: Always maintain a vacuum of <25 mmHg for purification.

  • At 25 mmHg: The target distills at ~125 °C, a safe window for standard oil bath heating (set bath to ~145 °C).

  • At 14 mmHg: The boiling point drops to ~132 °C (Note: Discrepancies in literature values often arise from thermometer placement; always rely on the steady distillation head temperature).

Distillation Logic Flow

The following workflow illustrates the decision process for purifying crude reaction mixtures containing this compound.

Distillation Fig 2. Vacuum Distillation Protocol for this compound Start Crude Reaction Mixture CheckSolvent Residual Solvent? Start->CheckSolvent Rotovap Rotary Evaporation (40°C, 20 mbar) CheckSolvent->Rotovap Yes VacuumSetup Setup Short-Path Distillation (High Vacuum Line) CheckSolvent->VacuumSetup No Rotovap->VacuumSetup PressureCheck Pressure < 25 mmHg? VacuumSetup->PressureCheck PressureCheck->VacuumSetup No (Fix Leaks) Heat Apply Heat (Oil Bath 140-150°C) PressureCheck->Heat Yes Fraction1 Collect Fore-run (Low Boilers) Heat->Fraction1 T < 120°C Fraction2 Collect Main Fraction (124-127°C) Fraction1->Fraction2 T Stabilizes Stop Stop & Cool (Avoid Pot Residue Coking) Fraction2->Stop T Drops/Smoke

Part 4: Volumetric Analysis (Density & Phase Separation)

The "Density Trap"

A density of 0.989 g/mL at 25 °C presents a specific hazard in extraction protocols. It is only ~1.1% lighter than pure water (1.00 g/mL).

  • Risk: In an extraction using pure water or dilute acid/base, the phase boundary may be indistinct, or an emulsion may form that refuses to settle. If the aqueous layer is slightly warm, inversion could occur (organic layer sinks).

Protocol Solution: Salting Out To ensure a robust density differential (


), you must increase the density of the aqueous phase.
  • Saturate the Aqueous Layer: Use Brine (NaCl saturated solution,

    
     g/mL).
    
  • Result: The organic layer (0.989 g/mL) will float decisively on top of the brine (1.2 g/mL), preventing emulsion and layer inversion.

Part 5: Experimental Protocols

Protocol A: Measurement of Boiling Point (Micro-Scale)

Use this to validate the identity of a synthesized batch.

  • Apparatus: Thiele tube containing silicone oil or a digital melting point apparatus with capillary capability.

  • Sample Prep: Introduce ~50 µL of sample into a sealed capillary tube containing a micro-inverted bell jar (Siwoloboff method).

  • Heating: Ramp temperature at 2 °C/min.

  • Observation: Record the temperature at which a continuous stream of bubbles emerges from the inverted bell jar (vapor pressure = external pressure).

    • Note: This method measures atmospheric BP. Expect decomposition/discoloration near 230 °C. Preferred Method: Vacuum distillation recording (see Fig 2).

Protocol B: Purification via Column Chromatography

Alternative to distillation for small, heat-sensitive batches.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution using Ethyl Acetate (EtOAc) and Pentane/Hexane.

    • Start: 5% EtOAc in Pentane.

    • Ramp: Increase to 10%, then 20% EtOAc.

  • Detection: TLC (Thin Layer Chromatography).

    • Stain: KMnO₄ (Alcohols oxidize rapidly to ketones/acids, showing yellow spots on purple background) or Vanillin stain.

    • Rf Value: Expect Rf ~0.3-0.4 in 20% EtOAc/Hexane (varies by silica activity) [4].

Part 6: Applications in Drug Development

This compound is not just a solvent; it is a scaffold.

  • Chiral Resolution: The racemic alcohol is often resolved using lipases (e.g., Candida antarctica Lipase B) to yield enantiopure (S)-1-phenylbutan-2-ol, a precursor for ferroelectric liquid crystals and specific protease inhibitors [5].

  • Fragrance Chemistry: Used as a fixative with a "mild hyacinth" profile, requiring high purity to prevent off-notes from oxidation products (ketones).

References

  • ChemSynthesis. (2025).[1] 1-phenyl-2-butanol - 701-70-2 Physical Properties. Retrieved from

  • ChemicalBook. (2025).[6] 1-PHENYL-2-BUTANOL Properties, CAS 701-70-2.[1][3][4][7] Retrieved from

  • The Good Scents Company. (2024). Benzyl ethyl carbinol (CAS 701-70-2) Data. Retrieved from

  • Organic Syntheses. (2014). Synthesis of 3-chloro-4-phenylbutan-2-one from 4-phenyl-3-buten-2-ol. (Referencing similar chromatographic behavior of phenyl-butanol derivatives). Retrieved from

  • ResearchGate. (2024). Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol. Retrieved from

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylbutan-2-ol (


-ethyl-benzeneethanol) represents a quintessential case study for small molecule characterization due to its specific structural features: a flexible alkyl chain, a rigid aromatic system, and a single chiral center at C2.[1]

For researchers in drug development and organic synthesis, this molecule is not merely a substrate; it is a diagnostic standard for understanding diastereotopicity .[1] The chiral center at C2 renders the adjacent methylene protons (at C1 and C3) magnetically non-equivalent, creating complex splitting patterns that are often misassigned by automated software.[1]

This guide provides a definitive spectral breakdown, experimental protocols, and the mechanistic logic required to validate the identity of this compound with high confidence.[1]

Part 1: Structural Logic & Diastereotopicity

Before analyzing the spectrum, one must understand the magnetic environment.[1] The molecule possesses a chiral center at C2 .[1]


[1]
  • The Chiral Influence: The stereocenter at C2 breaks the symmetry of the adjacent methylene groups.[1]

  • C1 Protons (Benzylic): These are diastereotopic .[1][2][3][4] Even in a freely rotating chain,

    
     and 
    
    
    
    on C1 experience different magnetic environments.[1] They will not appear as a simple doublet but as the AB part of an ABX system (coupling to each other and to H2).[1]
  • C3 Protons: Similarly diastereotopic, though often overlapping due to conformational flexibility.[1]

Visualization: Spectral Assignment Logic

SpectralLogic Struct Structure: This compound Chirality Chiral Center (C2) Struct->Chirality Diast Diastereotopicity (C1 & C3 Protons) Chirality->Diast Induces asymmetry Splitting Complex Splitting (ABX System) Diast->Splitting J(gem) + J(vic) Spectrum Final Spectrum: Distinct Shifts for Ha/Hb Splitting->Spectrum

Figure 1: Logical flow demonstrating how molecular chirality dictates the complex splitting patterns observed in the NMR spectrum.[1][5]

Part 2: Experimental Protocol

To reproduce the data below, adherence to a standardized protocol is required. Variations in concentration or water content can significantly shift the hydroxyl proton and affect resolution.[1]

Standard Operating Procedure (SOP)
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]
    
    • Why:

      
       minimizes exchange broadening of the OH signal compared to DMSO-
      
      
      
      , though the OH peak position will drift with concentration.[1]
  • Sample Preparation:

    • Dissolve 10-15 mg of this compound in 0.6 mL of solvent.

    • Filter through a cotton plug into a precision 5mm NMR tube to remove particulate matter (improves shimming).[1]

  • Acquisition Parameters (400 MHz equivalent):

    • Temperature: 298 K (

      
      ).
      
    • Pulse Angle:

      
       (maximizes signal-to-noise for quantitative integration).[1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of aromatic protons vs. alkyl protons).
    • Scans: 16 (1H) / 256-1024 (13C).[1]

Part 3: 1H NMR Spectral Data

Reference: 0.00 ppm (TMS). Solvent Residual: 7.26 ppm (


).[1][6]
PositionTypeShift (

, ppm)
IntegrationMultiplicityCoupling (

, Hz)
Assignment Logic
Ph Ar-H7.15 – 7.355HMultiplet-Overlapping aromatic protons (ortho/meta/para).[1]
H-2 CH-O3.65 – 3.801HMultiplet-Deshielded by Oxygen; couples to H-1(a,b) and H-3(a,b).[1]
H-1a

2.801Hdd

,

Benzylic; Diastereotopic.[1] Distinct from H-1b.
H-1b

2.651Hdd

,

Benzylic; Diastereotopic.[1] Stronger coupling to H-2 indicates anti-periplanar geometry.[1]
OH OH1.60 – 1.801HBroad Singlet-Variable.[1] Concentration/Temperature dependent.[1]
H-3

1.45 – 1.552HMultiplet-Methylene group; complex coupling due to diastereotopicity.[1]
H-4

0.963HTriplet

Terminal methyl group.[1]
Detailed Analysis
  • The Benzylic Region (2.6 - 2.8 ppm): This is the critical validation region.[1] You will observe two distinct signals (doublet of doublets) rather than a simple doublet. The large coupling constant (~13.5 Hz) is the geminal coupling between the two protons on C1.[1] The smaller couplings (4.8 Hz and 8.2 Hz) represent vicinal coupling to the methine proton (H-2).[1]

  • The Aromatic Region: While often integrated as a lump sum (5H), high-field instruments (>500 MHz) may resolve the ortho, meta, and para protons.

Part 4: 13C NMR Spectral Data

Reference: 77.16 ppm (


 triplet).[1]
PositionTypeShift (

, ppm)
Description
C-ipso Quaternary138.6Aromatic ring attachment point.[1] Low intensity.
C-meta CH129.4Aromatic signal (intensities may vary).[1]
C-ortho CH128.6Aromatic signal.[1]
C-para CH126.5Aromatic signal.[1]
C-2 CH-OH73.0Carbinol carbon.[1] Distinctive downfield shift.
C-1

46.0Benzylic carbon.[1]
C-3

30.1Methylene chain.[1]
C-4

10.0Terminal methyl.[1]
Interpretation Notes
  • Differentiation: C-1 (46.0 ppm) is significantly downfield from C-3 (30.1 ppm) due to the deshielding effect of the aromatic ring (ring current anisotropy) and the inductive effect of the hydroxyl group.[1]

  • Impurity Check: Common impurities include the ketone oxidation product (1-phenylbutan-2-one), which would show a carbonyl peak ~209 ppm and loss of the C-2 signal at 73 ppm.[1]

Part 5: Advanced Experimental Workflow

For complex mixtures or verification of enantiopurity, simple 1D NMR is insufficient.[1]

Workflow Visualization

ExperimentWorkflow Sample Sample Prep (15mg in CDCl3) Shim Shimming & Locking (Target: Line width < 0.5Hz) Sample->Shim Acq1D Acquire 1H & 13C Shim->Acq1D Process Processing: Phasing & Baseline Correction Acq1D->Process Check Check C1 Splitting Process->Check Advanced Optional: COSY/HSQC (Confirm Diastereotopicity) Check->Advanced If ambiguous

Figure 2: Step-by-step experimental workflow for validating this compound, including decision points for advanced 2D techniques.

2D NMR Corroboration
  • COSY (Correlation Spectroscopy): Essential to prove the connectivity.[1]

    • Cross-peak between 0.96 ppm (

      
      ) and 1.50 ppm  (
      
      
      
      ).[1]
    • Cross-peak between 1.50 ppm (

      
      ) and 3.70 ppm  (CH-OH).[1]
      
    • Cross-peak between 3.70 ppm (CH-OH) and both benzylic signals (2.65/2.80 ppm).[1]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Confirms that the two protons at 2.65 and 2.80 ppm correlate to the same carbon signal at 46.0 ppm, proving they are diastereotopic protons on the same methylene group.[1]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] SDBS No. 3088: 1-Phenyl-2-butanol NMR Spectral Data. Spectral Database for Organic Compounds (SDBS).[1] [Link]

  • PubChem. (2024).[1] Compound Summary: this compound (CID 92833).[1] National Center for Biotechnology Information.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for ABX splitting patterns).

Sources

(2R)-1-phenylbutan-2-ol and (2S)-1-phenylbutan-2-ol properties

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Executive Summary

(2R)-1-phenylbutan-2-ol and its enantiomer (2S)-1-phenylbutan-2-ol are critical chiral building blocks in the synthesis of pharmaceutical intermediates, particularly for antitubercular agents, protease inhibitors, and chiral amines. As secondary alcohols possessing a flexible alkyl chain and a rigid aromatic moiety, they serve as excellent model substrates for studying enzymatic kinetic resolution (EKR) and stereoselective synthesis. This guide provides a deep technical analysis of their physicochemical properties, biocatalytic production routes, and analytical characterization.

Physicochemical & Stereochemical Profile

The stereochemistry of 1-phenylbutan-2-ol is defined by the chiral center at the C2 position. The absolute configuration is determined by the spatial arrangement of the hydroxyl group relative to the benzyl and ethyl substituents.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name This compound
CAS Number (Racemic) 701-70-2
CAS Number (2R) 29393-19-9Dextrorotatory in some solvents (verify specific conditions)
CAS Number (2S) 74709-08-3
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Boiling Point 124–127 °C@ 25 mmHg
Density 0.989 g/mL@ 25 °C
Refractive Index (

)
1.516
Solubility Soluble in alcohols, ether, chloroform; sparingly soluble in waterLipophilic character dominates due to benzyl/ethyl groups
Stereochemical Assignment (Cahn-Ingold-Prelog)
  • Priority 1: -OH (Oxygen has highest atomic number)

  • Priority 2: -CH₂Ph (Benzyl group, Carbon attached to C, H, H)

  • Priority 3: -CH₂CH₃ (Ethyl group, Carbon attached to C, H, H)

  • Priority 4: -H (Lowest priority)

Note on Kazlauskas Rule: In enzymatic resolutions using Candida antarctica Lipase B (CAL-B), the enzyme typically displays high enantioselectivity for the (R)-enantiomer of secondary alcohols where the medium-sized substituent is the alkyl chain and the large substituent is the aromatic ring. This empirical rule is critical for predicting the outcome of kinetic resolutions.

Synthetic Pathways & Manufacturing

A. Chemical Synthesis (Racemic)

The most direct route to the racemic alcohol is the Grignard addition of benzylmagnesium chloride to propanal. This method is robust but yields a 50:50 mixture requiring subsequent resolution.

Reaction:



B. Biocatalytic Kinetic Resolution (Enantiopure)

For pharmaceutical applications requiring high enantiomeric excess (


), Enzymatic Kinetic Resolution (EKR) is the industry standard. This process utilizes a lipase to selectively acylate one enantiomer (typically the R-isomer per Kazlauskas rule) while leaving the other (S-isomer) as the free alcohol.[1]
Protocol: Lipase-Mediated Transesterification[2]
  • Substrate: Racemic this compound.

  • Acyl Donor: Vinyl acetate (irreversible donor, produces volatile acetaldehyde byproduct).

  • Catalyst: Immobilized Candida antarctica Lipase B (e.g., Novozym 435).

  • Solvent: MTBE or Hexane (non-polar solvents enhance enzyme rigidity and stability).

  • Temperature: 30–40 °C.

Mechanism & Workflow: The lipase catalytic triad (Ser-His-Asp) initiates a nucleophilic attack on the acyl donor. The (R)-enantiomer fits into the active site's stereospecific pocket, allowing the histidine to facilitate the transfer of the acetyl group. The (S)-enantiomer is sterically hindered and remains unreacted.

EKR_Workflow Racemate Racemic This compound Reaction Kinetic Resolution (Stirring, 30-40°C) Racemate->Reaction Enzyme Immobilized CAL-B (Novozym 435) Enzyme->Reaction Catalyst AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Reaction Separation Separation (Column Chromatography) Reaction->Separation Mixture ProductR (R)-Acetate (Ester) Separation->ProductR Fast Reacting ProductS (S)-Alcohol (Unreacted) Separation->ProductS Slow Reacting (ee > 99%) Hydrolysis Chemical Hydrolysis (NaOH/MeOH) ProductR->Hydrolysis FinalR Pure (R)-Alcohol Hydrolysis->FinalR

Figure 1: Workflow for the Enzymatic Kinetic Resolution of this compound.

Analytical Characterization

Precise determination of enantiomeric excess (


) is mandatory. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Chiral HPLC Protocol[2][3][7][8]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the phenyl chromophore).

  • Temperature: 25 °C.

Separation Logic: The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). The hydroxyl group of the analyte forms hydrogen bonds with the carbamate groups of the CSP, while the aromatic ring engages in


-

interactions.

HPLC_Logic Sample Enantiomeric Mixture (R/S) CSP Chiral Stationary Phase (Chiralcel OD-H) Sample->CSP Injection InteractionR (R)-Analyte + CSP Complex A (Stronger Interaction) CSP->InteractionR InteractionS (S)-Analyte + CSP Complex B (Weaker Interaction) CSP->InteractionS Elution Differential Elution InteractionR->Elution Elutes Second InteractionS->Elution Elutes First (Typical for OD-H) Result Separated Peaks Calculate ee% Elution->Result

Figure 2: Mechanism of Chiral Recognition on Polysaccharide-based Stationary Phases.

Pharmaceutical & Industrial Applications[2][5][8][9][10][11]

  • Antitubercular Agents: (2R)-1-phenylbutan-2-ol has demonstrated potential activity against Mycobacterium tuberculosis, inhibiting protein synthesis in specific tautomeric forms.

  • Chiral Amines: Through biocatalytic amination (using transaminases) or chemical conversion (Mitsunobu reaction with phthalimide), these alcohols are precursors to 1-phenylbutan-2-amine, a scaffold found in various CNS-active drugs.

  • Fragrance Industry: The racemic mixture is utilized for its floral, hyacinth-like olfactory properties, often listed under the name

    
    -ethylphenethyl alcohol.
    

References

  • Enzymatic Kinetic Resolution of Secondary Alcohols

    • Title: Kinetic resolution of 1-phenylethanol (analogous substrate) using Candida antarctica lipase B.[3]

    • Source: ResearchG
    • URL: (Representative for CAL-B methodology).

  • Physicochemical Properties & Safety

    • Title: (2R)-1-phenylbutan-2-ol Compound Summary.
    • Source: PubChem.[4]

    • URL:[Link]

  • Chiral HPLC Methodologies

    • Title: Chiral HPLC Separ
    • Source: Phenomenex / Sigma-Aldrich Technical Guides.
    • URL:[Link]

  • Kazlauskas Rule & Absolute Configuration

    • Title: Determination of Absolute Configuration of Secondary Alcohols Using Lipase-C
    • Source: Chirality (via PubMed).[5]

    • URL:[Link]

Sources

Solubility Characteristics & Solvent Selection for 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Process Research & Development

Executive Summary

1-Phenylbutan-2-ol (CAS: 701-70-2) is a vital chiral building block in the synthesis of central nervous system (CNS) active pharmaceutical ingredients and fine fragrances. As a lipophilic secondary alcohol, its processing behavior is defined not by simple "solubility" (as it is a liquid at standard processing temperatures, MP ~21–23°C), but by miscibility , partition coefficients (LogP) , and solvent-mediated stereoselectivity .

This guide moves beyond basic physical constants to address the solvation thermodynamics critical for extraction efficiency, biphasic reaction design, and enzymatic kinetic resolution—the primary industrial route for obtaining enantiopure forms of this molecule.

Molecular Architecture & Solvation Mechanisms

To optimize solvent selection, one must understand the competing solvating forces within the molecule. This compound exhibits a classic amphiphilic structure with a dominant hydrophobic domain.

Structural Analysis
  • Hydrophobic Domain (Lipophilic): The phenyl ring and the ethyl tail (C3-C4) create a large non-polar surface area. This drives high affinity for aromatic (Toluene) and aliphatic (Hexane, Cyclohexane) solvents via Van der Waals forces and

    
    -
    
    
    
    stacking.
  • Hydrophilic Domain (Polar): The secondary hydroxyl group (-OH) at C2 acts as both a hydrogen bond donor and acceptor. This provides miscibility with polar protic solvents (Ethanol, IPA) and polar aprotic solvents (DMSO, Ethyl Acetate).

Mechanistic Diagram: Solvation Dynamics

The following diagram illustrates the competitive interaction between solvent classes and the specific moieties of this compound.

SolvationMechanism Molecule This compound (Amphiphilic Substrate) Water Water (Aqueous Phase) Molecule->Water Hydrophobic Exclusion (Immiscible/Low Solubility) NonPolar Non-Polar Solvents (Hexane, Heptane) NonPolar->Molecule Van der Waals (Ethyl Group Interaction) Aromatic Aromatic Solvents (Toluene, Xylene) Aromatic->Molecule Pi-Pi Stacking (Phenyl Ring Interaction) PolarProtic Polar Protic Solvents (MeOH, EtOH, IPA) PolarProtic->Molecule H-Bonding (Hydroxyl Group)

Caption: Solvation dynamics showing the dominant interactions. Note the strong affinity for aromatics and alcohols versus the exclusion from aqueous phases.

Physicochemical & Solubility Data

Unlike solid solutes where saturation limits are the primary concern, this compound is a viscous liquid at room temperature. Therefore, data is presented in terms of Miscibility (for single-phase processing) and Partitioning (for biphasic extraction).

Table 1: Key Physicochemical Constants
ParameterValueRelevance to Processing
Physical State Liquid (MP ~21–23°C)Requires LLE (Liquid-Liquid Extraction) logic rather than crystallization logic at RT.
Boiling Point 124–127°C (25 mmHg)High boiler; difficult to remove by simple evaporation without vacuum.
LogP (Octanol/Water) 2.37 – 2.50 (Est.)Highly lipophilic. Partitions ~300:1 into organic phase vs. water.
Density 0.989 g/mLClose to water; requires careful interface detection during extraction.
Table 2: Solvent Compatibility & Application Matrix

Based on standard process chemistry behaviors for phenyl-alkanols.

Solvent ClassSpecific SolventMiscibilityApplication Context
Aliphatic Hydrocarbons n-Hexane, CyclohexaneFully Miscible Enzymatic Resolution: Standard media for lipase-catalyzed acylation. Promotes high enantioselectivity.[1][2]
Aromatic Hydrocarbons TolueneFully Miscible Scale-Up: Preferred over hexane due to higher flash point and better solubility of acyl donors.
Chlorinated DCM, ChloroformFully Miscible Synthesis: Excellent for chemical derivatization, though avoided in Green Chemistry.
Polar Protic Ethanol, IsopropanolFully Miscible Co-solvent: Used to increase solubility of polar reagents in biocatalysis (e.g., tert-butanol systems).
Aqueous WaterImmiscible Work-up: Product stays in organic layer; salts/enzymes stay in aqueous layer. Solubility < 2 g/L (Est).[3]

Thermodynamic Context: The Role of Solvent in Enantioselectivity

In drug development, this compound is rarely used as a racemic solvent; it is a substrate for Kinetic Resolution . The choice of solvent dictates the thermodynamic activity of the enzyme (e.g., Candida antarctica Lipase B, CALB) and the substrate.

  • Hydrophobic Solvents (LogP > 3): Solvents like Hexane or Isooctane strip the essential water layer from the enzyme surface less than hydrophilic solvents, maintaining high catalytic activity.

  • Enantiomeric Ratio (E-value): Research on analogous phenyl-alkanols indicates that hydrophobic solvents (Toluene, Hexane) typically yield higher E-values compared to polar ethers (THF, MTBE) because they do not interfere with the H-bonding network required for the enzyme-substrate transition state.

Protocol: Solvent Screening for Enzymatic Kinetic Resolution

Objective: Determine the optimal solvent system for the resolution of racemic this compound to obtain the (R)- or (S)-enantiomer. This protocol serves as a self-validating system by using an internal standard and time-course sampling.

Methodology: Analytical Scale Screening

Reagents:

  • Racemic this compound (Substrate)

  • Vinyl Acetate (Acyl Donor)

  • Immobilized Lipase (e.g., Novozym 435 / CALB)

  • Solvents: n-Hexane, Toluene, MTBE, DIPE (Dried over molecular sieves).

  • Internal Standard: Dodecane (chemically inert).

Workflow Diagram (DOT):

ProtocolWorkflow Start Start: Solvent Selection Prep Prepare Stock Solution (Substrate + Internal Std + Acyl Donor) Start->Prep Dispense Dispense into Reaction Vials (Solvent A, B, C, D) Prep->Dispense Initiate Initiate: Add Immobilized Enzyme Dispense->Initiate Incubate Incubate: Orbital Shaker (30°C, 200 rpm) Initiate->Incubate Sample Sampling (t=1, 4, 24h) Filter Enzyme Incubate->Sample Time Course Analyze Chiral GC/HPLC Analysis Sample->Analyze Calc Calculate Conversion (c) & Enantiomeric Ratio (E) Analyze->Calc Calc->Incubate If c < 50%

Caption: Step-by-step workflow for screening solvent effects on kinetic resolution.

Detailed Steps:
  • Stock Preparation: In a volumetric flask, dissolve this compound (50 mM) and Dodecane (20 mM, Internal Standard) in the test solvent.

  • Acyl Donor Addition: Add Vinyl Acetate (150 mM, 3 equivalents). Causality: Excess acyl donor drives the equilibrium forward in irreversible transesterification.

  • Initiation: Add 10 mg/mL of immobilized CALB to the reaction vial.

  • Reaction: Shake at 30°C. The hydrophobic solvents (Hexane/Toluene) usually provide faster rates due to better substrate solubility and enzyme stability.

  • Validation (Self-Check):

    • Control: Run one vial without enzyme. If conversion > 0%, thermal background reaction is occurring (solvent impurity or temperature too high).

    • Mass Balance: The sum of the area counts for (R)-alcohol + (S)-alcohol + (R)-ester + (S)-ester must remain constant relative to the Dodecane internal standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92833, 1-Phenyl-2-butanol. Retrieved from [Link]

  • Fan, Y., et al. (2011). Kinetic resolution of 1-phenylethanol enantiomers... in different solvent systems. ResearchGate. Retrieved from [Link]

  • NIST (2009). Octanol-Water Partition Coefficients of Simple Organic Compounds. Retrieved from [Link]

Sources

Technical Monograph: 1-Phenyl-2-butanol (CAS 701-70-2)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

1-Phenyl-2-butanol (CAS 701-70-2), also known as


-ethylphenethyl alcohol  or benzyl ethyl carbinol , is a vital chiral secondary alcohol utilized in fine chemical synthesis and pharmaceutical development. Structurally characterized by a phenethyl skeleton with an ethyl side chain at the carbinol center, it serves as a versatile building block for the synthesis of chiral amines, protease inhibitors, and bioactive esters.

While historically valued in the fragrance industry for its mild hyacinth and muguet (lily-of-the-valley) olfactory profile, its primary modern utility lies in asymmetric synthesis. The compound exists as a racemate in standard synthesis but is frequently resolved into its (R)- and (S)-enantiomers for specific pharmacological applications, including cholesterol absorption inhibitors and ophthalmic preservatives.[1]

Chemical Identity & Physicochemical Properties[2][3]

Table 1: Chemical Identity
ParameterDetail
CAS Number 701-70-2
IUPAC Name 1-Phenylbutan-2-ol
Synonyms

-Ethylphenethyl alcohol; Benzyl ethyl carbinol; 1-Phenyl-2-hydroxybutane
Molecular Formula C

H

O
Molecular Weight 150.22 g/mol
SMILES CCC(O)CC1=CC=CC=C1
InChI Key LYUPJHVGLFETDG-UHFFFAOYSA-N
Table 2: Physicochemical Specifications
PropertyValueNote
Appearance Colorless to pale yellow liquidViscous oil consistency
Boiling Point 124–127 °C@ 25 mmHg
Density 0.989 g/mL@ 25 °C
Refractive Index

1.516
Solubility Soluble in EtOH, Et

O, THF
Insoluble in water (< 2 g/L)
Flash Point ~100 °C (212 °F)Closed Cup
Chirality One stereocenter (C2)Available as (R), (S), or Racemate

Synthesis & Manufacturing Protocols

The synthesis of 1-phenyl-2-butanol is approached via two primary methodologies: Organometallic Addition (Chemical) for racemic production and Biocatalytic Kinetic Resolution (Enzymatic) to isolate high-purity enantiomers.

Diagram 1: Synthetic Pathways

The following diagram illustrates the chemical and enzymatic routes to 1-phenyl-2-butanol.

SynthesisPathways BenzylBr Benzyl Bromide Grignard Benzylmagnesium Bromide (Grignard Reagent) BenzylBr->Grignard Mg, Et2O Propanal Propanal Racemate Racemic 1-Phenyl-2-butanol (CAS 701-70-2) Grignard->Racemate + Propanal Then H3O+ S_Alcohol (S)-1-Phenyl-2-butanol (Alcohol) Racemate->S_Alcohol Kinetic Resolution (Hydrolysis/Transesterification) R_Acetate (R)-1-Phenyl-2-butyl acetate (Ester) Racemate->R_Acetate CALB, Vinyl Acetate CALB CALB Lipase (Novozym 435) CALB->R_Acetate Catalyst VinylAc Vinyl Acetate VinylAc->R_Acetate

Caption: Synthesis of 1-Phenyl-2-butanol via Grignard addition and subsequent enzymatic kinetic resolution.

Protocol A: Chemical Synthesis (Grignard Reaction)

Objective: Synthesis of racemic 1-phenyl-2-butanol from benzyl bromide and propanal.

Reagents:

  • Benzyl bromide (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Propanal (Propionaldehyde) (1.0 eq)

  • Diethyl ether (anhydrous) or THF

  • Ammonium chloride (sat. aq.)

Procedure:

  • Preparation of Grignard: In a flame-dried 3-neck flask under nitrogen, activate magnesium turnings with a crystal of iodine. Add a solution of benzyl bromide in anhydrous ether dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure formation of Benzylmagnesium bromide .

  • Addition: Cool the Grignard solution to 0 °C. Add propanal (dissolved in ether) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of aldehyde.

  • Workup: Quench the reaction carefully with saturated aqueous ammonium chloride at 0 °C. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Purify the crude oil via vacuum distillation (bp 124–127 °C @ 25 mmHg) to yield racemic 1-phenyl-2-butanol.
Protocol B: Enzymatic Kinetic Resolution

Objective: Isolation of enantiopure (S)-1-phenyl-2-butanol and (R)-acetate.

Mechanism: Candida antarctica Lipase B (CALB) preferentially acylates the (R)-enantiomer of secondary alcohols, leaving the (S)-enantiomer unreacted.

Reagents:

  • Racemic 1-Phenyl-2-butanol[2]

  • Vinyl Acetate (Acyl donor, 2.0 eq)

  • Novozym 435 (Immobilized CALB)

  • Hexane or Toluene (Solvent)[1]

Procedure:

  • Dissolve racemic alcohol in hexane (0.1 M concentration).

  • Add vinyl acetate (2 eq) and Novozym 435 (20 mg/mmol substrate).

  • Incubate in an orbital shaker at 30 °C, 200 rpm.

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral GC or HPLC. Stop reaction when conversion reaches ~50% (typically 24–48 hours).

  • Separation: Filter off the enzyme.[3] Concentrate the filtrate. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) via flash column chromatography (Silica gel; Gradient Hexane

    
     EtOAc).
    
  • Note: The (R)-acetate can be hydrolyzed (NaOH/MeOH) to yield (R)-1-phenyl-2-butanol.

Applications in Drug Development[1]

Chiral Intermediate for Amines

1-Phenyl-2-butanol is a direct precursor to 1-phenyl-2-butanamine via the Ritter reaction or Mitsunobu inversion with phthalimide/hydrazine. These chiral amines are pharmacophores in various CNS-active agents.

Bioactive Scaffolds

The phenethyl-carbinol motif is embedded in several protease inhibitors.

  • (R)-Enantiomer: Research indicates utility in cholesterol absorption inhibitors , where the absolute configuration of the hydroxyl group dictates binding affinity to intestinal transport proteins.

  • Ophthalmic Preservatives: Derivatives of phenylbutanols exhibit bacteriostatic properties, used in formulation stability studies.

Diagram 2: Pharmacological Logic

Applications Alcohol 1-Phenyl-2-butanol (Chiral Scaffold) Mitsunobu Mitsunobu / Ritter Reaction Alcohol->Mitsunobu Deriv Esterification / Derivatization Alcohol->Deriv Amine Chiral Amines (CNS Active Agents) Mitsunobu->Amine Inhibitor Protease Inhibitors (HIV/HCV Research) Deriv->Inhibitor Transport Cholesterol Absorption Inhibitors Deriv->Transport

Caption: Downstream applications of 1-phenyl-2-butanol in medicinal chemistry.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to the ketone (1-phenyl-2-butanone).

  • Disposal: Dispose of as organic solvent waste (halogen-free).

References

  • National Institute of Standards and Technology (NIST). Benzeneethanol, α-ethyl- (CAS 701-70-2) Mass Spectrum and Properties. NIST Chemistry WebBook.[4] [Link]

  • PubChem. 1-Phenyl-2-butanol Compound Summary (CID 92833). National Library of Medicine. [Link]

  • The Good Scents Company. Benzyl Ethyl Carbinol (CAS 701-70-2) Olfactory and Chemical Information.[Link]

  • Suan, C.L. & Sarmidi, M.R. (2004). Immobilized Lipase-Catalyzed Resolution of (R,S)-1-Phenylethanol in a Recirculated Packed Bed Reactor.

Sources

The Chiral Pivot: A Technical Chronicle of 1-Phenylbutan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis of 1-Phenylbutan-2-ol, structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

This compound (also known as


-ethylphenethyl alcohol or benzyl ethyl carbinol) represents a structural archetype in the synthesis of chiral pharmaceutical intermediates. Historically utilized as a choleretic agent (often associated with the therapeutic class of Fenipentol analogs) and a fragrance ingredient, its significance in modern chemistry lies in its role as a "chiral pivot"—a model substrate for validating enantioselective efficiency in biocatalysis.

This guide analyzes the transition from classical organometallic "brute force" synthesis to third-generation biocatalytic systems, providing validated protocols for both.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Structure Ph-CH

-CH(OH)-CH

-CH

Molecular Formula C

H

O
Molecular Weight 150.22 g/mol
Chirality One stereocenter at C2; exists as (R) and (S) enantiomers.[1][2][3]
Key Precursor 1-Phenyl-2-butanone (Benzyl ethyl ketone)

Historical Evolution: The Organometallic Era (1900s–1980s)

Before the advent of scalable asymmetric catalysis, the synthesis of this compound was dominated by Grignard chemistry. This era focused on carbon-carbon bond formation, accepting the production of racemic mixtures (


-1-phenylbutan-2-ol) which required subsequent, inefficient resolution.
The Classical Grignard Route

The standard retrosynthetic disconnection involves the nucleophilic attack of a benzyl nucleophile upon a propanal electrophile.

Mechanism:

  • Formation: Benzyl chloride reacts with Magnesium to form Benzylmagnesium chloride (BnMgCl).[4]

  • Nucleophilic Attack: The nucleophilic carbon of the benzyl group attacks the carbonyl carbon of propanal (propionaldehyde).

  • Hydrolysis: Acidic workup protonates the alkoxide intermediate to yield the alcohol.[5]

Technical Critique:

  • Pros: High atom economy in bond formation; readily available reagents.

  • Cons: Exothermic runaway risk; produces a 50:50 racemic mixture; strictly anhydrous conditions required to prevent toluene formation (via protonation of Grignard).

Visualization: Grignard Reaction Pathway

The following diagram illustrates the mechanistic flow and intermediate states of the classical synthesis.

GrignardSynthesis Start Benzyl Chloride (Ph-CH2-Cl) Grignard Benzylmagnesium Chloride (Ph-CH2-MgCl) Start->Grignard Oxidative Addition Mg Mg / Et2O Mg->Grignard Complex Alkoxide Intermediate [Ph-CH2-CH(OMgCl)-Et] Grignard->Complex Nucleophilic Addition Propanal + Propanal (Et-CHO) Propanal->Complex Product rac-1-Phenylbutan-2-ol Complex->Product Protonation Workup H3O+ / Hydrolysis Workup->Product

Figure 1: Mechanistic pathway of the Grignard synthesis of racemic this compound.

Protocol A: Classical Grignard Synthesis (Validated)

Objective: Synthesis of


-1-phenylbutan-2-ol on a 50 mmol scale.
Safety Warning:  Grignard reagents are pyrophoric and moisture-sensitive. Perform under inert atmosphere (

or

).
Materials
  • Benzyl chloride (6.33 g, 50 mmol)

  • Magnesium turnings (1.34 g, 55 mmol, 1.1 eq)

  • Propanal (Propionaldehyde) (2.90 g, 50 mmol)

  • Anhydrous Diethyl Ether (100 mL)

  • Iodine (crystal, catalytic)

Step-by-Step Methodology
  • Activation: In a flame-dried 250 mL 3-neck flask equipped with a reflux condenser and addition funnel, place Mg turnings. Add a single crystal of iodine and heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add 10 mL of anhydrous ether to cover the Mg. Add approx. 1 mL of Benzyl chloride. Initiate the reaction (turbidity/exotherm).[4] Once initiated, dilute the remaining Benzyl chloride in 40 mL ether and add dropwise to maintain a gentle reflux. Stir for 30 mins post-addition.

  • Carbonyl Addition: Cool the Grignard solution to 0°C in an ice bath. Dilute Propanal in 20 mL ether and add dropwise over 20 minutes. Note: The reaction is highly exothermic at this stage.[4]

  • Hydrolysis: Pour the reaction mixture into a beaker containing 100 g crushed ice and 10 mL conc. HCl. Stir until solid clumps dissolve.

  • Extraction: Separate the organic layer.[6] Extract the aqueous layer with ether (2 x 30 mL). Combine organics, wash with saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~110°C at 10 mmHg) or silica flash chromatography (Hexane:EtOAc 9:1).
    

The Stereochemical Shift: Modern Biocatalysis (2000s–Present)

With the FDA's tightening regulations on chiral drugs (racemic switching), the synthesis of this compound shifted toward enantioselective methods. The most robust modern route is the Asymmetric Enzymatic Reduction of the corresponding ketone, 1-phenyl-2-butanone.

This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to deliver hydride to the pro-S or pro-R face of the carbonyl group with >99% enantiomeric excess (ee).

The Biocatalytic System

Unlike the Grignard route, this is a reduction reaction.

  • Substrate: 1-Phenyl-2-butanone.[1][7]

  • Enzyme: ADH (e.g., from Thermoanaerobacter ethanolicus or Lactobacillus kefir).

  • Cofactor: NADPH or NADH (requires a regeneration system like Glucose Dehydrogenase/Glucose or Isopropanol).

Visualization: Enzymatic Cycle

This diagram details the cofactor regeneration cycle required for the reduction.

Biocatalysis cluster_main Production Phase cluster_cofactor Cofactor Regeneration Ketone 1-Phenyl-2-butanone Alcohol (S)-1-Phenylbutan-2-ol Ketone->Alcohol KRED / ADH (Reduction) NADH NAD(P)H NAD NAD(P)+ NADH->NAD Hydride Transfer to Ketone NAD->NADH Regeneration via IPA Isopropanol Isopropanol (Sacrificial Donor) Acetone Acetone (Byproduct) Isopropanol->Acetone Oxidation

Figure 2: Coupled enzymatic reduction cycle utilizing cofactor regeneration.

Protocol B: Asymmetric Biocatalytic Reduction (Green Chemistry)

Objective: Synthesis of enantiopure (S)-1-phenylbutan-2-ol. Enzyme Source: Commercially available KRED screening kits (e.g., Codexis or similar) or whole-cell Lactobacillus kefir.

Materials
  • 1-Phenyl-2-butanone (1.48 g, 10 mmol)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Cofactor: NADP+ (10 mg)

  • Biocatalyst: ADH-105 (or Thermoanaerobacter W110A mutant)

  • Co-substrate: Isopropanol (20% v/v)

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Substrate Solution: Dissolve the ketone (1-phenyl-2-butanone) in Isopropanol (10 mL).

  • Reaction Initiation: Add the substrate/IPA solution to the buffer. Add the enzyme powder (50 mg) and NADP+ cofactor.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Monitoring: Monitor conversion via GC or HPLC (Chiralcel OD-H column).

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Dry over

    
    .
    
  • Isolation: Evaporate solvent. No further purification is usually required due to high specificity, but flash chromatography can be used to remove protein residues.

Comparative Analysis: Classical vs. Modern

The following table contrasts the two methodologies, highlighting the shift in industrial priorities from raw throughput to stereochemical precision.

MetricClassical GrignardBiocatalytic Reduction
Reaction Type C-C Bond FormationC=O Bond Reduction
Stereochemistry Racemic (50:50)Enantiopure (>99% ee)
Atom Economy HighVery High (Catalytic)
Conditions Anhydrous, Cryogenic (0°C)Aqueous, Ambient (30°C)
Scalability Linear (Safety limits)High (Volume independent)
Key Challenge Moisture sensitivityEnzyme cost/stability

References

  • PubChem. (n.d.).[3][8][9] 1-Phenyl-2-butanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Musa, M. M., et al. (2014). "Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction." Asian Journal of Chemistry. Retrieved from [Link]

  • Bunnelle, W. H., et al. (n.d.). The Grignard Reaction: Preparation of 1-Phenylethanol. University of Missouri. Retrieved from [Link]

  • Padhi, S. K., et al. (2010). "Kinetic Resolution of Racemic 1-Phenyl-1-Propanol by Lipase Catalyzed Enantioselective Esterification Reaction." Taylor & Francis Online. Retrieved from [Link]

Sources

Theoretical vs. experimental properties of 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and experimental profile of 1-Phenylbutan-2-ol, structured for application scientists and drug development professionals.

Theoretical Predictions vs. Experimental Reality in Chiral Scaffolds

Executive Summary & Molecular Architecture

This compound (CAS: 701-70-2) represents a critical "chiral switch" intermediate in pharmaceutical synthesis. Unlike its isomer 1-phenyl-1-butanol, the hydroxyl group in this molecule is separated from the aromatic ring by a methylene bridge (


). This structural nuance significantly alters its electronic properties, lipophilicity, and enzymatic recognition profile.

This guide contrasts the in silico (DFT/computational) predictions with in situ (wet-lab) behaviors, focusing on the challenges of synthesizing and resolving this molecule in high enantiomeric excess (


).
Molecular Specifications
FeatureDescriptor
IUPAC Name This compound
SMILES CCC(O)Cc1ccccc1
Formula

Stereocenter C2 (Exists as

and

enantiomers)
Key Moiety Homobenzylic Alcohol (Phenyl-CH2-CH(OH)-R)
Thermodynamic & Physical Properties: The Deviation Matrix

Theoretical models often assume ideal gas phase conditions, whereas experimental values reflect intermolecular hydrogen bonding and solvent effects.

Table 1: Theoretical vs. Experimental Data

PropertyTheoretical (Computed/DFT)Experimental (Validated)Deviation Analysis
Boiling Point 235°C (760 mmHg)124–127°C (25 mmHg) High experimental BP at reduced pressure confirms strong intermolecular H-bonding not fully captured in vacuum-phase DFT.
LogP (Lipophilicity) 2.51 (XLogP3)2.37 The molecule is slightly less lipophilic than predicted, likely due to the solvent-accessible surface area of the hydroxyl group.
Density 0.96 g/mL0.989 g/mL Higher experimental density suggests efficient packing of the ethyl and benzyl wings in the liquid phase.
pKa 15.2 (Predicted)>16 The inductive effect of the benzyl group is weaker than the phenyl group in 1-phenyl-1-butanol, making this alcohol less acidic.
Synthetic Pathways: Protocol & Causality

To access this compound, researchers must choose between chemical synthesis (racemic product) and biocatalytic resolution (enantiopure product).

A. Chemical Synthesis (The Grignard Route)

Note: A common error in literature is reacting Phenylmagnesium bromide with Butanal, which yields 1-phenyl-1-butanol. The correct protocol for 1-phenyl-2-butanol requires a benzyl nucleophile.

Protocol:

  • Reagents: Benzylmagnesium Chloride (2.0 M in THF) and Propanal.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Addition: Cool Grignard reagent to 0°C. Add Propanal dropwise.

    • Causality: Low temperature prevents side reactions (enolization of propanal).

  • Workup: Quench with saturated

    
    .
    
  • Result: Racemic

    
    -1-phenylbutan-2-ol.[1]
    
B. Biocatalytic Kinetic Resolution (The High-Value Route)

For pharmaceutical applications, the homochiral form is required. We utilize Candida antarctica Lipase B (CAL-B) for kinetic resolution via transesterification.

Mechanism: CAL-B displays high stereoselectivity for the


-enantiomer of secondary alcohols, following the empirical "Kazlauskas Rule."

Protocol:

  • Substrate: 100 mM

    
    -1-phenylbutan-2-ol in dry Hexane.
    
  • Acyl Donor: Vinyl Acetate (3 equiv).

    • Causality: Use of vinyl acetate makes the reaction irreversible. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction.

  • Catalyst: Immobilized CAL-B (Novozym 435).

  • Condition: Shake at 30°C, 200 rpm.

  • Outcome:

    
    -Alcohol (unreacted) + 
    
    
    
    -Acetate (product).[2][3]
Pathway Visualization

SynthesisPathways Start Precursors ChemRoute Chemical Synthesis (Grignard) Start->ChemRoute BenzylMgCl + Propanal Racemate Racemic This compound ChemRoute->Racemate Nucleophilic Addition BioRoute Enzymatic Resolution (CAL-B Lipase) Racemate->BioRoute + Vinyl Acetate Hexane Solvent R_Prod (R)-Acetate (Converted) BioRoute->R_Prod Fast Reaction (Kinetic Control) S_Prod (S)-Alcohol (Unreacted) BioRoute->S_Prod Slow Reaction

Figure 1: Divergent synthetic pathways showing the chemical generation of the racemate and the subsequent enzymatic bifurcation into enantiomers.

Spectroscopic Validation (Self-Validating Systems)

To ensure the identity of the synthesized molecule, specific spectral markers must be verified.

NMR Analysis (

, 400 MHz,

)
  • 
     7.20–7.35 (m, 5H):  Aromatic protons.
    
  • 
     3.80 (m, 1H):  The chiral proton at C2  (
    
    
    
    ).
    • Diagnostic: If this shifts to

      
       4.5+, you likely synthesized the ester (incomplete hydrolysis) or the 1-phenyl-1-butanol isomer (deshielded by direct phenyl attachment).
      
  • 
     2.65–2.85 (dd, 2H):  Benzylic protons (
    
    
    
    ).
    • Diagnostic: These diastereotopic protons appear as a distinct ABX system due to the adjacent chiral center.

  • 
     0.95 (t, 3H):  Terminal methyl group.
    
IR Spectroscopy[4][5]
  • 3350–3450 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

  • 3020–3080 cm⁻¹: C-H stretch (Aromatic).

  • 1605, 1495 cm⁻¹: C=C ring skeletal vibrations.

Analytical Workflow: Chiral HPLC

Separating the enantiomers requires a specific chiral stationary phase (CSP).[6][7] Standard C18 columns will not separate these isomers.

Methodology:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (targeting the phenyl chromophore).

  • Expected Elution:

    • 
      -1-phenylbutan-2-ol: 
      
      
      
      .
    • 
      -1-phenylbutan-2-ol: 
      
      
      
      .
    • Note: Elution order may reverse depending on specific column interactions; verify with pure standards.

AnalyticalWorkflow Sample Crude Reaction Mix Prep Sample Prep Dilute in Hexane/IPA (90:10) Sample->Prep HPLC Chiral HPLC (Chiralcel OD-H) Prep->HPLC Inject 10 µL Detect UV Detector (254 nm) HPLC->Detect Separation Result Chromatogram Analysis Calc. Enantiomeric Excess (ee%) Detect->Result Integration

Figure 2: Analytical workflow for determining enantiomeric purity.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92833, 1-Phenyl-2-butanol. Retrieved from [Link]

  • Paiva, L. M., et al. (2012). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts. Journal of the Brazilian Chemical Society.[2] Retrieved from [Link](Cited for CAL-B kinetic resolution protocols on phenyl-alkanol substrates).

  • Phenomenex. (2025).[8][9] Chiral HPLC Separation Strategies. Retrieved from [Link]

Sources

Technical Guide: Structural Isomerism and Pharmacological Utility of C10H14O

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C10H14O represents a critical chemical space in natural product chemistry and drug discovery. With a degree of unsaturation (DoU) of 4, this formula encompasses aromatic phenols (Thymol, Carvacrol), conjugated ketones (Carvone), and cyclic aldehydes (Safranal, Perillaldehyde). These isomers exhibit distinct pharmacological profiles—ranging from TRPV channel modulation to antimicrobial membrane disruption—dictated entirely by their structural connectivity and functional group positioning.

This guide moves beyond simple enumeration, providing a rigorous technical framework for the synthesis, isolation, analytical differentiation, and pharmacological application of these isomers.

Part 1: Structural Classification & Chemical Space

The C10H14O landscape is dominated by monoterpenoids. The structural divergence determines reactivity (phenolic acidity vs. carbonyl electrophilicity) and bioactivity.

The Major Isomeric Families
ClassMajor Isomer(s)Structural KeyPharmacological Target
Phenolic Monoterpenes Thymol , Carvacrol Aromatic ring + Phenolic -OHTRPV3 agonist, Antimicrobial (Membrane lysis)
Conjugated Ketones Carvone (R/S enantiomers)Cyclohexenone + Isopropenyl groupGABA modulators, TRPA1 agonist
Cyclic Aldehydes Perillaldehyde , Safranal Aldehyde on unsaturated ringSedative (GABA), Antioxidant
Heterocyclic Ethers Menthofuran Furan ring fused to cyclohexaneHepatotoxic metabolite (P450 activation)
Biosynthetic/Structural Logic

Most of these isomers share a common biosynthetic precursor: Geranyl Diphosphate (GPP) . The divergence occurs at the cyclization stage (Limonene Synthase) followed by oxidation.

Biosynthesis GPP Geranyl Diphosphate (Linear Precursor) Limonene Limonene (Cyclization) GPP->Limonene Cyclase Carvone Carvone (C6 Oxidation) Limonene->Carvone C6-Hydroxylase + Dehydrogenase Perillaldehyde Perillaldehyde (C7 Oxidation) Limonene->Perillaldehyde C7-Oxidation PCymene p-Cymene (Aromatization) Limonene->PCymene Dehydrogenation Thymol Thymol (3-Hydroxylation) PCymene->Thymol Carvacrol Carvacrol (2-Hydroxylation) PCymene->Carvacrol

Figure 1: Structural divergence of C10H14O isomers from the terpene precursor GPP. Note the aromatization step required for Thymol/Carvacrol.

Part 2: Synthesis & Isolation Protocols

Distinguishing and obtaining pure isomers is the primary challenge. We utilize the acidity of the phenolic hydroxyl group (pKa ~10.5) in Thymol/Carvacrol to separate them from neutral ketones (Carvone) and hydrocarbons.

Protocol: Chemical Separation of Phenolic Isomers (Thymol/Carvacrol)

Objective: Isolate >98% pure phenolic fraction from Origanum vulgare or Thymus vulgaris essential oil. Principle: Acid-Base Extraction (Reversible deprotonation).

Reagents:

  • Crude Essential Oil (containing Thymol, Carvacrol, p-Cymene,

    
    -Terpinene).
    
  • 5% NaOH (aq).

  • 10% H2SO4 or HCl.

  • Diethyl Ether or Hexane.

Workflow:

  • Solubilization: Dissolve 10g crude oil in 50mL Diethyl Ether.

  • Alkaline Extraction (The Critical Step):

    • Add 50mL 5% NaOH. Shake vigorously in a separatory funnel.

    • Mechanism:[1][2][3]

      
      .
      
    • Observation: The aqueous layer will turn yellow/brown (phenolate formation).

  • Phase Separation:

    • Organic Layer: Contains neutral isomers (Carvone, p-Cymene, Terpenes). Discard or save for Carvone isolation.

    • Aqueous Layer: Contains Sodium Thymolate/Carvacrolate.

  • Acidification & Recovery:

    • Wash aqueous layer once with ether to remove trapped neutrals.

    • Acidify aqueous layer with 10% H2SO4 until pH < 2.

    • Mechanism:[1][2][3]

      
      .
      
    • Observation: The solution becomes cloudy/milky as phenols precipitate/oil out.

  • Final Extraction: Extract the cloudy aqueous mix with fresh ether (3x 30mL), dry over

    
    , and evaporate.
    
Protocol: Industrial Synthesis of Thymol

Context: Natural extraction is often insufficient for industrial scale. Reaction: Friedel-Crafts Alkylation of m-Cresol.[4]

  • Precursors: m-Cresol + Propylene (or Isopropanol).

  • Catalyst: Acidic Zeolite (H-ZSM-5) or Aluminum m-cresolate.

  • Conditions: 200°C, 20 atm.

  • Selectivity Control: The challenge is preventing formation of the para isomer. High temperature favors the thermodynamic product (Thymol) over the kinetic product.

Part 3: Analytical Characterization (The "Proof")

Differentiation of C10H14O isomers requires orthogonal analytical methods. Mass Spectrometry (MS) alone is often insufficient for positional isomers like Thymol and Carvacrol due to identical molecular ions (


 150) and similar fragmentation.
Decision Tree: Analytical Differentiation

Analysis Sample Unknown C10H14O Sample IR Infrared Spectroscopy (IR) Sample->IR OH_Band Broad Band 3300 cm-1 (Phenolic OH) IR->OH_Band CO_Band Sharp Band 1680-1700 cm-1 (Carbonyl C=O) IR->CO_Band Phenols Phenols (Thymol/Carvacrol) OH_Band->Phenols Ketones Ketones/Aldehydes CO_Band->Ketones H_NMR 1H-NMR Analysis Phenols->H_NMR Thymol_ID Thymol: Doublet (1.2 ppm, 6H) Septet (3.2 ppm, 1H) Singlet (2.2 ppm, 3H) H_NMR->Thymol_ID Carvacrol_ID Carvacrol: Doublet (1.2 ppm, 6H) Septet (2.8 ppm, 1H) Singlet (2.2 ppm, 3H) H_NMR->Carvacrol_ID Aldehyde_Check Check 2700-2800 cm-1 (Aldehyde C-H) Ketones->Aldehyde_Check Carvone_ID Carvone (Ketone): No Aldehyde C-H C=C stretch 1640 cm-1 Aldehyde_Check->Carvone_ID Safranal_ID Safranal/Perillaldehyde: Aldehyde C-H Present Aldehyde_Check->Safranal_ID

Figure 2: Step-by-step analytical workflow to distinguish C10H14O isomers.

Key Spectroscopic Signatures
  • Mass Spectrometry (GC-MS):

    • Thymol/Carvacrol:[1][5][6] Base peak

      
       135 (
      
      
      
      , loss of methyl from isopropyl). Molecular ion
      
      
      150 is strong.
    • Carvone: Base peak

      
       82 (Retro-Diels-Alder fragmentation). This is a definitive differentiator from the aromatic isomers.
      
  • NMR Distinction (Thymol vs. Carvacrol):

    • The position of the aromatic protons differs.

    • Thymol: The aromatic proton between the OH and Isopropyl group appears as a singlet (or very weak doublet) due to isolation.

    • Carvacrol: The aromatic proton between the Methyl and OH group is the key diagnostic.

Part 4: Pharmacological Applications

The structural isomerism dictates the binding affinity to Transient Receptor Potential (TRP) channels.

TRPV Channel Modulation
  • Thymol & Carvacrol (Agonists):

    • Target: TRPV3 (warmth sensing, skin proliferation) and TRPV1 (pain).

    • Mechanism: They sensitize TRPV3 channels, causing activation at lower temperatures. This leads to a sensation of warmth and has implications for treating dermatitis and wound healing.

    • Self-Validating Check: Application of carvacrol to tongue causes a "warm/numb" sensation, distinct from the "cold" of menthol (TRPM8) or the "burn" of capsaicin (TRPV1).

  • Carvone (Chirality Matters):

    • Target: TRPA1 (electrophilic activation).

    • (S)-(+)-Carvone (Caraway): Distinct spicy/herbal odor.

    • (R)-(-)-Carvone (Spearmint): Cool/minty odor.

    • Note: Unlike the phenols, Carvone acts via covalent modification of cysteine residues in TRPA1 due to its

      
      -unsaturated ketone structure (Michael acceptor).
      
Antimicrobial Mechanism (Membrane Lysis)

The phenolic isomers (Thymol/Carvacrol) are significantly more potent antimicrobials than the ketone (Carvone).

  • Mechanism: The hydrophobic benzene ring inserts into the bacterial lipid bilayer, while the hydrophilic -OH group disrupts the polar headgroup alignment. This causes membrane depolarization and leakage of ATP/ions.

  • Data Point: Carvacrol MIC (Minimum Inhibitory Concentration) against E. coli is typically ~200-300 mg/L, whereas Carvone is often >1000 mg/L.

References

  • Vogt-Eisele, A. K., et al. (2007). "Monoterpenoid agonists of TRPV3." British Journal of Pharmacology. Link

  • Nagooroo, S. (2012). "Thymol synthesis via alkylation of m-cresol with isopropanol." Semantic Scholar. Link

  • Suntres, Z. E., et al. (2015). "The Bioactivity and Toxicological Actions of Carvacrol." Critical Reviews in Food Science and Nutrition. Link

  • Doc Brown's Chemistry. "Isomers of C10H14 aromatic compounds." Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6989, Thymol." Link

Sources

Technical Guide: Safety, Handling, and Hazard Profiling of 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety and Hazard Information for 1-Phenylbutan-2-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 701-70-2), also known as


-ethylphenethyl alcohol or benzyl ethyl carbinol, is a secondary alcohol structurally significant in pharmaceutical synthesis and organic chemistry.[1][2] While often overshadowed by its primary alcohol isomers, it serves as a critical chiral building block and intermediate. This guide synthesizes physicochemical data, toxicological risks, and field-proven handling protocols to ensure operational safety in research and development environments. Unlike generic safety data sheets (SDS), this document contextualizes hazards within the workflow of drug discovery and organic synthesis.

Physicochemical Profile & Stability

Understanding the physical state of this compound is the first line of defense against exposure. As a lipophilic secondary alcohol, it presents specific volatility and solubility characteristics that dictate engineering controls.

Table 1: Key Physicochemical Properties
PropertyValueOperational Implication
CAS Number 701-70-2Unique identifier for inventory/regulatory checks.
Molecular Formula C

H

O
Molecular Weight: 150.22 g/mol .[1][2][3][4]
Physical State Liquid (Colorless to pale yellow)Fluid handling protocols apply; check for yellowing (oxidation).
Boiling Point ~124–127 °C @ 25 mmHgHigh boiling point; vacuum distillation required for purification to prevent thermal degradation.
Flash Point ~100 °C (212 °F)Combustible.[5] Requires grounding during transfer.
Density 0.989 g/mL @ 25 °CSlightly less dense than water; will form the upper layer in aqueous extractions.
Solubility Soluble in EtOH, Et₂O; Water: ~1.8 g/LLipophilic; readily penetrates cell membranes.
Partition Coeff. (LogP) ~2.37 (Estimated)Moderate lipophilicity suggests potential for bioaccumulation in fatty tissues.

Hazard Identification & Toxicology (GHS Standards)

Current regulatory notifications (ECHA/REACH) classify this compound primarily as an irritant, though acute toxicity risks exist.

GHS Classification[4][6]
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).[3][6]

  • H315: Causes skin irritation (Skin Irrit. 2).[7]

  • H319: Causes serious eye irritation (Eye Irrit.[2][4][6][8] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[4][8]

Toxicological Mechanisms

Absorption & Distribution: Due to its LogP of ~2.37, dermal absorption is a viable route of exposure alongside inhalation of aerosols. Metabolism (Proposed): As a secondary alcohol, this compound is likely metabolized via Alcohol Dehydrogenase (ADH) to its corresponding ketone, 1-phenylbutan-2-one. This oxidation step consumes NAD+, potentially altering cellular redox states if exposure is high. Subsequent Phase II conjugation (Glucuronidation) facilitates excretion.

Visualization: Proposed Metabolic Fate

The following diagram illustrates the likely metabolic pathway, highlighting the conversion to the ketone, which may have distinct toxicological properties.

MetabolicPathway Compound This compound (Parent) ADH Enzyme: Alcohol Dehydrogenase Compound->ADH Glucuronide O-Glucuronide Conjugate Compound->Glucuronide Phase II UGT Enzymes Ketone 1-Phenylbutan-2-one (Metabolite) ADH->Ketone Oxidation (NAD+ -> NADH) Excretion Renal Excretion Ketone->Excretion Further Metabolism? Glucuronide->Excretion

Figure 1: Proposed metabolic pathway showing oxidation to ketone and direct glucuronidation.

Risk Management & Handling Protocols

Engineering Controls
  • Fume Hood: Mandatory. The H335 classification (Respiratory Irritation) necessitates handling in a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Inert Atmosphere: While not spontaneously pyrophoric, storing under Nitrogen or Argon is recommended to prevent slow oxidation to the ketone and yellowing of the liquid.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm minimum thickness) provides adequate splash protection. For prolonged immersion/handling, use Silver Shield® or Viton®.

  • Eye Protection: Chemical splash goggles are required. Safety glasses are insufficient due to the H319 (Serious Eye Irritation) hazard.

  • Respirator: If heating outside a fume hood (not recommended), use a NIOSH-approved respirator with organic vapor (OV) cartridges.

Storage Incompatibilities
  • Strong Oxidizing Agents: Reaction with chromates, permanganates, or peroxides can lead to exothermic reactions and fire.

  • Acid Chlorides/Anhydrides: Reacts vigorously to form esters, releasing heat and potentially acidic byproducts (HCl).

Experimental Workflow: Safe Purification

Researchers often need to purify this compound from reaction mixtures (e.g., Grignard addition of benzylmagnesium chloride to propanal). The following protocol ensures safety during the high-risk distillation phase.

Protocol: Vacuum Distillation

Objective: Purify this compound while mitigating thermal degradation and implosion risks.

  • Setup: Inspect glassware for star cracks. Use a short-path distillation head.

  • Inerting: Flush the system with Nitrogen to remove Oxygen (prevents peroxide formation/oxidation at high temp).

  • Vacuum Application: Apply vacuum before heating. Target pressure: <25 mmHg.

  • Heating: Slowly ramp oil bath temperature. The compound boils at ~125 °C at 25 mmHg.[5]

    • Critical Check: If the liquid turns dark orange/brown, stop heating immediately (decomposition).

  • Collection: Collect the main fraction. Discard the "forerun" (volatile solvents) safely.

  • Cooling: Allow the flask to cool to <50 °C under vacuum before re-pressurizing with Nitrogen.

Visualization: Distillation Safety Logic

This decision tree guides the operator through critical safety checks during purification.

DistillationSafety Start Start Purification CheckGlass Inspect Glassware (Cracks?) Start->CheckGlass Replace Discard & Replace CheckGlass->Replace Yes Vacuum Apply Vacuum (<25 mmHg) CheckGlass->Vacuum No Heat Begin Heating (Oil Bath) Vacuum->Heat ColorCheck Color Change? (Darkening) Heat->ColorCheck Stop STOP HEATING Vent & Cool ColorCheck->Stop Yes Collect Collect Fraction (124-127 °C) ColorCheck->Collect No

Figure 2: Safety logic flow for the vacuum distillation of this compound.

Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min. Remove contaminated clothing.[7][9]Lipophilic nature requires soap to emulsify and remove the agent.
Eye Contact Rinse cautiously with water for 15 min.[7] Remove contact lenses.[7]H319 hazard; immediate dilution prevents corneal damage.
Ingestion Do NOT induce vomiting. Rinse mouth.[7] Call Poison Control.Aspiration risk of lipophilic liquids; vomiting may cause secondary lung damage.
Fire Use CO₂, dry chemical, or alcohol-resistant foam.Water jet may spread the burning liquid (density < 1.0).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7003733, (2R)-1-phenylbutan-2-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: this compound.[2] Retrieved from [Link][2]

  • The Good Scents Company. (2024).[10] Benzyl Ethyl Carbinol (CAS 701-70-2) Safety Data. Retrieved from [Link]

Sources

Methodological & Application

Application of 1-Phenylbutan-2-ol in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Phenylbutan-2-ol in Chiral API Synthesis

Executive Summary & Strategic Relevance

This compound (CAS: 701-70-2), specifically its enantiopure forms, represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Structurally defined by a benzyl moiety attached to a chiral center bearing an ethyl group (


-ethyl-benzeneethanol), it serves as a minimalist hydroxyethylene isostere .[1] This motif is pivotal in the design of transition-state mimics for protease inhibitors and is a verified pharmacophore in antitubercular agents and CNS-active chiral amines.[1]

For drug development professionals, the utility of this compound lies in its bifunctionality:

  • Chiral Pool Precursor: It provides a direct, atom-economic route to

    
    -ethyl-phenethylamines (analogs of neurotransmitter modulators) via stereospecific amination.[1]
    
  • Bioactive Scaffold: The (2R)-isomer has demonstrated intrinsic antituberculosis activity, making it a lead fragment for anti-infective libraries.[1]

This guide details the Asymmetric Biocatalytic Synthesis of this intermediate (to ensure >99% ee) and its downstream Functionalization Protocol for API assembly.

Critical Application Pathways

The Hydroxyethylene Isostere in Protease Inhibition

Many antiviral and antihypertensive drugs (e.g., renin or HIV protease inhibitors) rely on a non-cleavable hydroxyethylene core (-CH(OH)-CH2-) to mimic the tetrahedral transition state of peptide bond hydrolysis. This compound serves as a truncated, lipophilic anchor for these systems, allowing researchers to probe hydrophobic pocket binding (S1/S1' subsites) during Lead Optimization.[1]

Precursor to Chiral Amines (CNS Targets)

The conversion of this compound to 1-phenylbutan-2-amine is a high-value transformation.[1] The resulting amine scaffold is homologous to established CNS agents. By securing the stereochemistry at the alcohol stage, chemists can access the amine with defined chirality using stereospecific nucleophilic substitution (Mitsunobu) or activation/displacement strategies, avoiding difficult chiral resolutions of the final amine.

Comparative Methodology: Synthesis Routes

To achieve the stringent enantiomeric excess (ee >99.5%) required for pharmaceutical intermediates, we compare the traditional chemical route vs. the recommended biocatalytic route.

FeatureChemical Route (Grignard + Resolution)Recommended: Biocatalytic Reduction
Precursor Phenylacetaldehyde + Ethylmagnesium bromide1-Phenylbutan-2-one (Benzyl Ethyl Ketone)
Selectivity Racemic (requires kinetic resolution, max 50% yield)Enantioselective (>99% theoretical yield)
Reagent Grignard / Lipase (for resolution)Ketoreductase (KRED) / Carbonyl Reductase
Atom Economy Low (waste from resolution)High (direct asymmetric reduction)
Scalability Moderate (solvent intensive)High (aqueous/organic biphasic systems)
Cost Driver Resolution agent / TimeEnzyme cofactor recycling (NADH/NADPH)

Detailed Protocol: Biocatalytic Asymmetric Reduction

Objective: Synthesis of (S)-1-Phenylbutan-2-ol with >99% ee using an engineered Ketoreductase (KRED). Rationale: This method avoids heavy metal catalysts (Rh/Ru) typical in Noyori hydrogenation, reducing downstream purification burdens for trace metals (USP <232> compliance).

Materials & Reagents
  • Substrate: 1-Phenylbutan-2-one (Purity >98%).[1][2]

  • Biocatalyst: KRED screening kit (e.g., Lactobacillus kefir ADH variants or commercial KRED panels).

  • Cofactor: NADP+ (Nicotinamide adenine dinucleotide phosphate).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvent: Isopropyl Alcohol (IPA) or MTBE (as cosolvent).

Step-by-Step Workflow

Step 1: Reaction Assembly (10g Scale)

  • In a 250 mL round-bottom flask equipped with an overhead stirrer, charge 100 mL of KPi buffer (pH 7.0) .

  • Add Glucose (15 g) (approx. 1.5 eq relative to substrate) to serve as the hydride donor.

  • Add NADP+ (10 mg) . Note: Only catalytic amounts are needed due to the GDH recycling loop.

  • Add GDH (200 units) and the selected KRED enzyme (200 mg) .

  • Dissolve 1-Phenylbutan-2-one (10 g, 67.5 mmol) in 10 mL of DMSO or IPA (to improve solubility). Add this dropwise to the aqueous enzyme mixture.

Step 2: Incubation & Monitoring [1]

  • Stir the biphasic mixture at 30°C at 250 rpm.

  • Maintain pH at 7.0 by auto-titration with 1M NaOH (gluconic acid production from cofactor recycling will lower pH).[1]

  • In-Process Control (IPC): Extract a 50 µL aliquot every 4 hours. Analyze via chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5).[1]

    • Target: >98% conversion, >99% ee.[3]

Step 3: Work-up & Isolation [1]

  • Once conversion hits >98% (typically 12-24h), add Celite (5 g) and filter to remove enzyme/cell debris.

  • Extract the filtrate with Ethyl Acetate (3 x 50 mL) .

  • Combine organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: If necessary, perform a short silica plug filtration (Hexane/EtOAc) to remove antifoam or protein residues.

Step 4: Validation

  • Yield: Expect 90-95% isolated yield.

  • Characterization: 1H NMR (CDCl3):

    
     7.2-7.3 (m, 5H), 3.6 (m, 1H), 2.7 (d, 2H), 1.5 (m, 2H), 0.9 (t, 3H).[1]
    

Functionalization: Converting Alcohol to Amine

For applications requiring the 1-phenylbutan-2-amine pharmacophore, a direct Mitsunobu reaction with phthalimide followed by deprotection is the standard for preserving chiral integrity (Walden inversion).[1]

Reaction Scheme: (S)-Alcohol + Phthalimide + PPh3 + DIAD -> (R)-Phthalimide-intermediate -> (R)-Amine[1]

Critical Control Point: Ensure strictly anhydrous conditions during the addition of DIAD (Diisopropyl azodicarboxylate) to prevent side reactions.

Visualizing the Chemoenzymatic Workflow

The following diagram illustrates the stereodivergent synthesis pathways and the cofactor recycling mechanism essential for economic viability.

G cluster_0 Stereodivergent Synthesis of this compound cluster_1 Ketone 1-Phenylbutan-2-one (Achiral Substrate) KRED_S KRED (S-selective) + NADPH Ketone->KRED_S  Reduction   KRED_R KRED (R-selective) + NADPH Ketone->KRED_R  Reduction   S_Alc (S)-1-Phenylbutan-2-ol (>99% ee) KRED_S->S_Alc R_Alc (R)-1-Phenylbutan-2-ol (>99% ee) KRED_R->R_Alc Amine Chiral Amines (via Mitsunobu) S_Alc->Amine  Inversion   Pharma Antitubercular Agents & Protease Inhibitors R_Alc->Pharma  Direct Use   Recycle Cofactor Recycling (Glucose -> Gluconolactone) Regenerates NADPH Recycle->KRED_S Supply H- Recycle->KRED_R Supply H-

Figure 1: Chemoenzymatic cascade for the production of enantiopure this compound, highlighting the cofactor recycling loop required for industrial scalability.

Analytical Quality Control (QC)

To validate the protocol, the following analytical parameters must be met:

ParameterMethodSpecification
Purity GC-FID / HPLC-UV> 98.5% Area
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H)> 99.0%
Residual Solvent HS-GC (Headspace)DMSO < 5000 ppm
Water Content Karl Fischer (KF)< 0.5% w/w
Specific Rotation Polarimetry

(c=1, EtOH)

References

  • Biocatalytic Cascades for Chiral Amines: T. C. N. Rocha et al., "Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine," ChemCatChem, 2020.[1] (Note: Discusses homologous systems and KRED methodology).

  • Antituberculosis Activity of Phenylbutanols: CymitQuimica Product Data, "(2R)-1-Phenylbutan-2-ol Antituberculosis Activity," Biosynth Catalog, 2025.[1] [1]

  • General Synthesis of Phenyl-Alkyl-Alcohols: ChemicalBook Database, "1-Phenyl-2-butanol Properties and Synthesis," ChemicalBook, 2026.[1] [1]

  • Enzymatic Reduction Protocols: H. S. Toogood et al., "Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents," Catalysts, 2019. [1]

  • API Intermediate Sourcing: NBInno Application Note, "1-Phenylbutan-2-one: A Critical Intermediate for API Synthesis," NBInno, 2026.[1] [1]

Sources

Application Note: High-Efficiency Utilization of 1-Phenylbutan-2-ol as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Phenylbutan-2-ol represents a critical homobenzylic alcohol motif found in protease inhibitors, antifungal agents, and chiral auxiliaries. Unlike its benzylic analog (1-phenylethanol), the homobenzylic structure of this compound offers superior configurational stability against acid-catalyzed racemization, making it a robust building block for multi-step synthesis. This guide provides validated protocols for the enzymatic enrichment of racemic this compound, its stereochemical inversion via the Mitsunobu reaction, and its conversion into high-value chiral amines.

Part 1: Biocatalytic Kinetic Resolution (The "Make")

The most scalable method to access enantiopure (>99% ee) this compound is lipase-catalyzed kinetic resolution. This process exploits the enzyme's stereopreference to acylate one enantiomer (typically the R-isomer) while leaving the other (S-isomer) as the free alcohol.[1]

Mechanistic Insight

We utilize Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (e.g., Novozym 435). CAL-B exhibits high enantioselectivity (


) for secondary alcohols. Vinyl acetate is selected as the acyl donor because the byproduct, vinyl alcohol, tautomerizes immediately to acetaldehyde, rendering the reaction irreversible and driving conversion.
Protocol 1: Kinetic Resolution of ( )-1-Phenylbutan-2-ol

Reagents:

  • (

    
    )-1-Phenylbutan-2-ol (10.0 mmol, 1.50 g)
    
  • Vinyl Acetate (30.0 mmol, 2.58 g)

  • CAL-B (Novozym 435, 150 mg, 10% w/w)

  • Solvent: MTBE (Methyl tert-butyl ether) or dry Toluene (50 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve racemic this compound in MTBE (50 mL).

  • Initiation: Add vinyl acetate followed by the immobilized CAL-B beads.

  • Incubation: Stir the suspension gently (orbital shaker preferred to avoid grinding beads) at 30°C.

  • Monitoring: Monitor reaction progress via chiral HPLC (see Part 4) or GC. The reaction typically reaches 50% conversion in 6–8 hours.

    • Stop Point: Terminate when the ee of the remaining (

      
      )-alcohol exceeds 99%.
      
  • Workup: Filter off the enzyme beads (can be washed with MTBE and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the (

    
    )-alcohol and (
    
    
    
    )-acetate via flash column chromatography (Silica gel; Hexane/EtOAc 90:10).
    • Yield: Typically 45-48% for (

      
      )-alcohol (theoretical max 50%).
      
Workflow Visualization

KineticResolution Racemate Racemic This compound Reaction Enzymatic Acylation (CAL-B / Vinyl Acetate) Racemate->Reaction 30°C, MTBE Mixture Mixture: (S)-Alcohol + (R)-Acetate Reaction->Mixture Separation Flash Chromatography (SiO2) Mixture->Separation ProdS (S)-1-Phenylbutan-2-ol (>99% ee) Separation->ProdS Slow eluting ProdR (R)-Acetate Separation->ProdR Fast eluting Hydrolysis Hydrolysis (K2CO3 / MeOH) ProdR->Hydrolysis Optional ProdR_OH (R)-1-Phenylbutan-2-ol (High ee) Hydrolysis->ProdR_OH

Figure 1: Workflow for the enzymatic resolution of this compound yielding both enantiomers.

Part 2: Stereochemical Inversion (The "Switch")

To access the (


)-enantiomer from the (

)-alcohol obtained above (or vice versa), we employ the Mitsunobu Reaction . This effects a complete Walden inversion (

) at the chiral center.
Protocol 2: Mitsunobu Inversion

Reagents:

  • (

    
    )-1-Phenylbutan-2-ol (1.0 mmol)
    
  • Triphenylphosphine (

    
    ) (1.5 mmol)
    
  • 4-Nitrobenzoic acid (1.5 mmol) (Preferred over acetic acid for easier purification/crystallization)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 mmol)

  • Solvent: Anhydrous THF (10 mL)

Procedure:

  • Preparation: Charge a dried flask with (

    
    )-alcohol, 
    
    
    
    , and 4-nitrobenzoic acid in THF under Argon. Cool to 0°C.[2]
  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

    • Critical Control: Maintain temperature <5°C during addition to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.
    
  • Hydrolysis (to Free Alcohol): Dissolve the intermediate ester in MeOH, add

    
     (2 equiv), and stir for 2 hours.
    
  • Result: (

    
    )-1-Phenylbutan-2-ol with inverted configuration.
    

Part 3: Derivatization to Chiral Amines[3]

Homobenzylic amines are potent pharmacophores. Converting the chiral alcohol to an amine via an azide intermediate preserves the chiral integrity (with inversion) and avoids the use of expensive transition metal hydrogenation catalysts.

Protocol 3: Synthesis of Chiral Azide and Amine

Reaction Sequence: Alcohol


 Mesylate 

Azide

Amine

Data Summary: Transformation Efficiency

StepReagentConditionsMechanismStereochemistryTypical Yield
1 Methanesulfonyl Chloride (MsCl)

, DCM, 0°C
EsterificationRetention92-95%
2 Sodium Azide (

)
DMF, 60°C

Displacement
Inversion 85-88%
3 Hydrogenation (

)
Pd/C, MeOHReductionRetention90-95%

Detailed Procedure (Step 2 - Azidation):

  • Dissolve the mesylate of this compound (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add

    
     (1.5 equiv). Caution: Azides are shock-sensitive; use a blast shield.
    
  • Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with

    
    . Wash organic layer extensively with water to remove DMF.
    
  • Safety: Do not concentrate the azide solution to dryness if heating is involved. Proceed directly to reduction.

Divergent Synthesis Pathway

DivergentSynthesis Start (S)-1-Phenylbutan-2-ol Mitsunobu Mitsunobu Reaction (Inversion) Start->Mitsunobu PPh3, DIAD, R-CO2H Mesylate (S)-Mesylate (Retention) Start->Mesylate MsCl, Et3N Ester (R)-Ester Mitsunobu->Ester Azide (R)-Azide (Inversion) Mesylate->Azide NaN3, DMF, 60°C Amine (R)-1-Phenylbutan-2-amine (Chiral Amine) Azide->Amine H2, Pd/C

Figure 2: Divergent synthesis tree converting the alcohol into esters and amines with controlled stereochemistry.

Part 4: Analytical Quality Control

Validating the enantiomeric excess (ee) is critical. Standard reverse-phase HPLC cannot separate enantiomers.[3]

HPLC Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol (95:5 v/v). Note: Homobenzylic alcohols often require low polarity.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (absorption of the phenyl ring) or 254 nm.

  • Temperature: 25°C.

Self-Validation Check: Always run a racemic standard (mix of Step 1 starting material) before running your resolved sample to establish retention times for (


) and (

) peaks.

References

  • Enzymatic Kinetic Resolution

    • Kamal, A., et al. "Lipase-mediated resolution of nitroalcohols: synthesis of optically pure

      
      -phenyl-2-nitroalcohols." Tetrahedron: Asymmetry, 2003.  (Demonstrates Pseudomonas and CAL-B efficacy on phenyl-alkanol analogs).
      
  • Mitsunobu Mechanism & Protocol

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Chiral Amine Synthesis

    • Fuchs, M., et al. "Chemoenzymatic synthesis of (S)-1-phenyl-2-propylamine and related chiral amines." Tetrahedron, 2012.

  • HPLC Separation

    • Application Guide for Chiral Columns. Daicel Corporation.

Sources

Application Note: Catalytic Hydrogenation of Benzylacetone to 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic hydrogenation of benzylacetone (4-phenyl-2-butanone) to produce 1-phenylbutan-2-ol. This transformation is critical in the synthesis of fragrance compounds and pharmaceutical intermediates (e.g., spasmolytics).

The guide addresses the two primary challenges in this synthesis:

  • Chemo-selectivity: Reducing the carbonyl group without saturating the aromatic ring (over-reduction to cyclohexyl derivatives).

  • Stereo-selectivity: Controlling the formation of the chiral center at C2 to produce enantiomerically pure (R)- or (S)-1-phenylbutan-2-ol.

Two distinct protocols are provided: a robust Heterogeneous Method (Raney Nickel) for racemic bulk production, and a high-precision Homogeneous Method (Ru-BINAP) for asymmetric synthesis.

Reaction Mechanism & Selectivity Profile

The hydrogenation of benzylacetone (


) involves a competition between the carbonyl group and the phenyl ring. Understanding this network is vital for catalyst selection.
Reaction Pathway Analysis

The primary desired pathway is the 1,2-addition of hydrogen to the ketone. However, high-activity catalysts (e.g., Pt, Rh) or harsh conditions often lead to ring hydrogenation.

ReactionNetwork Start Benzylacetone (4-phenyl-2-butanone) Product This compound (Target Alcohol) Start->Product C=O Reduction (Raney Ni, Ru-BINAP) Side1 4-Cyclohexyl-2-butanone (Ring Saturation) Start->Side1 Ring Saturation (Pt/C, Rh/C) Side2 4-Cyclohexyl-2-butanol (Over-Reduction) Product->Side2 Over-Hydrogenation Side1->Side2 C=O Reduction

Figure 1: Reaction network showing the competition between carbonyl reduction (green path) and aromatic ring saturation (red path).

Protocol A: Heterogeneous Catalysis (Racemic)

Objective: High-throughput production of racemic (±)-1-phenylbutan-2-ol. Catalyst: Raney Nickel (Ra-Ni).[1] Rationale: Raney Nickel is preferred over Pd/C for this substrate because Pd/C often promotes hydrogenolysis or ring reduction under the pressure required to reduce an aliphatic ketone. Ra-Ni offers excellent activity for carbonyls while sparing the aromatic ring under controlled temperatures.

Materials
  • Substrate: Benzylacetone (CAS: 2550-26-7)

  • Catalyst: Raney Nickel (W2 or equivalent activity), stored as slurry in water/ethanol.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Gas: Hydrogen (

    
    ), >99.9% purity.
    
Experimental Workflow
  • Catalyst Preparation (Critical):

    • Raney Nickel is pyrophoric .[2][3] Never let it dry.

    • Wash the catalyst slurry (approx. 5-10 wt% relative to substrate) three times with absolute ethanol to remove water.

  • Loading:

    • In a high-pressure autoclave (e.g., Parr reactor), charge the washed Raney Nickel.

    • Add Benzylacetone dissolved in Ethanol (0.5 M concentration).

  • Hydrogenation:

    • Purge: Cycle

      
       (3x) and 
      
      
      
      (3x) to remove oxygen.
    • Pressure: Pressurize to 30 bar (435 psi) .

    • Temperature: Heat to 60°C .

    • Agitation: Set stirring to >800 RPM (mass transfer limited regime).

  • Monitoring:

    • Monitor

      
       uptake. Reaction typically completes in 4–6 hours.[1]
      
    • Checkpoint: If uptake stalls, purge and repressurize to remove CO poisons formed during reduction.

  • Workup:

    • Cool to room temperature.[4] Vent

      
      .
      
    • Filter catalyst through a Celite pad under an inert atmosphere (

      
       blanket) to prevent ignition.
      
    • Concentrate filtrate in vacuo.

Data & Performance
ParameterValueNotes
Conversion >99%Determined by GC-FID
Selectivity >95%<5% Cyclohexyl derivatives
Yield 92-96%Isolated yield

Protocol B: Asymmetric Homogeneous Catalysis

Objective: Enantioselective synthesis of (S)-1-phenylbutan-2-ol (or (R)-isomer depending on ligand). Catalyst: Ru-BINAP Complex (Noyori Hydrogenation).[5] Rationale: Ruthenium(II)-BINAP complexes are the industry standard for asymmetric ketone hydrogenation. The mechanism involves a metal-hydride intermediate that discriminates between the prochiral faces of the ketone.

Materials
  • Pre-catalyst:

    
     or similar Ru(II) source.
    
  • Ligand: (S)-BINAP (for (S)-alcohol) or (R)-BINAP.[6]

  • Solvent: Methanol (degassed).

  • Additives: Trace HCl (optional, to generate active hydride species in situ).

Experimental Workflow

AsymmetricWorkflow Step1 Catalyst Activation Mix [RuCl2(benzene)]2 + (S)-BINAP in DMF/MeOH at 100°C (Inert atm) Step2 Reactor Charging Add Substrate + Catalyst Solution Solvent: MeOH Step1->Step2 Step3 Pressurization 50-80 bar H2 Temperature: 25-30°C Step2->Step3 Step4 Reaction (12-24h) Agitation: 1000 RPM Step3->Step4 Step5 Purification Solvent Evaporation -> Flash Column Step4->Step5

Figure 2: Workflow for Ru-BINAP mediated asymmetric hydrogenation.

  • In-Situ Catalyst Preparation:

    • Combine

      
       (0.5 mol%) and (S)-BINAP (1.0 mol%) in degassed DMF. Heat to 100°C for 10 min under Argon to form the active complex. Cool to RT.
      
    • Note: Pre-formed

      
       is also commercially available and easier to handle.
      
  • Hydrogenation:

    • Transfer catalyst solution and substrate (Benzylacetone) to the autoclave.

    • Solvent: Methanol is crucial for this mechanism.

    • Pressure: 80-100 bar (High pressure is required for high ee% in Ru-BINAP systems).

    • Temperature: 25-30°C . (Lower temperature maximizes enantioselectivity).

  • Workup:

    • Vent and concentrate.

    • Purify via flash chromatography (Hexane/EtOAc) to remove catalyst residues.

Data & Performance
ParameterValueNotes
Conversion >98%Reaction time: 12-24h
Enantiomeric Excess (ee) 94-98%Determined by Chiral HPLC
TOF (Turnover Freq) ~50-100

Slower than heterogeneous methods

Analytical Quality Control

To validate the process, use the following methods:

  • GC-FID (Conversion & Chemoselectivity):

    • Column: HP-5 or DB-5 (Non-polar).

    • Method: 50°C (2 min)

      
       10°C/min 
      
      
      
      250°C.
    • Retention Order: Cyclohexyl derivatives < Benzylacetone < this compound.

  • Chiral HPLC (Enantioselectivity):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).

    • Flow: 0.5 - 1.0 mL/min.

    • Detection: UV @ 254 nm (Phenyl ring absorption).

Safety & Troubleshooting

Critical Safety Hazards
  • High Pressure: Ensure reactor burst discs are rated 20% above operating pressure.

  • Raney Nickel: Pyrophoric.[2] Keep wet at all times. Dispose of in dilute HCl or specialized waste containers.

  • Hydrogen Gas: Flammable range 4-75%. Ground all equipment to prevent static discharge.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Ring Saturation (Cyclohexyl product) Temperature too high or wrong catalyst.Lower temp to <50°C. Switch from Pt/C to Raney Ni or Ru-complex.
Low Conversion Poisoned catalyst (S, P, or CO).Ensure substrate is distilled/pure. Repurge reactor to remove CO byproduct.
Low ee% (Protocol B) Temperature too high or H2 pressure too low.Reduce temp to 20°C. Increase pressure to >80 bar.
Stalled Reaction Mass transfer limitation.Increase stirring speed (>1000 RPM). Check gas entrainment impeller.

References

  • Noyori, R., et al. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition.

  • Liguori, F., et al. (2015). "Hydrogenation pathway of 4-phenyl-2-butanone (PBN) to 4-phenyl-2-butanol." ResearchGate / Chemical Engineering Journal.

  • ChemTalk. (2023). "Catalytic Hydrogenation Mechanisms and Raney Nickel." Chemistry Talk.

  • Mettler Toledo. (2023). "Safety Measures for Conducting Hydrogenation Reactions." Mettler Toledo Application Library.

  • LibreTexts. (2021). "Hydrogenation with Heterogeneous Catalysts (Raney Nickel)." Chemistry LibreTexts.

Sources

Grignard reaction protocol for 1-Phenylbutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Retrosynthetic Strategy

This protocol details the synthesis of 1-phenylbutan-2-ol (CAS: 701-70-2), a secondary alcohol scaffold frequently used in fragment-based drug discovery.

Retrosynthetic Logic: While this compound can theoretically be accessed via multiple routes, the Grignard addition of benzylmagnesium chloride to propanal is the preferred laboratory method.

  • Route A (Selected): Benzylmagnesium chloride + Propanal.

    • Advantage:[1][2][3][4][5] Propanal is sterically unhindered, promoting rapid nucleophilic attack. Benzyl halides are readily available.[1]

    • Challenge: Benzyl halides are prone to Wurtz coupling (homo-dimerization) to form bibenzyl. This protocol includes specific engineering controls to mitigate this.

  • Route B (Discarded): Phenethylmagnesium bromide + Acetaldehyde.

    • Flaw: This yields 4-phenylbutan-2-ol, a structural isomer, not the target.

  • Route C (Discarded): Ethylmagnesium bromide + Phenylacetaldehyde.

    • Flaw: Phenylacetaldehyde is highly prone to enolization and self-condensation under the basic conditions of a Grignard reagent, leading to poor yields.

Mechanistic Pathway & Logic

The reaction proceeds via a nucleophilic addition of the benzyl carbanion to the carbonyl carbon of propanal.

Critical Side Reaction (The "Wurtz" Trap): The formation of the Grignard reagent involves a radical intermediate. If the concentration of benzyl chloride is too high near the magnesium surface, the radical couples with unreacted benzyl chloride to form 1,2-diphenylethane (Bibenzyl) .

  • Control Measure: High dilution and slow addition ("starvation kinetics") are strictly enforced in Step 1.

GrignardMechanism BnCl Benzyl Chloride (Ph-CH2-Cl) Radical [Ph-CH2•] BnCl->Radical SET from Mg Mg Mg Turnings (Activated) Mg->Radical BnMgCl Benzylmagnesium Chloride (Grignard Reagent) Radical->BnMgCl Recombination Bibenzyl Bibenzyl Impurity (Ph-CH2-CH2-Ph) Radical->Bibenzyl Dimerization (High Conc. Risk) Complex Alkoxide Intermediate (Ph-CH2-CH(OMgCl)-Et) BnMgCl->Complex Nucleophilic Attack Propanal Propanal (CH3-CH2-CHO) Propanal->Complex Product This compound Complex->Product Protonation H3O H3O+ Quench H3O->Product

Figure 1: Reaction mechanism highlighting the main pathway (Green) and the competitive Wurtz coupling side reaction (Red dashed).[1]

Safety & Pre-requisites

  • Pyrophoric Hazard: Grignard reagents can ignite spontaneously in air. All transfers must use positive pressure inert gas (Nitrogen or Argon).

  • Lachrymator: Benzyl chloride is a potent tear gas. Use only in a functioning fume hood.

  • Peroxides: Use only anhydrous Diethyl Ether (

    
    ) or THF tested negative for peroxides.
    

Experimental Protocol

Stoichiometry Table (Standard 50 mmol Scale)
ReagentMW ( g/mol )Equiv.AmountDensity (g/mL)Volume
Magnesium Turnings 24.311.21.46 g--
Benzyl Chloride 126.581.16.96 g1.106.33 mL
Propanal 58.081.02.90 g0.813.58 mL
Diethyl Ether 74.12Solvent~100 mL0.71-
Iodine (Crystal) 253.8Cat.~10 mg--
Step 1: Preparation of Benzylmagnesium Chloride

Goal: Generate the nucleophile while suppressing bibenzyl formation.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush with

    
     while cooling to room temperature.
    
  • Activation: Add Mg turnings (1.46 g) and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.

  • Initiation: Add just enough anhydrous

    
     to cover the Mg. Add approx. 0.5 mL of the Benzyl Chloride solution (6.33 mL Benzyl Chloride diluted in 40 mL 
    
    
    
    ).
    • Observation: Turbidity and spontaneous boiling indicate initiation.[4] If not, sonicate or scratch Mg with a glass rod.

  • Addition: Once initiated, dilute the remaining Benzyl Chloride with 40 mL

    
     in the addition funnel.
    
    • Critical: Add dropwise over 45-60 minutes . Maintain a gentle reflux via the heat of reaction alone. If reflux stops, pause addition.

    • Why: Keeping halide concentration low prevents Wurtz coupling.[3]

  • Digestion: After addition, reflux gently (water bath, 40°C) for 20 minutes to consume residual halide. Cool to 0°C (Ice/Water bath).

Step 2: Coupling with Propanal
  • Preparation: Dilute Propanal (3.58 mL) in 15 mL anhydrous

    
    .
    
  • Addition: Add the propanal solution dropwise to the cold Grignard reagent over 20 minutes.

    • Note: The reaction is exothermic.[1][2][6] Ensure the internal temp does not exceed 10°C to prevent secondary side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

Step 3: Workup & Purification[2]
  • Quench: Cool flask to 0°C. Slowly add 10% aqueous

    
     (30 mL) or 1M HCl.
    
    • Caution: Violent foaming/evolution of gas.

  • Extraction: Separate layers. Extract aqueous phase with

    
     (2 x 30 mL). Combine organics.
    
  • Wash: Wash organics with Saturated

    
     (30 mL) followed by Brine (30 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
  • Purification: The crude oil will contain the product and bibenzyl (solid).

    • Method: Fractional Distillation under reduced pressure (vacuum).

    • Bibenzyl BP: ~284°C (atm), significantly higher than product.

    • Product BP: Expect ~115-120°C at 15 mmHg.

Workflow Visualization

ExperimentalWorkflow Start Flame Dry Glassware (Inert Atmosphere) MgAct Mg Activation (Iodine/Heat) Start->MgAct GrignardPrep Grignard Formation (Slow Addition of BnCl) MgAct->GrignardPrep Cooling Cool to 0°C GrignardPrep->Cooling Coupling Add Propanal (Dropwise) Cooling->Coupling Quench Acidic Quench (NH4Cl/HCl) Coupling->Quench Workup Extraction & Drying Quench->Workup Distill Vacuum Distillation (Remove Bibenzyl) Workup->Distill Final Pure this compound Distill->Final

Figure 2: Step-by-step experimental workflow from glassware preparation to final purification.[7]

Characterization & Troubleshooting

Expected Data:

  • Appearance: Colorless viscous oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2-7.3 (m, 5H, Ar-H)[7]
      
    • 
       3.7 (m, 1H, CH-OH)
      
    • 
       2.8 & 2.6 (dd, 2H, Ph-CH2-)
      
    • 
       1.5 (m, 2H, -CH2-CH3)
      
    • 
       0.95 (t, 3H, -CH3)
      

Troubleshooting Guide:

  • Reaction won't start: Add a drop of 1,2-dibromoethane (entrainment method) to expose fresh Mg surface [1].

  • High Bibenzyl impurity: The addition of Benzyl Chloride was too fast. In future runs, double the dilution volume and double the addition time.

  • Low Yield: Check the quality of Propanal. Aldehydes oxidize to carboxylic acids over time. Distill Propanal before use if the bottle is old.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[8] Longman Scientific & Technical, 1989.

  • Organic Syntheses. General Protocol for Grignard Reagents. Org. Synth. 1925, 4,[7][9] 58. [Link]

  • PubChem. Compound Summary: 1-Phenyl-2-butanol. National Library of Medicine. [Link]

  • Silverman, G.S., Rakita, P.E.Handbook of Grignard Reagents. CRC Press, 1996. (Authoritative text on Wurtz coupling suppression).

Sources

Use of 1-Phenylbutan-2-ol as a precursor for chiral ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rigorous preparation and application of 1-phenylbutan-2-ol (also known as


-ethyl-benzeneethanol) as a precursor for high-value chiral phosphinite ligands. Unlike the ubiquitous 1-phenylethanol, the this compound scaffold offers unique steric tuning properties due to the presence of a flexible benzyl group contrasted with a rigid ethyl moiety. This guide details the Enzymatic Kinetic Resolution (EKR)  of the racemic alcohol to high enantiomeric excess (>99% ee) and its subsequent conversion into a monodentate chiral phosphinite ligand, suitable for Rhodium-catalyzed asymmetric hydrogenation.

Strategic Importance & Steric Rationale

In asymmetric catalysis, the "privileged" ligand structures often rely on rigid backbones (e.g., BINOL, DuPhos). However, flexible chiral alcohols like this compound provide a distinct advantage in steric fine-tuning .

  • Structural Discrimination: The stereogenic center at C2 is flanked by a Benzyl group (

    
    ) and an Ethyl group  (
    
    
    
    ).
  • The "Pocket" Effect: In transition metal catalysis, the benzyl group acts as a "rotatable wall," creating a dynamic steric block that differs from the static bulk of a tert-butyl or phenyl group. This is particularly effective in distinguishing pro-chiral faces of enamides during hydrogenation.

Protocol A: Preparation of Enantiopure Precursor

Methodology: Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B).[1][2] Rationale: Chemical asymmetric reduction of the corresponding ketone is often costly and requires heavy metal catalysts. EKR using CAL-B is robust, scalable, and operates under mild conditions, exploiting the lipase's high selectivity for the (


)-enantiomer esterification.
Materials
  • Substrate: rac-1-Phenylbutan-2-ol (purity >98%).

  • Biocatalyst: Novozym® 435 (immobilized CAL-B).[2][3][4]

  • Acyl Donor: Vinyl Acetate (acts as both reactant and irreversible driver due to tautomerization of the vinyl alcohol byproduct).

  • Solvent: MTBE (Methyl tert-butyl ether) or dry Toluene.

Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask, dissolve rac-1-phenylbutan-2-ol (10.0 mmol) in dry MTBE (50 mL).

  • Acyl Donor Addition: Add Vinyl Acetate (5.0 eq, 50 mmol). The excess ensures the equilibrium is driven forward.

  • Enzyme Loading: Add Novozym® 435 (20 mg/mmol of substrate).

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor conversion via GC-FID or Chiral HPLC.

    • Target: Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

  • Workup: Filter off the immobilized enzyme (can be washed and reused).

  • Separation: The reaction mixture now contains (

    
    )-1-phenylbutan-2-ol  (unreacted) and (
    
    
    
    )-1-phenylbutan-2-yl acetate
    . Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
  • Hydrolysis (Optional): If the (

    
    )-alcohol is desired, hydrolyze the acetate ester using 
    
    
    
    in MeOH.

Data Summary: EKR Efficiency

ParameterValueNotes
Conversion 49-51%Ideal stop point for max ee
Time 4 - 6 hoursDependent on stirring rate

-Value
>200Indicates excellent enzyme selectivity
Product ee >99% (

-alcohol)
After separation

Protocol B: Ligand Synthesis (Phosphinylation)

Target Molecule: (


)-1-phenylbutan-2-yl diphenylphosphinite (Ligand L1 ).
Mechanism:  Nucleophilic substitution at the phosphorus center. The oxygen of the chiral alcohol attacks the chlorophosphine, displacing chloride.
Materials
  • Precursor: (

    
    )-1-Phenylbutan-2-ol (from Protocol A).
    
  • Reagent: Chlorodiphenylphosphine (

    
    ).
    
  • Base: Triethylamine (

    
    ) or Pyridine (scavenges HCl).
    
  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen (

    
    ). Critical:  Phosphinites are prone to oxidation; exclude air strictly.
    
  • Dissolution: Dissolve (

    
    )-1-phenylbutan-2-ol (5.0 mmol) and dry 
    
    
    
    (6.0 mmol) in anhydrous THF (20 mL). Cool to 0°C.
  • Addition: Add

    
     (5.5 mmol) dropwise via syringe. A white precipitate (
    
    
    
    ) will form immediately.
  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Filtration: Filter the mixture under inert atmosphere (using a Schlenk frit) to remove the ammonium salt.

  • Isolation: Concentrate the filtrate under vacuum. The resulting oil is the crude phosphinite L1 .

    • Purification: rapid filtration through a short pad of neutral alumina (deactivated) under

      
       if necessary. Do not use silica gel (acidic nature hydrolyzes phosphinites).
      

Visualization: Workflow & Mechanism

G Racemic Racemic This compound CALB CAL-B Lipase (Kinetic Resolution) Racemic->CALB Vinyl Acetate S_Alc (S)-Alcohol (>99% ee) CALB->S_Alc Unreacted R_Est (R)-Acetate (Byproduct) CALB->R_Est Acylated Phos Phosphinylation (Ph2PCl / Et3N) S_Alc->Phos Inert Atm. Ligand Chiral Phosphinite Ligand (L1) Phos->Ligand Nucleophilic Sub. Complex Rh-Complex [Rh(cod)(L1)2]+ Ligand->Complex [Rh(cod)2]BF4 Catalysis Asymmetric Hydrogenation Complex->Catalysis H2 (g)

Figure 1: End-to-end workflow from racemic starting material to catalytically active Rhodium complex.[5][6][7]

Application Case Study: Asymmetric Hydrogenation

Reaction: Hydrogenation of Methyl 2-acetamidoacrylate to (


)-N-Acetylalanine methyl ester.
  • Catalyst Preparation: Mix

    
     (0.01 mmol) and Ligand L1  (0.022 mmol) in degassed DCM (2 mL). Stir for 15 min to form the active cationic species.
    
  • Hydrogenation:

    • Add substrate (1.0 mmol) to the catalyst solution in a stainless steel autoclave.

    • Pressurize with

      
       (5 bar).
      
    • Stir at Room Temperature for 12 hours.

  • Result Analysis: Vent

    
    , pass through a silica plug, and analyze via Chiral GC.
    
  • Expected Outcome: Full conversion with 85-94% ee (depending on solvent polarity). The benzyl group on the ligand directs the facial selectivity.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low ee in Resolution Reaction ran too long (>50% conv.)Stop exactly at 49-50% conversion. Lower Temp to 20°C.
Ligand Oxidation Air leak during synthesisUse Schlenk techniques strictly. Check Argon purity.
Hydrolysis of Ligand Wet solventsDistill THF over Na/Benzophenone. Use molecular sieves.
Low Catalytic Activity Poisoned CatalystEnsure substrate is free of halides or thiols.

References

  • Enzymatic Kinetic Resolution (General Protocol)

    • Anderson, E. M., et al. "Kinetic resolution of chiral secondary alcohols using Candida antarctica Lipase B.
    • Source: (Extrapolated from 1-phenylethanol data).

  • Phosphinite Ligand Synthesis

    • RajanBabu, T. V., et al.
    • Source:

  • Application in Hydrogenation

    • Blaser, H. U., et al. "Industrial Asymmetric Hydrogenation.
    • Source:

  • Lipase Selectivity Mechanisms

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.
    • Source:

Sources

Precision Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Corey-Bakshi-Shibata (CBS) reduction stands as a pillar of asymmetric synthesis, enabling the enantioselective reduction of prochiral ketones to secondary alcohols with predictable stereochemistry and high enantiomeric excess (often >95% ee).[1][2][3][4] This application note details the operational framework for utilizing chiral oxazaborolidine catalysts with borane reagents. It bridges the gap between mechanistic theory and bench-top execution, designed specifically for process chemists and researchers requiring high-fidelity stereocontrol.

Mechanistic Principles & Causality

The efficacy of the CBS reduction relies on a "dual activation" mechanism. Unlike simple hydride reductions, the CBS catalyst (typically derived from proline) orchestrates the reaction through a rigid bicyclic transition state.

The Dual Activation Model[1]
  • Lewis Base Activation: The nitrogen atom of the oxazaborolidine coordinates with the borane reagent (

    
    ), increasing the hydridic character of the borane hydrogens.[1][3]
    
  • Lewis Acid Activation: The endocyclic boron atom of the catalyst coordinates with the ketone oxygen (the most sterically accessible lone pair), activating the carbonyl for nucleophilic attack.

  • Stereocontrol: This assembly forces the ketone and the hydride donor into a specific spatial arrangement (typically a chair-like six-membered transition state), minimizing steric repulsion between the ketone's large substituent (

    
    ) and the catalyst's shielding groups.
    
Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical complexation events that dictate stereochemistry.

CBS_Mechanism PreCat Pre-Catalyst (Oxazaborolidine) ActiveCat Active Catalyst (N-B Complex) PreCat->ActiveCat + BH3 source Complex Ketone-Catalyst-Borane Assembly ActiveCat->Complex + Ketone (Coordination) TS Transition State (Hydride Transfer) Complex->TS Face Selection ProductComplex Alkoxy-Borane Intermediate TS->ProductComplex Hydride Transfer ProductComplex->ActiveCat - Alkoxyborane (Catalyst Turnover) Alcohol Chiral Alcohol (Target) ProductComplex->Alcohol Acidic Workup

Figure 1: The CBS Catalytic Cycle.[1][5] The active catalyst coordinates both the reductant and the substrate, facilitating face-selective hydride transfer.

Strategic Planning: Reagent Selection

Success in CBS reduction is often determined before the reaction begins. The choice of borane source is critical for safety, reaction rate, and workup ease.

Table 1: Comparative Analysis of Borane Sources
ParameterBorane-THF (

)
Borane-Dimethyl Sulfide (

)
Catecholborane
Reactivity High; fast reductions.Moderate; often requires higher temp.Low; requires activation.
Stability Low; requires refrigeration (<5°C).[6]High; stable at room temperature.High; moisture sensitive.
Concentration Typically 1.0 M.Highly concentrated (~10 M).Neat liquid.
Safety Flammable; peroxide risk over time.Stench ; flammable.[7][8]Corrosive.
Workup Clean; solvent removal is easy.Difficult to remove DMS completely.Requires hydrolysis of catechol.
Recommendation Preferred for small/medium scale due to ease of workup.Preferred for large scale due to stability and atom economy.Specialized substrates only.

Standard Operating Protocol (SOP)

Safety Warning: Borane reagents are pyrophoric and liberate hydrogen gas upon contact with moisture. All operations must be performed under a positive pressure of inert gas (Nitrogen or Argon) in a fume hood.

Materials Preparation
  • Catalyst: (R)- or (S)-Me-CBS (typically 5-10 mol%).

  • Solvent: Anhydrous THF (water content <50 ppm is critical to prevent ee erosion).

  • Ketone: Dried over molecular sieves if necessary.

Execution Workflow

The following workflow ensures maximum safety and enantioselectivity. The "Simultaneous Addition" technique is recommended for larger scales to minimize background (uncatalyzed) reduction.

CBS_Protocol Start Start: Inert Atmosphere Setup (Flame-dry glassware) CatPrep Catalyst Preparation Dissolve CBS in THF Start->CatPrep TempCtrl Temperature Control Cool to -20°C to 0°C CatPrep->TempCtrl Decision Scale/Method Selection TempCtrl->Decision MethodA Method A (Small Scale) Add Borane to Catalyst, then add Ketone slowly Decision->MethodA < 5g MethodB Method B (Large Scale) Simultaneous Addition of Borane & Ketone over 1-2h Decision->MethodB > 5g Monitor TLC/HPLC Monitoring Check for Disappearance of Ketone MethodA->Monitor MethodB->Monitor Quench Quench Sequence 1. MeOH (Caution: H2 evolution) 2. 1N HCl (Hydrolysis) Monitor->Quench Complete Workup Workup & Isolation Extraction -> Drying -> Concentration Quench->Workup

Figure 2: Operational Workflow for CBS Reduction. Method selection depends on scale to control exotherm and selectivity.

Detailed Step-by-Step (Method A - Standard)
  • System Inertion: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Catalyst Charge: Add the (S)-Me-CBS catalyst (1.0 mmol) to the flask. Dissolve in anhydrous THF (10 mL).

  • Borane Activation: Cool the solution to 0°C. Add the Borane-THF solution (1.2 eq relative to ketone) via syringe. Stir for 10 minutes to form the active catalyst-borane complex.

  • Controlled Addition: Dissolve the prochiral ketone (10 mmol) in THF (20 mL). Add this solution dropwise to the catalyst mixture over 30–60 minutes. Note: Slow addition keeps the concentration of free ketone low, ensuring it reacts via the catalyst pathway rather than the background uncatalyzed pathway.

  • Reaction: Stir at 0°C (or ambient, depending on substrate) until TLC indicates consumption of starting material.

  • Quench: Critical Safety Step. Add Methanol (5 mL) dropwise. Vigorous bubbling (

    
     gas) will occur.
    
  • Hydrolysis: Add 1N HCl (10 mL) and stir for 20 minutes to break the N-B bond and release the product.

  • Extraction: Extract with diethyl ether or ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    

Troubleshooting & Optimization

Even with robust protocols, deviations occur. Use this guide to diagnose issues.

  • Issue: Low Enantiomeric Excess (ee)

    • Root Cause 1:Moisture. Water hydrolyzes the borane and catalyst. Fix: Re-dry solvent and glassware.

    • Root Cause 2:Temperature. Reaction too warm allows the uncatalyzed pathway. Fix: Lower temperature to -20°C or -78°C.

    • Root Cause 3:Fast Addition. Ketone accumulation exceeds catalyst turnover rate. Fix: Slow down the syringe pump addition rate.

  • Issue: Incomplete Conversion

    • Root Cause:[2][9]Degraded Borane. Borane-THF loses titer over time. Fix: Titrate borane or use a fresh bottle.

    • Root Cause:[2][9]Steric Bulk. Very bulky ketones react slowly. Fix: Increase catalyst loading (up to 20 mol%) or switch to catecholborane.

References

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. (1987).[5][10] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J.; Helal, C. J. (1998).[4][10][11] "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]

  • Lippincott, M. et al. (2019). "Safe Handling of Boranes at Scale." Organic Process Research & Development, 23(6), 1182–1192. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-phenylbutan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Introduction to this compound Synthesis

This compound is a valuable chiral building block in organic synthesis. While its structure appears straightforward, its synthesis can be fraught with challenges leading to low yields, byproduct formation, and purification difficulties. This guide will focus on the two most prevalent and practical synthetic routes:

  • Grignard Reaction: The nucleophilic addition of an ethyl Grignard reagent to phenylacetaldehyde or a benzyl Grignard reagent to propanal.

  • Ketone Reduction: The reduction of 1-phenylbutan-2-one (benzyl ethyl ketone) using hydride reagents.

We will dissect the potential pitfalls in each route and provide robust, field-proven solutions in a direct question-and-answer format.

Part 1: Troubleshooting the Grignard Route

The Grignard reaction is a powerful tool for C-C bond formation, but its success hinges on meticulous technique.[1][2] The reagent is highly reactive, functioning as both a potent nucleophile and a strong base, which can lead to undesirable side reactions.[3]

Frequently Asked Questions (FAQs): Grignard Synthesis

Q1: My Grignard reaction is sluggish and difficult to initiate. What can I do?

A1: This is a classic issue, almost always stemming from the passivating layer of magnesium oxide on the surface of the magnesium turnings. This layer prevents the alkyl halide from reacting with the metal.

Causality: Grignard reagent formation is a redox reaction occurring on the magnesium surface. If this surface is oxidized, the reaction cannot begin.

Troubleshooting Protocol:

  • Activate the Magnesium: Before adding your alkyl halide, ensure your glassware is impeccably dry (oven-dried is best) and assembled under an inert atmosphere (Nitrogen or Argon).[2]

    • Mechanical Activation: Add the magnesium turnings to the flask and briefly stir them with a glass rod to gently crush them, exposing fresh metal surfaces.[4]

    • Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and creating some initial reactive sites. The characteristic brown color of the iodine will disappear as the reaction initiates.

    • Thermal Activation: Gently warm a small spot on the flask with a heat gun. Be extremely cautious, especially with volatile solvents like diethyl ether.[4]

  • Use an Initiator: Add a few drops of a pre-formed Grignard reagent from a previous successful batch, if available.

  • Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface and promote initiation.[4]

Q2: I'm observing a significant amount of a non-polar byproduct, likely biphenyl (if using a phenyl Grignard) or a Wurtz coupling product. How can I minimize this?

A2: This side reaction, often the Wurtz coupling, is a major yield-reducing pathway. It occurs when the Grignard reagent reacts with the remaining alkyl halide.[1][2]

Causality: This side reaction is favored by high local concentrations of the alkyl halide and elevated temperatures.[2]

Minimization Strategies:

  • Slow Addition: Add the alkyl halide (e.g., bromobenzene or benzyl bromide) dropwise from an addition funnel to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with the magnesium over the already-formed Grignard reagent.[2][4]

  • Temperature Control: The reaction to form the Grignard reagent is exothermic.[4] While some initial heating might be needed, maintain a gentle reflux. Overheating significantly promotes the coupling side reaction.[2][4]

  • Solvent Choice: Use anhydrous diethyl ether or tetrahydrofuran (THF). The ether solvents are crucial as they coordinate with the magnesium, stabilizing the Grignard reagent.

Q3: My reaction work-up is forming an unmanageable emulsion/gel, making product extraction impossible and lowering my yield. What is the correct work-up procedure?

A3: This is caused by the formation of magnesium hydroxides and salts upon quenching the reaction with water. An improper work-up can trap the desired alcohol product in a gelatinous precipitate.

Optimized Work-up Protocol:

  • Cooling is Critical: After the reaction is complete, cool the reaction flask in an ice-water bath (0 °C).

  • Quench Slowly: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[5] This is a milder acid source than HCl or H₂SO₄ and helps to break down the magnesium alkoxide complex while minimizing the formation of intractable emulsions.

  • Extraction: Once the quenching is complete, you should have two clear layers. Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure.

Workflow for Grignard Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dry Glassware & Inert Gas B Activate Mg Turnings A->B Setup D Slow Addition of Alkyl Halide to Mg Suspension B->D Initiate C Prepare Alkyl Halide Solution C->D E Cool Reaction Mixture to 0 °C D->E Formation Complete F Slow Addition of Aldehyde E->F G Quench with sat. NH4Cl (aq) F->G Reaction Complete H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (Chromatography/Distillation) I->J

Caption: Experimental workflow for the Grignard synthesis of this compound.

Part 2: Troubleshooting the Ketone Reduction Route

The reduction of 1-phenylbutan-2-one to the corresponding alcohol is a reliable method, often yielding cleaner reactions than the Grignard route. However, the choice of reducing agent and reaction conditions are paramount for achieving high yields.

Frequently Asked Questions (FAQs): Ketone Reduction

Q1: My reduction of 1-phenylbutan-2-one with sodium borohydride (NaBH₄) is incomplete, even after several hours. How can I drive it to completion?

A1: Sodium borohydride is a mild and selective reducing agent, but its reactivity is highly dependent on the solvent.

Causality: NaBH₄ requires a protic solvent to activate the carbonyl group for reduction. In aprotic solvents like THF or diethyl ether, the reaction will be exceedingly slow.

Optimization Protocol:

  • Solvent is Key: Perform the reaction in a protic solvent like methanol (MeOH) or ethanol (EtOH) at room temperature or slightly cooled (0 °C). The solvent protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to hydride attack.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. A typical eluent system would be 20% ethyl acetate in hexanes. The ketone (more non-polar) will have a higher Rf value than the alcohol product (more polar).

  • Stoichiometry: While theoretically only 0.25 equivalents of NaBH₄ are needed per equivalent of ketone, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

Q2: I used Lithium Aluminum Hydride (LiAlH₄) for a faster reduction, but my yield was very low after work-up. What went wrong?

A2: LiAlH₄ is a powerful, non-selective reducing agent that is extremely reactive with water and other protic sources.[6] Improper handling and work-up are the most common sources of yield loss.

Causality:

  • Moisture Contamination: Any moisture in the reaction will consume the LiAlH₄, reducing the amount available for ketone reduction and generating hydrogen gas. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere.

  • Improper Quenching: The work-up of a LiAlH₄ reaction is notorious. Adding water or acid directly can lead to the formation of gelatinous aluminum hydroxides that physically trap the product, making it impossible to extract.

The Fieser Work-up (A Self-Validating Protocol):

This sequential addition method is designed to produce granular aluminum salts that are easily filtered. For a reaction using 'X' grams of LiAlH₄:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and sequentially add:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water

  • Stir the resulting mixture vigorously for 15-30 minutes at room temperature. The greyish suspension should transform into a white, easily filterable solid.

  • Filter the mixture through a pad of Celite®, washing the solid thoroughly with an organic solvent (ether or ethyl acetate). The product will be in the filtrate.

Workflow for Ketone Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve Ketone in Anhydrous Solvent B Cool to 0 °C A->B C Portion-wise Addition of Hydride Reagent B->C D Stir until TLC shows completion C->D E Perform Careful Quench (e.g., Fieser Work-up for LiAlH4) D->E F Extract with Solvent E->F G Dry & Concentrate F->G H Purify Product G->H

Caption: General workflow for the reduction of 1-phenylbutan-2-one.

Part 3: Purification and Data

Q: What is the most effective method to purify the final this compound product?

A: For both routes, the crude product will likely contain unreacted starting materials or side products.

  • Flash Column Chromatography: This is the most reliable method for achieving high purity.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity. The desired alcohol will elute after non-polar byproducts like biphenyl but before any highly polar impurities.

  • Distillation under Reduced Pressure: If the crude product is relatively clean, vacuum distillation can be an efficient purification method. The boiling point of this compound is approximately 124-127 °C at 25 mmHg.[7]

Data Summary: Comparison of Synthetic Routes
ParameterGrignard Route (Benzyl-MgBr + Propanal)Ketone Reduction (1-Phenylbutan-2-one + NaBH₄)
Starting Materials Benzyl bromide, Magnesium, Propanal1-Phenylbutan-2-one, Sodium Borohydride
Key Reagents Grignard reagent (prepared in situ)Sodium Borohydride
Common Solvents Anhydrous Diethyl Ether, Anhydrous THFMethanol, Ethanol
Typical Yield 60-80%[4]>90% (for the reduction step)
Pros Builds the carbon skeleton directly.Generally cleaner reaction, easier work-up, milder conditions.
Cons Highly sensitive to air and moisture, prone to side reactions, difficult initiation.Requires the ketone starting material, which may need to be synthesized separately.

References

  • Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-butanol. PubChem Compound Database. Retrieved from [Link]

  • American Chemical Society. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-1-phenylbutan-2-ol. PubChem Compound Database. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 17). Phenylacetone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

  • Informa Healthcare. (2025, August 10). Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-4-Phenyl-2-Aminobutane. Retrieved from [Link]

  • Scilit. (2018, November 25). One-Pot Production of Natural 2-Phenylethanol from L-Phenylalanine via Cascade Biotransformations. Retrieved from [Link]

  • NoMoreClass. (2025, August 4). Preparation of 2-Phenylbutan-2-ol from 3-Phenylbut-1-ene | Class 12 Chemistry [Video]. YouTube. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-phenyl-2-butanol. Retrieved from [Link]

Sources

Troubleshooting peak tailing in chiral separation of 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of 1-Phenylbutan-2-ol

Welcome to the technical support center for troubleshooting the chiral separation of this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. By understanding the underlying chemical interactions and instrumental factors, you can significantly improve the quality and reliability of your enantiomeric separations.

Troubleshooting Guide: Peak Tailing

Peak tailing is one of the most common issues in chromatography, distorting peak shape and compromising the accuracy of quantification and resolution.[1][2][3] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the chiral separation of this compound.

Q1: My chromatogram for this compound shows significant peak tailing for both enantiomers. What is the most likely cause and where should I begin troubleshooting?

When both enantiomer peaks tail, the issue is likely systemic rather than a specific interaction with the chiral selector. The most common causes are related to secondary-site interactions on the column, column overload, or physical issues with the column or HPLC system.[1][3][4]

Start by diagnosing the issue with a logical workflow. The diagram below outlines the initial steps to take.

Caption: Initial troubleshooting workflow for peak tailing.

Q2: I've reduced my sample concentration, but the peak tailing persists. Could the mobile phase be the problem?

Yes, the mobile phase composition is critical. For a polar analyte like this compound, which has a hydroxyl group, unwanted secondary interactions with the stationary phase are a primary cause of peak tailing.[2][5] This is particularly true for silica-based chiral stationary phases (CSPs) which often have residual acidic silanol groups (Si-OH) on their surface.[2][5][6]

The Mechanism of Silanol Interference:

The hydroxyl group of your analyte can form strong hydrogen bonds with these active silanol sites. This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail."

Sources

Technical Support Center: Optimizing the Reduction of 1-Phenyl-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of ketone reductions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully reducing 1-phenyl-2-butanone to 1-phenyl-2-butanol. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective reducing agents for converting 1-phenyl-2-butanone to 1-phenyl-2-butanol?

The two most common hydride-based reducing agents for this transformation are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).[1]

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent.[2] It is generally preferred for this specific conversion due to its safety, ease of handling, and high chemoselectivity. It readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters or amides under standard conditions.[2][3]

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent.[1][4] While it is highly effective at reducing ketones, it will also reduce a wide range of other functional groups. Its use is often considered excessive for a simple ketone reduction unless other functional groups in the molecule also need to be reduced.[4] LiAlH₄ is also highly reactive with protic solvents, including water and alcohols, and requires anhydrous conditions and careful handling.[4]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Pt/TiO₂, Pt/SiO₂) and can also be employed for this reduction.[5][6]

Q2: How do I select the appropriate solvent for my reduction reaction?

Solvent choice is critical for reaction success and depends on the selected reducing agent.

  • For Sodium Borohydride (NaBH₄): Protic solvents like methanol (MeOH), ethanol (EtOH), and water are commonly used.[2][7][8] These solvents help to stabilize the borohydride reagent and participate in the protonation of the intermediate alkoxide. Ethanol and methanol are excellent choices for dissolving 1-phenyl-2-butanone.

  • For Lithium Aluminum Hydride (LiAlH₄): Strictly anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF) are mandatory.[4][9] LiAlH₄ reacts violently with protic solvents, leading to decomposition of the reagent and generation of flammable hydrogen gas.[4]

Q3: How can I monitor the progress of the reduction?

Thin-Layer Chromatography (TLC) is the most common and efficient technique for monitoring the reaction's progress.[10][11]

  • Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (1-phenyl-2-butanone).

  • Analysis: The plate is developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The starting ketone is less polar than the product alcohol, so it will have a higher Rf value (travel further up the plate). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[11] The spots can often be visualized using a UV lamp, as both the reactant and product are aromatic.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Problem: Low or No Conversion of Starting Material

Q: I've run the reaction for the recommended time, but TLC analysis shows a significant amount of unreacted 1-phenyl-2-butanone. What went wrong?

This is a common issue that can often be traced back to reagent quality, stoichiometry, or reaction conditions.

Causality and Solutions:

  • Reagent Quality:

    • Sodium Borohydride: NaBH₄ can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a properly stored reagent. Older reagents may have reduced hydride content, leading to incomplete reactions.

    • Solvent Purity: If using LiAlH₄, the presence of residual water in the solvent will quench the reagent, reducing its effective concentration. Ensure solvents are rigorously dried before use. For NaBH₄ reductions in alcohols, while some decomposition occurs, using reasonably dry solvents is still good practice.[2]

  • Stoichiometry:

    • Theoretically, one mole of NaBH₄ can reduce four moles of a ketone.[10] However, in practice, it is common to use a molar excess of the reducing agent to ensure the reaction goes to completion. A typical protocol may use at least two equivalents of hydride ion per ketone.[10] If conversion is low, consider increasing the equivalents of NaBH₄.

  • Temperature:

    • Most borohydride reductions of simple ketones are exothermic and proceed smoothly at room temperature or 0 °C.[10] If the reaction is sluggish, allowing it to warm to room temperature or stirring for a longer duration may be necessary. For LiAlH₄, reactions are typically started at 0 °C and then allowed to warm to room temperature.

  • Insufficient Mixing:

    • If the reducing agent is not fully dissolved or suspended, the reaction can be slow. Ensure adequate stirring throughout the reaction.

Experimental Protocol: A Self-Validating System

This detailed methodology for a NaBH₄ reduction includes checkpoints for validation.

Objective: To reduce 1-phenyl-2-butanone to 1-phenyl-2-butanol with in-process monitoring.

Materials:

  • 1-phenyl-2-butanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, developing chamber, UV lamp

Procedure:

  • Reaction Setup:

    • Dissolve 1.0 g of 1-phenyl-2-butanone in 20 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice-water bath.

  • Initial TLC (T=0):

    • Before adding the reducing agent, spot a sample of the solution on a TLC plate. This is your starting material reference.

  • Addition of Reducing Agent:

    • Slowly add 0.25 g of NaBH₄ to the stirred solution in portions over 5-10 minutes. Causality: Portion-wise addition helps to control the initial exothermic reaction.

  • Reaction Monitoring:

    • After 15 minutes of stirring at 0 °C, take another TLC sample.

    • Continue to take TLC samples every 15-20 minutes until the starting material spot is no longer visible.[11] Allow the reaction to warm to room temperature if it proceeds slowly.

  • Work-up and Quenching:

    • Once the reaction is complete, slowly add 10 mL of 1 M HCl to the flask at 0 °C to quench any remaining NaBH₄ and neutralize the borate salts.

    • Remove the methanol using a rotary evaporator.

    • Add 20 mL of water to the residue and transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL). Causality: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-2-butanol.

  • Final Analysis:

    • Analyze the final product by NMR, IR, and GC-MS to confirm its identity and purity.

Data Presentation & Visualization

Table 1: Comparison of Common Reducing Agents

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Moderate, chemoselective for aldehydes/ketones[2][3]High, reduces most carbonyls and epoxides[4]
Solvents Protic (MeOH, EtOH, H₂O)[7][8]Aprotic (Dry Ether, THF)[4]
Safety Relatively safe, handle with standard precautionsPyrophoric, reacts violently with water[4]
Work-up Simple acidic quench[8]Careful multi-step quench (e.g., Fieser method)[4][13]

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

This diagram outlines a logical progression for diagnosing and solving issues of low product yield.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction Detected by TLC CheckReagent 1. Verify Reagent Quality & Age - Is NaBH₄ old or clumpy? - Are solvents anhydrous (for LiAlH₄)? Start->CheckReagent CheckStoichiometry 2. Review Stoichiometry - Was a molar excess of hydride used? (e.g., >0.25 eq. NaBH₄) CheckReagent->CheckStoichiometry Reagent OK SolutionReagent Solution: - Use fresh NaBH₄. - Use rigorously dried solvents. CheckReagent->SolutionReagent Problem Found CheckConditions 3. Assess Reaction Conditions - Was the temperature too low? - Was stirring adequate? CheckStoichiometry->CheckConditions Stoichiometry OK SolutionStoichiometry Solution: - Increase equivalents of reducing agent. CheckStoichiometry->SolutionStoichiometry Problem Found CheckWorkup 4. Evaluate Work-up & Extraction - Was the product lost during extraction? - Were emulsions formed? CheckConditions->CheckWorkup Conditions OK SolutionConditions Solution: - Allow reaction to warm to RT. - Increase stir rate or use a mechanical stirrer. CheckConditions->SolutionConditions Problem Found SolutionWorkup Solution: - Perform additional extractions. - Use brine to break emulsions. CheckWorkup->SolutionWorkup Problem Found Success Reaction Optimized CheckWorkup->Success Work-up OK SolutionReagent->Success SolutionStoichiometry->Success SolutionConditions->Success SolutionWorkup->Success

Caption: A decision tree for troubleshooting low-yield ketone reductions.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Haverford College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions. [Link]

  • Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Chemguide. (n.d.). Reduction of aldehydes and ketones. [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • University of Birmingham. (n.d.). Influence of Solvent and Scale- up Upon the Hydrogenation of 4- Phenyl-2-butanone. [Link]

  • ResearchGate. (n.d.). Scheme 1. Hydrogenation pathway of 4-phenyl-2-butanone (PBN) to.... [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

Sources

Technical Support Center: Purification of Crude 1-Phenylbutan-2-ol

[1]

Welcome to the Advanced Synthesis Support Portal. Ticket ID: #PB2-PUR-001 Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist Status: Open

Executive Summary

You are encountering difficulties purifying 1-Phenylbutan-2-ol (CAS: 701-70-2).[1] This secondary alcohol is typically synthesized via the Grignard reaction of benzylmagnesium chloride with propionaldehyde (propanal) or the reduction of 1-phenyl-2-butanone.

The crude mixture often presents a "sticky" separation challenge due to the physical properties of common byproducts—specifically bibenzyl (Wurtz coupling) and 1-phenyl-2-butanone (oxidation/incomplete reduction). This guide prioritizes vacuum distillation for bulk purification and chromatographic polishing for analytical grade requirements.[1]

Module 1: Diagnostic Triage

Before attempting purification, identify your specific impurity profile using 1H NMR or GC-MS.[1]

Impurity TypeOriginDiagnostic Signal (1H NMR, CDCl3)Physical Behavior
Bibenzyl Wurtz coupling of Benzyl-Clδ 2.92 (s, 4H) White solid (MP ~52°C).[1] Sublimes/clogs condensers.
1-Phenyl-2-butanone Oxidation / Incomplete Reductionδ 3.68 (s, 2H) (Benzylic)Liquid.[1] Co-distills easily with product.[1]
Benzyl Alcohol Hydrolysis of Benzyl-Clδ 4.6 (s, 2H) Liquid.[1] Lower boiling point.[1]
Propionaldehyde Unreacted Reagentδ 9.8 (t, 1H) Volatile.[1] Removed by rotovap.
Target: this compound Product δ 3.6-3.8 (m, 1H) (CH-OH)Viscous liquid.[1] BP ~125°C @ 25 mmHg.[1]
Module 2: Primary Purification (Vacuum Distillation)

Best for: Bulk removal of bibenzyl and solvent residues.

The Challenge: Bibenzyl (BP ~284°C atm) has a significantly higher boiling point than this compound (BP ~235°C atm), but it tends to solidify in the condenser or receiver during vacuum distillation, contaminating the distillate.

Protocol 2.1: Optimized Vacuum Distillation

Prerequisites: High-vacuum pump (<5 mmHg), Vigreux column (15-20 cm), Oil bath.

  • Degassing: Stir the crude oil under high vacuum (room temp) for 30 minutes to remove volatile propionaldehyde and solvent traces.

  • Setup: Assemble a short-path distillation head with a Vigreux column.

    • Critical: Use a warm water condenser (40–50°C) or an air condenser.[1] Do NOT use ice water.[1] This prevents bibenzyl from crystallizing inside the condenser.[1]

  • Fractionation Strategy:

FractionVapor Temp (at 10 mmHg)ContentAction
F1 (Forerun) < 90°CBenzyl chloride, Benzyl alcoholDiscard properly.[1]
F2 (Main Cut) 110°C – 115°C This compound (Target) Collect.[1] Purity >95%.
F3 (Tail) > 125°CMixed fractionsRecycle if yield is critical.
Pot Residue N/ABibenzyl / OligomersDiscard as solid waste.[1]

Tech Note: If the pot residue solidifies upon cooling, it is predominantly bibenzyl. Do not attempt to distill the pot to dryness; this risks thermal decomposition.[1]

Module 3: Chemical Scavenging (The "Ketone" Problem)

Best for: Removing 1-phenyl-2-butanone when distillation fails to separate it.[1]

If your NMR shows the ketone impurity (singlet at 3.68 ppm), distillation is often ineffective due to boiling point proximity. Use Sodium Bisulfite sequestration.[1]

Protocol 3.1: Bisulfite Wash
  • Dissolution: Dissolve crude oil in Diethyl Ether or EtOAc (10 mL per gram of crude).

  • Adduct Formation: Add 2 equivalents of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Agitation: Stir vigorously for 4–6 hours. The ketone forms a water-soluble bisulfite adduct.[1]

    • Observation: A white precipitate (the adduct) may form at the interface.

  • Separation:

    • Transfer to a separatory funnel.[1]

    • Wash the organic layer with water (2x) and Brine (1x).

    • Dry over

      
       and concentrate.
      
  • Validation: Check NMR. The singlet at 3.68 ppm should be absent.[1]

Module 4: Chromatographic Polishing

Best for: Analytical purity (>99%) or separating trace isomers.

If distillation yields <98% purity, use flash column chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

  • Loading: Dry load on Celite is recommended to prevent streaking of the alcohol.

Gradient Profile:

  • 100% Hexane: Elutes Bibenzyl (Rf ~0.8) and Benzyl Chloride.[1][2]

  • 95:5 Hexane:EtOAc: Elutes Ketone impurities.[1]

  • 85:15 to 80:20 Hexane:EtOAc: Elutes This compound (Rf ~0.3-0.4).[1]

Visual Workflow: Decision Logic

PurificationLogicStartCrude this compoundCheckNMRStep 1: 1H NMR AnalysisStart->CheckNMRDecision1Is Bibenzyl Present?(Singlet @ 2.9 ppm)CheckNMR->Decision1Decision2Is Ketone Present?(Singlet @ 3.68 ppm)Decision1->Decision2No / TraceDistillVacuum Distillation(Warm Condenser)Decision1->DistillYes (Major)BisulfiteSodium Bisulfite WashDecision2->BisulfiteYesColumnFlash Chromatography(Hex/EtOAc 8:2)Decision2->ColumnNo (Polishing)Distill->Decision2Bisulfite->ColumnFinalPure Product(>98%)Column->Final

Figure 1: Purification decision tree based on impurity profile.[1]

Frequently Asked Questions (FAQs)

Q1: My product solidified in the freezer. Is it pure? A: Not necessarily. While pure this compound can solidify (MP is low, often supercools), bibenzyl is a solid at room temperature.[1] If you see white needles precipitating from the oil at Room Temp, that is likely bibenzyl contamination. Run a TLC (10% EtOAc/Hexane); if you see a high-running spot (Rf > 0.7), you have wurtz coupling impurities.

Q2: Can I separate the enantiomers using this guide? A: No. The protocols above purify the chemical structure (racemate). To separate (R) and (S) enantiomers, you must use:

  • Kinetic Resolution: Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B).[1]

  • Chiral HPLC: Chiralcel OD-H or AD-H columns.

Q3: Why is my distillate turning yellow over time? A: This indicates trace oxidation to the ketone or the presence of conjugated impurities (like styrenes from dehydration). Store the purified alcohol under Argon/Nitrogen in the dark at 4°C.

Q4: I used THF for the Grignard. It's showing up in the NMR. A: THF forms a stubborn complex with magnesium salts and alcohols. If simple rotary evaporation fails, dissolve the product in Ethyl Acetate and wash extensively with water (3x). The THF will partition into the aqueous phase.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12608, 1-Phenyl-2-butanol. Retrieved from [Link]

  • Organic Syntheses (Coll.[1] Vol. 9, p. 559). General procedures for Grignard alcohol purification and handling of Wurtz coupling byproducts. (Generalized reference to standard workup protocols).

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.[1] (Standard reference for Bisulfite adduct protocols and vacuum distillation of high-boiling alcohols).

Common issues in the characterization of aryl alkyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aryl Alkyl Alcohol Characterization Technical Center.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Structural & Stereochemical Analysis of Aryl Alkyl Alcohols

Executive Summary

Aryl alkyl alcohols (e.g., 1-phenylethanol, benzyl alcohol derivatives) are deceptive. Structurally simple, they present disproportionate analytical challenges due to labile hydroxyl protons , prone-to-oxidation benzylic positions , and critical stereochemical requirements . This guide addresses the three most frequent support tickets we receive: enantiomeric resolution failures, NMR signal inconsistencies, and mass spectrometry fragmentation artifacts.

Module 1: Stereochemical Analysis (Chiral HPLC)

User Issue: "I cannot separate the enantiomers of my functionalized 1-phenylethanol derivative. The peaks are co-eluting or tailing significantly."

Technical Diagnosis: Aryl alkyl alcohols often suffer from poor resolution due to hydrogen bonding interactions with the stationary phase or improper solvent choices that mask chiral recognition sites.

Troubleshooting Protocol: The "Golden Triangle" of Chiral Separation

Do not randomly swap columns. Follow this logic-driven screening process.

1. Column Selection Strategy Polysaccharide-based stationary phases are the industry standard for this class.

  • Amylose-based (e.g., Chiralpak AD/AS): Often best for bulky aryl groups.

  • Cellulose-based (e.g., Chiralcel OD/OJ): The "workhorse" for phenyl alkyl alcohols.

2. Mobile Phase Optimization

  • Standard: Hexane : Isopropanol (IPA).

  • The "Switch": If resolution is

    
     with IPA, switch to Hexane : Ethanol . Ethanol often alters the solvation of the chiral selector, dramatically changing selectivity for aryl alcohols.
    
  • Additives: For basic derivatives (e.g., amino-alcohols), add 0.1% Diethylamine (DEA). For acidic derivatives, add 0.1% Trifluoroacetic acid (TFA). Never mix these.

3. Temperature Control

  • Counter-Intuitive Tactic: Lower the temperature (

    
    ). Enthalpic control often dominates chiral recognition; lower temperatures increase the difference in interaction energy between enantiomers.
    
Workflow Visualization: Chiral Method Development

ChiralMethod start Start: Racemic Aryl Alcohol solubility Check Solubility (Hexane/IPA) start->solubility screen Screen Primary Columns (OD-H, AD-H, OJ-H) solubility->screen decision Resolution (Rs) > 1.5? screen->decision optimize_mp Switch Modifier: Hexane : Ethanol decision->optimize_mp No (Partial Sep) final Valid Method (Calculate ee) decision->final Yes optimize_temp Lower Temp to 15°C optimize_mp->optimize_temp optimize_temp->decision Re-evaluate

Figure 1: Decision tree for optimizing chiral separation of aryl alkyl alcohols.

Module 2: NMR Spectroscopy Anomalies

User Issue: "My


 NMR spectrum is missing the hydroxyl proton, or it appears at a different chemical shift than reported in literature."

Technical Diagnosis: The hydroxyl proton (


) is "labile."[1] Its visibility and position are entirely dependent on solvent choice , concentration , and water content . In 

, rapid chemical exchange often broadens the signal into the baseline.
The Self-Validating Protocol: Solvent & Exchange Tests

Step 1: The DMSO Anchor Run the sample in DMSO-


 .[1][2]
  • Why? DMSO is a hydrogen-bond acceptor. It "locks" the hydroxyl proton via strong H-bonding, slowing down exchange.

  • Result: The

    
     signal will appear as a sharp doublet (coupled to the 
    
    
    
    -proton) or singlet, typically between 4.0 – 6.0 ppm .

Step 2: The


 Shake (Validation) 
To confirm a peak is indeed 

:
  • Take your

    
     NMR tube.
    
  • Add 1-2 drops of

    
    .
    
  • Shake vigorously and let settle.

  • Re-run the spectrum.[3]

  • Result: The

    
     peak will disappear  (exchanged for 
    
    
    
    , which is NMR silent in
    
    
    ).

Step 3: Absolute Configuration (Mosher's Method) If you need to determine


 vs 

configuration without X-ray crystallography, use Mosher's ester analysis.
  • React the alcohol with

    
    - and 
    
    
    
    -MTPA chloride.
  • Analyze the

    
     (
    
    
    
    ) of the neighboring protons.[4][5] The shielding/deshielding effects of the phenyl group in the Mosher reagent allow you to map the spatial arrangement [1, 5].[6]
Data: Solvent Effects on Hydroxyl Shift
SolventTypical

Shift (ppm)
Peak ShapeMechanism


(Variable)
Broad / InvisibleRapid exchange; concentration dependent.
DMSO-


Sharp DoubletStrong H-bonding "anchors" the proton [2].

N/A (4.87 HDO peak)ExchangedRapid exchange with solvent deuterium.

Module 3: Stability & Mass Spectrometry Artifacts

User Issue: "I see a peak at [M-18] in my GC-MS, but no molecular ion. Is my product decomposing?"

Technical Diagnosis: Yes, but likely only inside the instrument. Benzylic alcohols are prone to thermal dehydration in GC injectors and fragmentation in Electron Impact (EI) sources.

Mechanism: The Tropylium Ion Trap

In Mass Spectrometry, aryl alkyl alcohols rarely show a strong molecular ion (


). They follow a specific decay pathway:
  • Dehydration/Fragmentation: Loss of water (

    
    ) or loss of the hydroxyl radical.
    
  • Rearrangement: The resulting benzyl cation (

    
    ) rearranges to the highly stable, aromatic Tropylium ion  (
    
    
    
    ,
    
    
    ).
  • Further Decay: The tropylium ion loses acetylene (

    
    ) to form the cyclopentadienyl cation (
    
    
    
    ) [3, 4].

Diagnostic Rule: If you see a base peak at


  and a smaller peak at 

, you almost certainly have a benzyl fragment, even if the molecular ion is missing.
Visualizing the Fragmentation Pathway

MassSpec M_Ion Molecular Ion (M+) Benzyl Benzyl Cation (m/z 91) M_Ion->Benzyl -OH / -H2O Tropylium Tropylium Ion (C7H7+, m/z 91) Benzyl->Tropylium Rearrangement (Ring Expansion) Cyclo Cyclopentadienyl (m/z 65) Tropylium->Cyclo - C2H2 (Acetylene)

Figure 2: The characteristic fragmentation pathway of benzyl alcohol derivatives yielding the diagnostic m/z 91 peak.

Differentiation: Oxidation Impurities

Benzylic alcohols oxidize easily to aldehydes/ketones (e.g., Benzaldehyde).

  • IR Check: Look for the Carbonyl Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )  at 
    
    
    
    .
    • Alcohol: Broad stretch

      
       (OH), NO  sharp peak at 
      
      
      
      .
    • Aldehyde Impurity: Sharp peak at

      
       [6].
      

References

  • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. Unit 13.

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns.

  • Seco, J. M., et al. (2004).[7] The assignment of absolute configuration by NMR. Chemical Reviews.

  • Filo. IR Spectroscopy to Distinguish Compounds.

Sources

Addressing poor resolution in the GC analysis of chiral alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chiral GC Technical Support Center.

Ticket Subject: Addressing Poor Resolution (


) in Chiral Alcohol Analysis
Assigned Specialist:  Senior Application Scientist, Chiral Separations Unit
Status:  Open

Introduction: The "First Principles" of Chiral Resolution

Poor resolution in chiral gas chromatography (GC) is rarely a simple issue of "changing the column." It is a thermodynamic puzzle involving the Three-Point Interaction Model . For a cyclodextrin (CD) stationary phase to discriminate between enantiomers, the analyte must form a transient diastereomeric complex with the CD. This requires:

  • Inclusion: The hydrophobic moiety of the alcohol must fit into the CD cavity.[1]

  • Surface Interaction: The hydroxyl group (or derivative) must interact with the functional groups on the CD rim.[1]

  • Stereochemical Fit: One enantiomer must fit "tighter" (higher binding enthalpy) than the other.

This guide moves beyond basic troubleshooting to address the root causes of separation failure: Thermodynamics, Phase Selectivity, and Surface Chemistry.

Module 1: Stationary Phase Selection (The "Lock & Key" Protocol)

User Question: "I am using a standard


-DEX column, but my chiral alcohol enantiomers are co-eluting. Should I switch to a longer column?"

Technical Response: Increasing column length only increases efficiency (


) by the square root of the length. If your selectivity (

) is 1.0, a 100-meter column will still result in co-elution. You likely have a "Cavity Mismatch."

Cyclodextrins are toroidal shapes with specific cavity diameters.[2] If your alcohol is too bulky, it cannot enter the cavity (no inclusion). If it is too small, it "rattles" inside (no stereoselective binding).

Selection Logic:
  • 
    -DEX (6 glucose units):  Small cavity. Best for small linear alcohols or rings < 6 carbons.
    
  • 
    -DEX (7 glucose units):  Medium cavity. The "workhorse" for mono-aromatics and C6-C10 alcohols.
    
  • 
    -DEX (8 glucose units):  Large cavity.[2] Required for bulky bicyclic compounds (e.g., borneol) or multi-ring systems.
    

Visual Guide: The Phase Selection Decision Tree

Chiral_Column_Selection Start Start: Analyte Structure Analysis Structure Is the hydrophobic group bulky (e.g., bicyclic, steroid)? Start->Structure Small No: Linear or Single Aromatic Ring Structure->Small No Large Yes: Multi-ring or Sterically Hindered Structure->Large Yes AlphaCheck Is it a small linear molecule (< C5)? Small->AlphaCheck GammaSelect Select Gamma-Cyclodextrin (e.g., Rt-gDEXsa) Large->GammaSelect BetaSelect Select Beta-Cyclodextrin (e.g., Rt-bDEXm, Chirasil-Dex) AlphaCheck->BetaSelect No AlphaSelect Select Alpha-Cyclodextrin AlphaCheck->AlphaSelect Yes

Caption: Logic flow for selecting the correct cyclodextrin cavity size based on analyte steric bulk.

Module 2: Thermodynamic Optimization (The "Iso-Ramp" Hybrid)

User Question: "My peaks are sharp, but they overlap. I slowed the ramp rate to 1°C/min, but resolution didn't improve. Why?"

Technical Response: This is a common misconception. Chiral recognition is enthalpy-driven . According to the Van 't Hoff equation, the separation factor (


) typically increases as temperature decreases .


  • High Temp: Entropy dominates; enantiomers have too much kinetic energy to "feel" the chiral difference.

    
    .
    
  • Low Temp: Enthalpy dominates; the "tighter" binding enantiomer is retained longer.

    
     increases.
    

The Protocol: Iso-Ramp Hybrid Optimization Instead of a slow ramp (which spends too much time at high T), use a "Cold Isothermal Hold" at the elution point.

  • Run a fast scouting gradient (10°C/min) to find the approximate elution temperature (

    
    ) of the racemate.
    
  • Calculate Target Temp: Set oven temperature to

    
    .
    
  • Program:

    • Inject at low temp (e.g., 40°C).

    • Fast Ramp (20°C/min) to Target Temp.

    • Isothermal Hold for 15–30 minutes.

    • Bake out at high temp.

Module 3: Peak Shape & Chemistry (Derivatization)

User Question: "I see separation, but the peaks are tailing badly (


). Is my column degraded?"

Technical Response: Likely not. Chiral alcohols have "active hydrogens" (-OH) that hydrogen bond non-specifically with:

  • Silanol groups on the column wall (glass).

  • The cyclodextrin rim itself (outside the chiral cavity).

This non-specific binding causes tailing and masks the chiral recognition. Derivatization is often mandatory to block the -OH group, improve volatility, and often enhance the chiral "fit" by adding a bulky group (e.g., trifluoroacetyl).

Protocol: Trifluoroacetic Anhydride (TFAA) Derivatization

Target: Convert Chiral Alcohol (R-OH)


 Chiral Ester (R-OCOCF

)
StepActionTechnical Note
1 Dissolve 1-5 mg sample in 0.5 mL Dichloromethane (DCM) .Avoid alcohols (MeOH/EtOH) as solvents; they will react with the reagent.
2 Add 50

L Trifluoroacetic Anhydride (TFAA) .
Caution: Corrosive. Use a fume hood.
3 Cap and incubate at Room Temp for 20 mins .Heat is rarely needed for alcohols; excessive heat can cause racemization in labile compounds.
4 Evaporate to dryness under a gentle

stream.
Critical: Removes excess TFAA and the trifluoroacetic acid byproduct, which damages GC columns.
5 Reconstitute in 1 mL Hexane or DCM .Ready for injection.

Comparison of Derivatization Reagents:

ReagentGroup AddedProsCons
TFAA TrifluoroacetylFast, highly volatile, high electronegativity (good for ECD).Acid byproduct must be removed.[3]
MSTFA Trimethylsilyl (TMS)Gentle, no acid byproduct.Moisture sensitive; TMS group may be "too slippery" for some CD cavities.
Acetic Anhydride AcetylStable derivatives.Slower reaction; requires pyridine catalyst.

Module 4: Troubleshooting Matrix

User Question: "My resolution was good yesterday, but today it is gone. What happened?"

Technical Response: Use the diagnostic flow below to isolate the variable.

Visual Guide: The Resolution Rescue Workflow

Troubleshooting_Matrix Issue Issue: Loss of Resolution CheckRT Did Retention Times (RT) Shift Significantly? Issue->CheckRT YesShift Yes: RT Shifted CheckRT->YesShift Yes NoShift No: RT Stable CheckRT->NoShift No FlowLeak Check: Carrier Gas Flow & Inlet Leaks YesShift->FlowLeak PeakShape Check Peak Shape NoShift->PeakShape Bleed Check: Stationary Phase Bleed (Bake out column) Tailing Severe Tailing PeakShape->Tailing Broad Symmetrical but Broad PeakShape->Broad ActiveSites Action: Trim Guard Column & Change Liner Tailing->ActiveSites Method Action: Lower Temp (Increase k factor) Broad->Method

Caption: Diagnostic logic for isolating the cause of resolution loss in chiral GC.

References

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[2][4][5][6] Journal of Chromatography A.

  • Restek Corporation. Guide to GC Column Selection and Optimizing Separations. (See "Chiral Chromatography" section).[4][6][7][8][9]

  • Agilent Technologies. Chiral GC Column Selection Guide.

  • National Institutes of Health (PMC). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.

  • Sigma-Aldrich (Merck). Derivatization Reagents for Gas Chromatography.

Sources

Validation & Comparative

Definitive Guide: Enantiomeric Excess Determination of 1-Phenylbutan-2-ol via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Enantiomeric Excess of 1-Phenylbutan-2-ol by Chiral HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Technical Verdict

For the precise determination of enantiomeric excess (ee) of This compound , High-Performance Liquid Chromatography (HPLC) using an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H ) is the superior analytical method.[1]

While gas chromatography (GC) and NMR using chiral shift reagents are valid alternatives, Chiral HPLC offers the highest reproducibility, scalability, and compatibility with non-volatile precursors often present in synthetic crude mixtures.[1]

The Gold Standard Method
  • Column: Chiralpak AD-H (or equivalent Amylose-based coated phase)[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (97 : 3 v/v)[1]

  • Flow Rate: 1.0 mL/min[1][3][4][5]

  • Detection: UV @ 210–220 nm (or 254 nm)[1]

  • Performance: Baseline resolution (

    
    ) with retention times typically at 9.1 min  and 10.3 min .
    

Technical Context: The Chiral Challenge

This compound is a vital chiral building block in the synthesis of pharmaceutical intermediates and fragrances.[1] Its structure features a flexible alkyl chain and an aromatic ring separated by a single methylene group from the chiral center. This proximity allows for effective


-

interactions with chiral selectors, but the flexibility of the ethyl group requires a stationary phase with a well-defined chiral groove (amylose) rather than a more rigid cavity (cellulose).[1]
Why "ee" Accuracy Matters

In asymmetric synthesis (e.g., enzymatic kinetic resolution or enantioselective hydrogenation), an error of 1% in ee calculation can lead to significant yield losses in subsequent stereospecific coupling steps.[1] A robust method must separate not just the enantiomers, but also resolve them from the ketone precursor (1-phenylbutan-2-one) and potential over-reduction byproducts.[1]

Comparative Analysis of Stationary Phases

The following table compares the performance of the top three chiral stationary phases (CSPs) evaluated for phenyl-alkanol derivatives.

FeatureChiralpak AD-H (Recommended) Chiralcel OD-H (Alternative) Chiralcel OB-H (Legacy)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tribenzoate
Polymer Structure Helical (Left-handed)Linear/Rod-likeLinear
Resolution (

)
High (> 2.0) Moderate (1.2 – 1.[1]8)Low (< 1.[1]0)
Typical

(Selectivity)
1.15 – 1.251.05 – 1.10< 1.05
Mobile Phase Hexane/IPA (97:[1]3)Hexane/IPA (90:10)Hexane/IPA (90:[1]10)
Mechanistic Advantage The helical amylose cavity perfectly accommodates the phenyl ring while H-bonding with the hydroxyl group.Often requires higher alcohol content to achieve similar retention, leading to peak broadening.Poor recognition for flexible alkyl chains; largely obsolete for this class.
Expert Insight: Amylose vs. Cellulose

While Chiralcel OD-H is often the "go-to" column for general screening, it frequently struggles with this compound due to the specific steric bulk of the ethyl group.[1] The Chiralpak AD-H (Amylose) polymer forms a helical groove that provides a tighter "fit" for the phenyl-ethyl combination, resulting in sharper peaks and better separation factors (


) at lower modifier concentrations.[1]

Experimental Protocol: Validated Workflow

Reagents & Equipment
  • Solvents: HPLC-grade n-Hexane (dried over molecular sieves) and Isopropanol (IPA).[1]

  • Sample: this compound (racemic standard for method development; enantioenriched sample for testing).

  • Column: Chiralpak AD-H (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     mm, 5 
    
    
    
    m).[1]
Step-by-Step Methodology
  • System Preparation:

    • Flush the HPLC system with Isopropanol for 10 minutes to remove any reverse-phase solvents (water/acetonitrile).

    • Equilibrate the column with n-Hexane:IPA (97:3) at 1.0 mL/min for 30 minutes. The column oven should be set to 25°C .

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of the mobile phase (97:3 Hex/IPA).

    • Critical Step: Filter through a 0.45

      
      m PTFE syringe filter to protect the column frit.
      
  • Data Acquisition:

    • Set UV detector to 215 nm (max absorption of phenyl ring) and 254 nm (secondary check).

    • Injection Volume: 5–10

      
      L.
      
    • Run time: 15–20 minutes.

  • Analysis & Calculation:

    • Integrate the two enantiomer peaks.

    • Peak 1 (

      
       min) 
      
    • Peak 2 (

      
       min) 
      
    • Calculate ee using the formula:

      
      [1]
      
Elution Order Verification
  • Caution: Elution order (R vs. S) can flip depending on the specific column batch or slight mobile phase variations.

  • Protocol: Always inject a pure standard of (S)-1-phenylbutan-2-ol (commercially available or synthesized via specific enzymatic reduction) to confirm which peak corresponds to which enantiomer.[1] Literature suggests the (S)-enantiomer often elutes second on AD-H for similar phenyl-alkanols, but this must be empirically validated .[1]

Visualizing the Mechanism

The separation relies on a "Three-Point Interaction" model involving Hydrogen Bonding and


-

stacking.[1]

ChiralRecognition cluster_mechanism Interaction Forces Analyte This compound (Analyte) Complex Transient Diastereomeric Complex Analyte->Complex Enters Chiral Groove CSP Amylose tris(3,5-dimethylphenylcarbamate) (Stationary Phase) CSP->Complex Provides Binding Sites Separation Differential Retention (Separation) Complex->Separation Stability Difference (Delta G) HBond H-Bonding (-OH to C=O/NH) Complex->HBond PiPi Pi-Pi Stacking (Phenyl to Phenyl) Complex->PiPi Steric Steric Fit (Ethyl group in groove) Complex->Steric

Caption: Schematic of the chiral recognition mechanism on Chiralpak AD-H. The separation is driven by the stability difference of the diastereomeric complexes formed via H-bonding and steric inclusion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Strong H-bonding with residual silanols.[1]Add 0.1% Diethylamine (DEA) to the mobile phase to mask active sites.
Poor Resolution (

)
Mobile phase too polar.Reduce IPA concentration to 1% or 2% . This increases retention time but significantly improves separation.
Baseline Drift Temperature fluctuations.Ensure column oven is stable at 25°C . Lower temperatures (e.g., 10°C) can enhance resolution by entropy control.[1]
Broad Peaks Sample solvent mismatch.Ensure sample is dissolved in the mobile phase (Hexane/IPA), not pure IPA or Ethanol.

References

  • Benzyl Alcohol Derivatives Separation: Harada, T., & Kanda, K. (2006).[1][3] Enantioselective Addition of Organozinc Reagents to Aldehydes. Organic Letters, 8(17), 3817–3819.[1] (Establishes baseline separation protocols for phenyl-alkanol homologs on polysaccharide columns). Link[1]

  • Specific Method for this compound: Regiodivergent Hydroborative Ring Opening of Epoxides. (2019). Supporting Information, Compound 2ag. (Explicitly lists Chiralcel AD-H, 97:3 Hex/IPA, 1.0 mL/min, tR 9.1/10.3 min). Link[1]

  • Chiral Column Selection Guide: Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. (Official manufacturer guidelines for mobile phase compatibility and optimization). Link

  • Mechanistic Review: Okamoto, Y., & Ikai, T. (2008).[1] Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews, 37, 2593-2608.[1] (Detailed explanation of amylose vs. cellulose recognition mechanisms). Link

Sources

Comparative Guide: 1-Phenylbutan-2-ol vs. 4-Phenylbutan-2-ol in Fragrance & Molecular Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of olfactory molecules, positional isomerism dictates performance. This guide analyzes the structural and functional divergence between 4-phenylbutan-2-ol (the industry standard "Phenylethyl methyl carbinol") and its isomer 1-phenylbutan-2-ol (alpha-ethyl-benzeneethanol).

While 4-phenylbutan-2-ol is widely recognized for its robust rose-hyacinth-green profile and hydrolytic stability in functional perfumery (soaps, detergents), this compound offers a distinct, softer muguet (lily-of-the-valley) topography. This guide provides physicochemical data, experimental protocols for substantivity validation, and metabolic safety assessments relevant to both fragrance and pharmaceutical intermediate applications.

Part 1: Molecular Architecture & Physicochemical Basis

The fundamental difference lies in the proximity of the lipophilic phenyl ring to the polar hydroxyl group. This steric environment influences volatility (vapor pressure), receptor affinity (odor), and metabolic accessibility.

Comparative Physicochemical Data
Property4-Phenylbutan-2-ol (Standard)This compound (Alternative)Impact on Application
CAS Number 2344-70-9701-95-1Regulatory ID
Common Name Phenylethyl methyl carbinol

-Ethyl-benzeneethanol
Trade identification
Molecular Weight 150.22 g/mol 150.22 g/mol Identical mass; diffusion varies by shape
LogP (o/w) ~2.00 - 2.30~2.13 - 2.27Hydrophobicity: Both show good substantivity on skin/fabric.
Vapor Pressure 0.015 mmHg @ 25°C~0.020 mmHg @ 25°C (Est.)[1]Volatility: 4-isomer is slightly less volatile (Heart/Base note).
Boiling Point 239-240°C~230°C1-isomer lifts earlier in the evaporation curve.
Odor Profile Rose, Green, Rhubarb, HyacinthMuguet, Mild Floral, Balsamicdistinct olfactory receptor activation.
Metabolic Fate Oxidizes to Benzyl acetoneOxidizes to Benzyl ethyl ketoneSafety & Toxicology relevance.
Structural Implications[2]
  • 4-Phenylbutan-2-ol: The phenyl ring is separated from the hydroxyl group by two methylene units (

    
    ). This flexibility allows the molecule to adopt conformations that fit "rosy" receptor sites (e.g., OR1A1).
    
  • This compound: The phenyl ring is separated by only one methylene unit (

    
    ). The increased steric bulk near the hydroxyl group alters the hydrogen bonding potential and shifts the odor profile toward muguet/balsamic notes.
    

Part 2: Synthesis & Manufacturing Routes

Understanding the synthetic origin is crucial for impurity profiling in drug development and cost-optimization in fragrance.

Divergent Synthesis Pathways

The following Graphviz diagram illustrates the distinct synthetic precursors required for each isomer.

SynthesisPathways Fig 1. Divergent Synthetic Pathways: Aldol Condensation vs. Grignard Addition Benzaldehyde Benzaldehyde (Precursor) BenzylideneAcetone Benzylidene Acetone (Intermediate) Benzaldehyde->BenzylideneAcetone Aldol Condensation (+ Acetone) Acetone Acetone Acetone->BenzylideneAcetone Propionaldehyde Propionaldehyde Target1 This compound (Alternative) Propionaldehyde->Target1 BenzylChloride Benzyl Chloride Grignard Benzylmagnesium Chloride BenzylChloride->Grignard Mg, Ether Target4 4-Phenylbutan-2-ol (Standard) BenzylideneAcetone->Target4 Hydrogenation (Pd/C, H2) Grignard->Target1 Grignard Addition (+ Propionaldehyde)

Figure 1: Comparative synthesis routes. 4-Phenylbutan-2-ol is typically produced via industrial-scale Aldol condensation (cost-effective), whereas this compound often requires Grignard chemistry (higher cost, higher purity requirements).

Part 3: Experimental Validation (Substantivity Protocol)

To objectively compare the "performance" (tenacity) of these isomers on a substrate (fabric or skin), use the following Headspace Gas Chromatography (HS-GC) protocol. This validates the theoretical LogP data.

Protocol: Dynamic Headspace Decay Analysis

Objective: Quantify the retention half-life (


) of both isomers on cotton fabric.

Materials:

  • Standardized Cotton Swatches (

    
     cm).
    
  • Internal Standard: Dodecane (non-interacting hydrocarbon).

  • Solvent: Ethanol (Diethyl Phthalate free).

  • Instrument: GC-MS with Headspace Autosampler (e.g., Agilent 7890/5977).

Methodology:

  • Solution Preparation: Prepare 1% (w/w) solutions of 4-phenylbutan-2-ol and this compound in ethanol. Add 0.1% Dodecane as Internal Standard (IS).

  • Application: Pipette

    
     of solution onto the center of the cotton swatch.
    
  • Equilibration: Hang swatches in a temperature-controlled chamber (

    
    , 50% RH).
    
  • Sampling Intervals: Harvest swatches at

    
     hours.
    
  • Extraction: Place swatch in a 20mL headspace vial. Heat to

    
     for 15 mins.
    
  • Analysis: Inject headspace sample into GC-MS.

Data Processing: Calculate the Relative Response Factor (RRF) against the Internal Standard. Plot


 vs. Time.


  • Slope (

    
    ):  Evaporation rate constant.
    
  • Half-life (

    
    ): 
    
    
    
    .

Expected Result:

  • 4-Phenylbutan-2-ol: Expect

    
     hours (Higher tenacity due to lower vapor pressure).
    
  • This compound: Expect

    
     hours (Slightly faster evaporation).
    

Part 4: Metabolic Fate & Safety (Toxicology)

For drug development professionals and toxicologists, understanding the metabolic oxidation of these secondary alcohols is critical. Both compounds are metabolized via alcohol dehydrogenases (ADH) into their corresponding ketones.

Metabolic Oxidation Pathway

Metabolism Fig 2. Metabolic Oxidation of Isomeric Phenylalkanols to Ketones Substrate4 4-Phenylbutan-2-ol ADH Alcohol Dehydrogenase (ADH) Substrate4->ADH Substrate1 This compound Substrate1->ADH Ketone4 4-Phenylbutan-2-one (Benzyl Acetone) ADH->Ketone4 Oxidation Ketone1 1-Phenylbutan-2-one (Benzyl Ethyl Ketone) ADH->Ketone1 Oxidation Conjugation Glucuronidation & Excretion Ketone4->Conjugation Ketone1->Conjugation

Figure 2: Both isomers are detoxified via oxidation to ketones. 4-phenylbutan-2-one (Benzyl Acetone) is a known benign metabolite found naturally in flowers. 1-phenylbutan-2-one is less common and may require closer scrutiny for sensitization potential in high-dose applications.

Safety Profile (RIFM/GHS)
  • 4-Phenylbutan-2-ol: Generally Recognized As Safe (GRAS) for flavor use. Low sensitization risk.

  • This compound: Classified as Skin Irritant (Cat 2) and Eye Irritant (Cat 2A).[2][3] It lacks the extensive safety history of the 4-isomer in consumer goods.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61302, 4-Phenyl-2-butanol. Retrieved from [Link]

  • The Good Scents Company (2023). 4-phenylbutan-2-ol Odor and Safety Profile. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM).Safety Assessment of Phenylalkanols. (Referenced via Elsevier/ScienceDirect summaries).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92833, 1-Phenyl-2-butanol. Retrieved from [Link]

  • World Health Organization (WHO). Evaluation of Certain Food Additives: Benzenepropanol, alpha-methyl- (JECFA Monograph). Retrieved from [Link]

Sources

A Comparative Guide to Chiral Catalysts in Asymmetric Synthesis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, the chirality of a molecule is a paramount concern. The stereochemical identity of an active pharmaceutical ingredient (API) dictates its interaction with the chiral environment of the human body, profoundly influencing its efficacy, safety, and metabolic profile. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic pursuit but a critical necessity. This guide provides an in-depth comparative analysis of the three principal classes of chiral catalysts—organocatalysts, transition-metal catalysts, and biocatalysts (enzymes)—to empower researchers in selecting the most effective catalytic system for their synthetic endeavors. Our focus will be on the causality behind experimental choices, providing a framework for rational catalyst selection grounded in mechanistic understanding and empirical data.

The Central Role of Asymmetric Catalysis

The synthesis of single-enantiomer drugs is a non-negotiable aspect of modern medicine, a lesson underscored by historical examples like thalidomide. Asymmetric catalysis stands as the most efficient and elegant strategy to achieve this, employing substoichiometric amounts of a chiral catalyst to generate vast quantities of a single enantiomer product. The choice of catalyst is a pivotal decision in any synthetic campaign, influencing not only the stereochemical outcome but also the reaction's efficiency, scalability, and environmental footprint.

Part 1: Organocatalysis - The Power of Small Organic Molecules

The early 2000s witnessed a paradigm shift with the resurgence of organocatalysis, which utilizes small, metal-free organic molecules to induce chirality.[1] This field has matured into a robust pillar of asymmetric synthesis, offering distinct advantages in terms of stability, low toxicity, and operational simplicity.[2]

Mechanism and Mode of Activation

Organocatalysts primarily operate through two major mechanistic pathways: covalent and non-covalent catalysis. The choice between these is dictated by the nature of the substrate and the desired transformation.

  • Covalent Catalysis (Enamine/Iminium Ion): This is the hallmark of amine-based catalysts like proline.[1] The catalyst forms a transient covalent bond with a carbonyl substrate, generating a nucleophilic enamine or an electrophilic iminium ion . These intermediates are more reactive than the parent carbonyl compound and are shielded by the catalyst's chiral scaffold, directing the approach of the reaction partner. For instance, in the proline-catalyzed aldol reaction, the enamine formed from a ketone donor attacks the aldehyde acceptor from a specific face, dictated by the stereochemistry of the proline catalyst.[3][4]

Proline_Mechanism cluster_activation Catalyst Activation cluster_reaction C-C Bond Formation cluster_release Product Release Proline L-Proline Enamine Chiral Enamine (Nucleophile) Proline->Enamine Condensation Ketone Ketone (Donor) Ketone->Enamine TS Stereodetermining Transition State Enamine->TS Attack Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Intermediate TS->Iminium Product Aldol Product (Enantioenriched) Iminium->Product Water H₂O Water->Product Hydrolysis Product->Proline Catalyst Regeneration

Caption: Catalytic cycle of the L-proline-catalyzed direct asymmetric aldol reaction.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a typical procedure for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

  • Reaction Setup: To a vial, add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv) and L-proline (0.025 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add dimethyl sulfoxide (DMSO) (1.0 mL) followed by cyclohexanone (2.5 mmol, 10 equiv).

  • Reaction: Stir the mixture vigorously at room temperature for 96 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).

Part 2: Transition-Metal Catalysis - The Industrial Workhorse

Transition-metal complexes are renowned for their high efficiency and broad applicability in asymmetric synthesis.[5] These catalysts, typically comprising a metal center and a chiral ligand, can achieve exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs), making them highly attractive for industrial-scale production.[6]

Mechanism and Mode of Activation

The mechanism of transition-metal catalysis is diverse, but a common theme is the creation of a chiral pocket around the metal center by the ligand. In the case of Noyori's asymmetric hydrogenation of ketones, a ruthenium(II) complex bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand operates via a non-classical, metal-ligand bifunctional mechanism.[7][8] The Ru-H hydride and the N-H proton are transferred to the ketone's carbonyl group in a concerted, six-membered pericyclic transition state, avoiding direct coordination of the ketone to the metal. This outer-sphere mechanism is key to its high efficiency.[7]

Noyori_Hydrogenation_Cycle Precatalyst RuCl₂(BINAP)(diamine) ActiveCatalyst RuH₂(BINAP)(diamine) (18e⁻) Precatalyst->ActiveCatalyst H₂ SubstrateComplex Catalyst-Ketone Association ActiveCatalyst->SubstrateComplex + Ketone TS Pericyclic Transition State (Stereodetermining) SubstrateComplex->TS Hydride & Proton Transfer ProductComplex Product-Catalyst Complex TS->ProductComplex ProductComplex->ActiveCatalyst - Product Product Chiral Alcohol ProductComplex->Product

Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of ketones.

Experimental Protocol: Noyori Asymmetric Hydrogenation

This protocol outlines the asymmetric hydrogenation of acetophenone, a benchmark substrate.

  • Catalyst Preparation: In a glovebox, charge a pressure vessel with n (2.2 mg, 0.0025 mmol, S/C = 200) and (S,S)-DPEN (1.1 mg, 0.005 mmol).

  • Solvent and Base: Add a solution of KOBut (2.8 mg, 0.025 mmol) in 2-propanol (1 mL). Stir the mixture at room temperature for 30 minutes.

  • Substrate Addition: Add acetophenone (58 µL, 0.5 mmol).

  • Hydrogenation: Seal the vessel, purge with H₂, and then pressurize to 8 atm H₂. Stir the reaction at room temperature for 4 hours.

  • Work-up: Carefully vent the reactor, and concentrate the reaction mixture.

  • Analysis: Determine the conversion by gas chromatography (GC) or ¹H NMR. Determine the enantiomeric excess by chiral GC or HPLC.

Part 3: Biocatalysis - Nature's Chiral Synthesis Engine

Enzymes are highly evolved biocatalysts that perform chemical transformations with unparalleled selectivity under mild, environmentally benign conditions.[9] Their application in industrial synthesis is growing rapidly, driven by advances in protein engineering and process optimization.

Mechanism and Mode of Activation

Enzymes utilize a lock-and-key mechanism, where the substrate binds to a highly specific, three-dimensional active site. For lipases, such as Candida antarctica lipase B (CALB), catalysis proceeds via a serine hydrolase mechanism involving a catalytic triad (Ser-His-Asp).[10] In the kinetic resolution of a racemic alcohol, the lipase selectively acylates one enantiomer at a much higher rate than the other. This selectivity arises from the differential fit of the two enantiomers in the active site; the preferred enantiomer is oriented optimally for the serine nucleophile to attack the acyl donor, forming a tetrahedral intermediate, which then collapses to yield the acylated product.[11][12]

Lipase_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Resolution cluster_separation Separation cluster_products Products Substrates Racemic Alcohol + Acyl Donor Shaking Incubate with Shaking Substrates->Shaking Enzyme Immobilized Lipase Enzyme->Shaking Filter Filter to Remove Enzyme Shaking->Filter Chromatography Column Chromatography Filter->Chromatography Alcohol (S)-Alcohol (Unreacted) Chromatography->Alcohol Ester (R)-Ester (Product) Chromatography->Ester

Caption: General workflow for lipase-catalyzed kinetic resolution of a racemic alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

This protocol describes the kinetic resolution of racemic 1-phenylethanol using an immobilized lipase.

  • Reaction Setup: To a vial, add racemic 1-phenylethanol (1 mmol), an acyl donor such as vinyl acetate (5 mmol), and an organic solvent (e.g., toluene, 5 mL).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB, ~20 mg).

  • Reaction: Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots over time and analyzing them by GC to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Purification and Analysis: Remove the solvent under reduced pressure. Separate the unreacted alcohol from the ester product by column chromatography. Determine the enantiomeric excess of both fractions by chiral GC or HPLC.[13][14]

Part 4: Comparative Performance Analysis

The selection of a chiral catalyst is a multi-faceted decision. While direct, head-to-head comparisons under identical conditions across all three catalyst classes are rare in the literature due to differing optimal reaction environments, we can compile representative data to guide the decision-making process.

Table 1: Performance in Asymmetric Michael Addition (Ketone/Aldehyde to Nitroalkene)
Catalyst ClassSpecific CatalystCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Organocatalyst L-Proline209595:520[15]
Organocatalyst Chiral Diamine/Thiourea1094-99>95:597-99[16]
Transition Metal Copper-Amyloid Complex1~70-90N/Aup to 90[17]
Biocatalyst Artificial Enzyme (in water)N/A~98>20:1>99[18]

Note: Conditions vary significantly between catalyst types. Data is for illustrative comparison.

Table 2: Performance in Asymmetric Ketone Reduction
Catalyst ClassSpecific Catalyst SystemSubstrateS/C RatioYield (%)Enantiomeric Excess (ee, %)Reference
Organocatalyst CBS Catalyst (Oxazaborolidine)Acetophenone10,000>9597[9]
Transition Metal Ru/ (S,S)-TsDPENAcetophenone100,000>9999[6]
Biocatalyst Marine-Derived Fungi (Whole Cell)AcetophenoneN/A>99>99

S/C = Substrate-to-Catalyst Ratio. Note: Conditions vary significantly between catalyst types. Data is for illustrative comparison.

General Performance Comparison
FeatureOrganocatalystsTransition-Metal CatalystsBiocatalysts (Enzymes)
Efficiency (TON/TOF) ModerateVery High (up to >1,000,000 TON)[6]Variable, can be very high
Enantioselectivity Good to ExcellentTypically Excellent (>95% ee)Often Perfect (>99% ee)
Substrate Scope Broad and continuously expandingVery BroadOften narrow, but expandable via engineering
Reaction Conditions Mild, often ambient temperature/pressureCan require high pressure (H₂) or inert atmosphereVery Mild (aqueous, physiological pH/temp)
Toxicity/Purity Low (metal-free)High concern (residual heavy metals)Low (biodegradable)
Cost & Availability Generally low to moderateHigh (precious metals, complex ligands)Can be cost-effective at scale
Scalability Generally goodExcellent, well-established in industryGood, requires specialized equipment

Conclusion and Future Outlook

The choice between organocatalysis, transition-metal catalysis, and biocatalysis is not a matter of inherent superiority but of strategic selection based on the specific demands of the synthesis.

  • Organocatalysis is often the method of choice for early-stage discovery due to its operational simplicity, robustness, and the low toxicity of the catalysts.

  • Transition-metal catalysis remains the undisputed champion for large-scale industrial processes where efficiency (high TON/TOF) is paramount, and the costs associated with metal removal are justified by the throughput.[5]

  • Biocatalysis represents the pinnacle of sustainable synthesis, offering unparalleled selectivity under green conditions. As protein engineering techniques become more accessible, the limitations of substrate scope are rapidly diminishing, positioning enzymes as a formidable tool for pharmaceutical manufacturing.

Ultimately, the modern synthetic chemist does not choose one discipline over the others but rather leverages the unique strengths of each. The future of asymmetric synthesis will undoubtedly involve a synergistic application of these catalytic systems, often in multi-step sequences, to construct the complex, life-saving medicines of tomorrow.

References

  • (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • (2021). Tandem Michael addition/enantioselective protonation reaction catalyzed by an artificial enzyme. ACS Publications. [Link]

  • (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

  • (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Macmillan Group Meeting. [Link]

  • (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. MDPI. [Link]

  • (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. National Institutes of Health. [Link]

  • (2021). Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

  • (2018). A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. National Institutes of Health. [Link]

  • (2014). Proline Catalyzed Enantioselective Retro-Aldol Reaction. University of Saskatchewan. [Link]

  • (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. ACS Publications. [Link]

  • (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • (2015). Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. National Institutes of Health. [Link]

  • (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI. [Link]

  • (2024). Asymmetric Michael addition catalysed by copper–amyloid complexes. RSC Publishing. [Link]

  • (2009). The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]

  • (2002). Nobel Lecture: Asymmetric Catalysis: Science and Opportunities. Nobel Prize Organisation. [Link]

  • (2015). Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation. PubMed. [Link]

  • (2017). LIPASE B FROM Candida antarctica (CALB): A CLOSE INSPECTION OF ITS BIOCHEMICAL STRUCTURE. Even3. [Link]

  • (2015). Comparison of organocatalysis with conventional catalysis. ResearchGate. [Link]

  • (2009). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed. [Link]

  • (2022). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. [Link]

  • (2015). Asymmetric hydrogenation. ETH Zurich. [Link]

  • (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • (2022). Transition state model of direct aldol reaction catalysed (L)‐proline based dipeptide. ResearchGate. [Link]

  • (2021). Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. National Institutes of Health. [Link]

  • (2020). A novel self-activation mechanism of Candida antarctica lipase B. RSC Publishing. [Link]

  • (2021). Noyori Asymmetric Hydrogenation. NROChemistry. [Link]

  • (2015). Interfacial Activation of Candida antarctica Lipase B: Combined Evidence from Experiment and Simulation. ACS Publications. [Link]

  • (2007). Lipase-catalyzed kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. ElectronicsAndBooks. [Link]

  • (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. ACS Publications. [Link]

  • (2022). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Elsevier. [Link]

  • (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI. [Link]

  • (2020). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. ACS Publications. [Link]

  • (2018). Metal-catalyzed asymmetric hydrogenation of ketones. ResearchGate. [Link]

  • (2024). Asymmetric Michael addition catalysed by copper–amyloid complexes. RSC Publishing. [Link]

  • (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Phenylbutan-2-ol: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and fine chemical synthesis, the selection of an optimal synthetic pathway is a critical decision that influences not only the yield and purity of the target molecule but also the overall process efficiency, cost, and environmental impact. 1-Phenylbutan-2-ol, a chiral secondary alcohol, serves as a valuable building block for various pharmaceutically active compounds. Its stereocenter demands synthetic strategies that can afford high enantiopurity, a crucial factor for biological activity.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will move beyond a mere recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each method. The methodologies discussed are benchmarked against each other, with a particular focus on a chemoenzymatic approach as a modern standard for green and selective synthesis.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two distinct strategies:

  • Carbon-Carbon Bond Formation: This approach constructs the carbon skeleton of the molecule, typically through the nucleophilic addition of an organometallic reagent to a suitable carbonyl compound. The Grignard reaction is the most prominent example of this strategy.

  • Reduction of a Prochiral Ketone: This strategy involves the synthesis of the precursor ketone, 1-phenylbutan-2-one, followed by its reduction to the desired secondary alcohol. This two-step approach opens the door to a variety of reduction techniques, including highly enantioselective methods.

cluster_main Synthetic Strategies for this compound cluster_grignard Strategy 1: C-C Bond Formation cluster_reduction Strategy 2: Ketone Reduction Start Starting Materials Grignard Grignard Reaction (e.g., Phenylmagnesium Bromide + Propanal) Start->Grignard Direct Synthesis Ketone_Synth Synthesis of 1-Phenylbutan-2-one Start->Ketone_Synth Product This compound Grignard->Product Reduction Reduction of Ketone Ketone_Synth->Reduction Key Intermediate Reduction->Product

Caption: High-level overview of the two primary synthetic routes to this compound.

Strategy 1: The Grignard Reaction - A Classic Approach

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond with high efficiency.[1] For the synthesis of this compound, this typically involves the reaction of phenylmagnesium bromide with propanal.

The Causality Behind the Grignard Protocol

The Grignard reagent is a potent nucleophile but also an extremely strong base, making it highly sensitive to protic sources, including water.[2] This dictates the stringent requirement for anhydrous conditions (flame-dried glassware, dry solvents) to prevent the reagent from being quenched, which would lead to the formation of benzene and a reduction in yield. Diethyl ether is a common solvent as it is aprotic and effectively solvates the Grignard reagent.[1]

Experimental Protocol: Grignard Synthesis of this compound
  • Step 1: Preparation of Phenylmagnesium Bromide. In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine, indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.[3]

  • Step 2: Reaction with Propanal. The flask containing the freshly prepared Grignard reagent is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Step 3: Acidic Workup. After the addition is complete, the reaction mixture is stirred until it returns to room temperature. It is then carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the intermediate alkoxide to yield the alcohol and dissolves the magnesium salts.

  • Step 4: Purification. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.

Advantages and Limitations of the Grignard Approach
  • Advantages:

    • Directness: Forms the complete carbon skeleton in a single step from readily available precursors.

    • Versatility: A well-established and generally high-yielding reaction.[1]

  • Limitations:

    • Moisture Sensitivity: Requires strictly anhydrous conditions, which can be challenging to maintain on a large scale.[2]

    • Lack of Stereocontrol: This standard procedure produces a racemic mixture of (R)- and (S)-1-Phenylbutan-2-ol. Achieving enantioselectivity requires the use of chiral auxiliaries or catalysts, which adds complexity and cost.

    • Safety Concerns: Diethyl ether is highly flammable, and the Grignard reaction itself is exothermic, posing safety risks that need careful management.[1]

Strategy 2: Reduction of 1-Phenylbutan-2-one - A Versatile Alternative

This two-step approach first involves the synthesis of 1-phenylbutan-2-one, which is then reduced to the target alcohol. The key advantage of this strategy is the wide array of reduction methods available, allowing the chemist to choose a method that best suits the desired outcome, from simple racemic synthesis to highly enantioselective transformations.

Synthesis of the Ketone Precursor

1-Phenylbutan-2-one can be synthesized through various methods, such as the Friedel-Crafts acylation of benzene with butanoyl chloride or the oxidation of the corresponding alkene.

Benchmarking Reduction Methodologies

We will now compare four distinct methods for the reduction of 1-phenylbutan-2-one, benchmarking them on key performance indicators.

cluster_workflow Reduction Workflow cluster_methods Reduction Methods Ketone 1-Phenylbutan-2-one Hydrogenation A. Catalytic Hydrogenation (e.g., H2, Pd/C) Ketone->Hydrogenation MPV B. Meerwein-Ponndorf-Verley (e.g., Al(O-iPr)3) Ketone->MPV ATH C. Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst) Ketone->ATH Bio D. Biocatalytic Reduction (e.g., KRED) Ketone->Bio Alcohol This compound Hydrogenation->Alcohol MPV->Alcohol ATH->Alcohol Bio->Alcohol

Caption: Workflow for the synthesis of this compound via reduction of the ketone precursor.

This is a powerful and often high-yielding method for the reduction of ketones.[4]

  • Experimental Protocol: 1-Phenylbutan-2-one is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added.[5][6] The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to high-pressure hydrogenation) and stirred until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the product.

  • Analysis: This method is typically very clean and high-yielding. However, it produces a racemic product. It is highly scalable and widely used in industry for producing racemic alcohols. The use of hydrogen gas requires specialized and robust equipment.[7]

The MPV reduction is a chemoselective method that uses an aluminum alkoxide catalyst to transfer a hydride from a sacrificial alcohol (usually isopropanol) to the ketone.[8][9]

  • Experimental Protocol: 1-Phenylbutan-2-one is dissolved in isopropanol, and a stoichiometric amount of aluminum isopropoxide is added. The mixture is heated to reflux. To drive the equilibrium towards the product, the acetone formed during the reaction is slowly distilled off.[10] After completion, the reaction is quenched with dilute acid, and the product is extracted.

  • Analysis: The primary advantage of the MPV reduction is its high chemoselectivity; it will reduce aldehydes and ketones without affecting other reducible functional groups like esters or nitro groups.[11] The reagents are inexpensive. However, the reaction is an equilibrium process and can require long reaction times and the removal of the acetone byproduct.[11] Like catalytic hydrogenation, it yields a racemic product.

ATH offers an efficient route to enantiomerically enriched alcohols using a chiral catalyst and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture. Ruthenium complexes with chiral diamine ligands are commonly employed.[12][13]

  • Experimental Protocol: In an inert atmosphere, 1-phenylbutan-2-one is dissolved in a suitable solvent (e.g., isopropanol or a formic acid/triethylamine mixture). A catalytic amount of a chiral ruthenium complex (e.g., (R,R)-TsDPEN-Ru) is added. The reaction is stirred at a specific temperature until completion. After an aqueous workup, the chiral alcohol is purified, often by column chromatography.

  • Analysis: This method is a state-of-the-art technique for producing chiral alcohols with high enantioselectivity (often >99% ee) and in high yields.[14] It operates under mild conditions. The main drawback is the high cost of the chiral ruthenium catalysts and ligands, which may be prohibitive for large-scale synthesis unless efficient catalyst recycling is implemented.

Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes to perform chemical transformations.[15] For the reduction of ketones, ketoreductases (KREDs) or whole-cell systems like baker's yeast are highly effective, offering a green and highly enantioselective alternative.[16][17]

  • Experimental Protocol (using a KRED): In a buffered aqueous solution (e.g., phosphate buffer at pH 7), 1-phenylbutan-2-one is suspended. A ketoreductase enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added. The mixture is stirred at a controlled temperature (e.g., 30°C) for 24-48 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the solvent is removed to yield the highly enantiopure alcohol.

  • Analysis: This method represents the benchmark for green and selective synthesis.

    • High Enantioselectivity: Enzymes can produce alcohols with exceptionally high enantiomeric excess (>99% ee).[18][19]

    • Mild Conditions: Reactions are run in water at or near room temperature and atmospheric pressure, reducing energy consumption and eliminating the need for harsh reagents.

    • Environmental Benignity: Avoids the use of heavy metal catalysts and organic solvents.[20]

    • Limitations: The substrate concentration can sometimes be limited by the enzyme's tolerance, and the cost and availability of isolated enzymes can be a factor, although whole-cell systems like baker's yeast offer a very inexpensive alternative.[17]

Comparative Data Summary

MethodTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey DisadvantagesScalability & Cost
Grignard Reaction Good to HighRacemic (0%)Direct C-C bond formationRequires strict anhydrous conditions; safety concerns with etherScalable, but requires careful process control; moderate cost.
Catalytic Hydrogenation High to ExcellentRacemic (0%)High yield, clean reaction, simple workupRequires H₂ gas and pressure equipment; produces racemic productExcellent for large-scale racemic production; catalyst can be recycled.
MPV Reduction Moderate to GoodRacemic (0%)Highly chemoselective, inexpensive reagentsEquilibrium reaction, can be slow, often requires stoichiometric catalystModerate scalability; low reagent cost.
Asymmetric Transfer Hydrogenation High to ExcellentExcellent (>99%)High enantioselectivity, mild conditionsHigh cost of chiral catalysts and ligandsScalable, but catalyst cost is a major factor.
Biocatalytic Reduction Good to HighExcellent (>99%)Extremely high enantioselectivity, green (aqueous, mild conditions), safeEnzyme stability/cost can be a factor, lower substrate concentrationsGood scalability, especially with whole cells; can be very cost-effective.

Conclusion: Selecting the Optimal Path

The choice of synthetic route for this compound is not a one-size-fits-all decision. It is a strategic choice based on the specific goals of the synthesis.

  • For large-scale, cost-effective production of racemic this compound , catalytic hydrogenation of the ketone precursor offers a robust and high-yielding solution.

  • When high chemoselectivity is required in a molecule with multiple functional groups, the Meerwein-Ponndorf-Verley reduction remains a valuable tool.

  • For the synthesis of enantiopure this compound for pharmaceutical applications , the choice lies between Asymmetric Transfer Hydrogenation and Biocatalytic Reduction. While ATH is a powerful and well-established method, the biocatalytic approach stands out as the modern benchmark . It offers unparalleled enantioselectivity under exceptionally mild and environmentally benign conditions, aligning with the principles of green chemistry that are increasingly important in the pharmaceutical industry. The potential for high yields and the use of inexpensive whole-cell catalysts make it a highly attractive and sustainable option for the future of chiral alcohol synthesis.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Zhang, J., et al. (2023). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. Retrieved from [Link]

  • Ari, M., & Çelik, A. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. CABI Digital Library. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003089394A2 - Method for the production of phenyl propyl alcohols.
  • Musa, M. M. (2009). ASYMMETRIC SYNTHESIS OF PHENYL-RING-CONTAINING ALCOHOLS USING THERMOANAEROBACTER ETHANOLICUS W110A SECONDARY ALCOHOL DEHYDROGENASE. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Mori, K., & Puapoomchareon, P. (2003). Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. Molecules, 8(3), 317-325. Retrieved from [Link]

  • PubMed. (2013). Asymmetric transfer hydrogenation of 1-naphthyl ketones by an ansa-Ru(II) complex of a DPEN-SO2N(Me)-(CH2)2(η(6)-p-Tol) combined ligand. Retrieved from [Link]

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2023). Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Retrieved from [Link]

  • Lystvet, S. M., et al. (2010). Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters. Biocatalysis and Biotransformation, 28(4), 286-292. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Retrieved from [Link]

  • Semantic Scholar. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • TU Delft Repository. (2023). Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation and isomerization of 1 by Pd catalysts a [Table]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A chemo-enzymatic synthesis of chiral secondary alcohols bearing sulfur-containing functionality. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1][3]oxazepines in water. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2020, January 23). Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction [Video]. YouTube. Retrieved from [Link]

  • Boit, T. B., et al. (2021). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry, 86(17), 12185-12192. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, October 12). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Retrieved from [Link]

  • PubMed. (2022). Enantioselective Biocascade Catalysis with a Single Multifunctional Enzyme. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Unsuccessful Grignard with PhMgBr - what did I make? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Control of the single atom/nanoparticle ratio in Pd/C catalysts to optimize the cooperative hydrogenation of alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Cascade Biocatalysis for Enantioselective Reconstruction of Both Enantiomers of Phenylalaninol from Biobased L-Phenylalanine [Request PDF]. Retrieved from [Link]

  • Ben-Gurion University Research Portal. (1998). Chemoenzymatic synthesis of (R)-(+)-2-methylbutan-1-ol, a chiral synthon for the preparation of optically active pheromones. Retrieved from [Link]

  • de Miranda, A. S., et al. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(12), 6270-6307. Retrieved from [Link]

Sources

A Comprehensive Guide to the Comparative Biological Activity of (R)- and (S)-1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Biological Systems

In the realm of molecular pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. This is because biological systems, from enzymes to receptors, are themselves chiral and thus can interact differently with each enantiomer. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.

This guide focuses on the enantiomers of 1-phenylbutan-2-ol, specifically (R)-1-Phenylbutan-2-ol and (S)-1-Phenylbutan-2-ol. Despite its simple structure, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of the distinct biological activities of these two enantiomers. This document, therefore, serves as both a summary of the known chemical properties and a detailed proposal for a systematic, comparative investigation into their biological effects. By providing a robust experimental framework, we aim to empower researchers to elucidate the pharmacological profiles of these compounds, a critical step in assessing their potential for future development.

Hypothesized Biological Activities and Proposed Investigational Strategy

Given the structural motif of a chiral secondary alcohol with a phenyl group, we can hypothesize several potential areas of biological activity for the enantiomers of this compound. Structurally related compounds, such as other chiral secondary alcohols and phenylethanolamine derivatives, are known to interact with various biological targets.[1][2] For instance, phenylethanolamine N-methyltransferase (PNMT) is a key enzyme in the biosynthesis of epinephrine and is a target for inhibitors.[3][4]

Our proposed strategy involves a tiered approach, beginning with fundamental physicochemical characterization and moving through a comprehensive suite of in vitro and in vivo assays. This systematic evaluation will allow for a direct and objective comparison of the biological activities of the (R) and (S) enantiomers.

Physicochemical Characterization and Enantiomeric Purity

A prerequisite for any comparative biological study is the confirmation of the identity and enantiomeric purity of the test compounds.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₄O-
Molecular Weight150.22 g/mol -
AppearanceColorless to light yellow liquid-
Boiling Point124-127 °C @ 25 mmHg-
Density~0.989 g/mL at 25°C-
Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment

Rationale: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.[5][6] This method is essential to ensure that the biological activities observed are attributable to the specific enantiomer being tested and not a result of contamination with its counterpart.

Step-by-Step Methodology:

  • Column Selection: Employ a polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, which are known to be effective for a wide range of chiral compounds.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small, accurately weighed amount of each enantiomer and the racemic mixture in the mobile phase to create stock solutions. Prepare a series of dilutions for calibration.

  • Chromatographic Conditions:

    • Flow Rate: Set to a typical analytical flow rate (e.g., 1.0 mL/min).

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C) to ensure reproducibility.

    • Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., ~254 nm).

  • Injection and Data Analysis: Inject equal volumes of the (R), (S), and racemic samples. Determine the retention times for each enantiomer. Calculate the enantiomeric excess (ee%) of each purified sample using the peak areas.

In Vitro Biological Activity Screening

A battery of in vitro assays is proposed to screen for a range of potential biological activities, from general cytotoxicity to specific interactions with molecular targets.

Cytotoxicity Assessment

Rationale: Establishing the cytotoxic potential of each enantiomer is a fundamental first step in any pharmacological evaluation. The XTT assay, a colorimetric method, provides a quantitative measure of cell viability by assessing mitochondrial dehydrogenase activity in living cells.[7]

Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
Cell Line(R)-1-Phenylbutan-2-ol(S)-1-Phenylbutan-2-ol
HEK293 (Human Embryonic Kidney)>10085.2
HepG2 (Human Hepatocellular Carcinoma)92.565.8
SH-SY5Y (Human Neuroblastoma)78.350.1
Data is illustrative and does not represent actual experimental results.
Experimental Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (R)- and (S)-1-phenylbutan-2-ol in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Incubation and Measurement: Incubate the plates for a further 2-4 hours to allow for the development of the formazan product. Measure the absorbance at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each enantiomer.

Receptor Binding Assays

Rationale: To investigate potential interactions with G-protein coupled receptors (GPCRs), a common class of drug targets, radioligand binding assays can be employed.[8][9][10] This allows for the determination of the binding affinity (Ki) of each enantiomer for a panel of relevant receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).

Experimental Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound ((R)- or (S)-1-phenylbutan-2-ol).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Rationale: Based on the phenylethanolamine scaffold, it is plausible that these compounds could interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or phenylethanolamine N-methyltransferase (PNMT).[3][4] A kinetic enzyme inhibition assay can determine if the enantiomers act as inhibitors and their mechanism of action.[11][12]

Experimental Protocol: Kinetic Enzyme Inhibition Assay (e.g., MAO-A)
  • Assay Components: In a microplate, combine a purified preparation of the enzyme (e.g., MAO-A), a suitable buffer, and varying concentrations of the test enantiomer.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific substrate for the enzyme (e.g., kynuramine for MAO-A).

  • Kinetic Measurement: Immediately begin measuring the formation of the product over time using a spectrophotometer or fluorometer.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration to determine the IC₅₀. Further kinetic studies with varying substrate concentrations can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Safety Pharmacology and Genotoxicity Assessment

To provide a preliminary assessment of the safety profile of the enantiomers, in vitro safety pharmacology and genotoxicity assays are recommended.

hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14] Therefore, it is crucial to assess the potential for hERG channel blockade early in the evaluation of any new chemical entity. The patch-clamp technique is the gold standard for this assessment.

Experimental Protocol: Whole-Cell Patch-Clamp hERG Assay
  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.

  • Compound Application: Perfuse the cell with a control solution, followed by increasing concentrations of the test enantiomer.

  • Current Measurement: Record the hERG current at each concentration.

  • Data Analysis: Measure the peak tail current and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[15][16][17] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Experimental Protocol: Ames Test
  • Strain Selection: Use a panel of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of each enantiomer in a soft agar overlay on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous reversion rate in the vehicle control group. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

In Vivo Acute Toxicity Study

Following the in vitro characterization, a preliminary in vivo study is necessary to assess the acute toxicity and general tolerability of the enantiomers.

Rationale: An acute oral toxicity study in a rodent model provides essential information on the potential for acute toxicity and helps to identify a dose range for any subsequent efficacy studies. The study should be conducted in accordance with OECD guidelines.[18][19]

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of each enantiomer at predefined starting dose levels (e.g., 300 mg/kg). The study proceeds in a stepwise manner with a small number of animals per step.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The results are used to classify the substance according to its acute toxicity and to estimate the LD₅₀.

Visualizing the Experimental Workflow

The following diagrams illustrate the proposed experimental workflows for the comprehensive comparison of (R)- and (S)-1-Phenylbutan-2-ol.

Experimental_Workflow cluster_synthesis Synthesis & Purity cluster_invitro In Vitro Screening cluster_safety Safety & Genotoxicity cluster_invivo In Vivo Study Synthesis Enantioselective Synthesis Chiral_HPLC Chiral HPLC for Enantiomeric Purity Synthesis->Chiral_HPLC Cytotoxicity Cytotoxicity Assay (XTT) Chiral_HPLC->Cytotoxicity Receptor_Binding Receptor Binding Assays Cytotoxicity->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays Receptor_Binding->Enzyme_Inhibition hERG_Assay hERG Channel Assay Enzyme_Inhibition->hERG_Assay Ames_Test Ames Test hERG_Assay->Ames_Test Acute_Toxicity Acute Oral Toxicity (OECD 423) Ames_Test->Acute_Toxicity

Caption: Proposed experimental workflow for the comparative biological evaluation.

Signaling_Pathway_Hypothesis cluster_enantiomers Test Compounds cluster_targets Potential Molecular Targets cluster_effects Downstream Biological Effects R_Enantiomer (R)-1-Phenylbutan-2-ol GPCRs GPCRs (e.g., Adrenergic, Dopaminergic) R_Enantiomer->GPCRs Enzymes Enzymes (e.g., MAO, PNMT) R_Enantiomer->Enzymes Ion_Channels Ion Channels (e.g., hERG) R_Enantiomer->Ion_Channels S_Enantiomer (S)-1-Phenylbutan-2-ol S_Enantiomer->GPCRs S_Enantiomer->Enzymes S_Enantiomer->Ion_Channels Cellular_Response Altered Cellular Response GPCRs->Cellular_Response Enzymes->Cellular_Response Ion_Channels->Cellular_Response Physiological_Effect Physiological Effect Cellular_Response->Physiological_Effect

Sources

Performance of different chiral stationary phases for resolving 1-Phenylbutan-2-ol

[1]

Executive Summary

1-Phenylbutan-2-ol (also known as

11

This guide evaluates the performance of Polysaccharide-based HPLC phases and Cyclodextrin-based GC phases for this specific analyte. Based on comparative analysis of structural analogues and kinetic resolution data:

  • Best HPLC Performance: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) provides the highest resolution (

    
    ) due to the specific inclusion capability of the cellulose backbone for the benzyl-alkyl motif.
    
  • Best GC Performance:

    
    -Cyclodextrin derivatives  (e.g., Chirasil-Dex CB) are superior for monitoring enzymatic kinetic resolutions due to faster turnover times and simultaneous resolution of the alcohol and its ester precursor.
    

Mechanistic Insight: The Chiral Recognition Process[2][3]

To select the correct column, one must understand the molecular recognition mechanism. This compound relies on a "Three-Point Interaction" model to achieve separation:

  • Hydrogen Bonding: Between the hydroxyl group (-OH) of the analyte and the carbamate/ether linkages of the CSP.

  • 
    -
    
    
    Interactions:
    Between the phenyl ring of the analyte and the aromatic rings of the CSP selector (3,5-dimethylphenyl group).
  • Steric Fit: The ethyl group vs. the benzyl group fitting into the chiral grooves of the polymer.

Visualization: Chiral Recognition on Polysaccharide Phases

The following diagram illustrates the interaction mechanism on a Chiralcel OD-H surface.

ChiralRecognitionAnalyteThis compound(Analyte)Interaction1H-Bonding(OH group <-> Carbamate C=O)Analyte->Interaction1Interaction2Pi-Pi Stacking(Phenyl <-> 3,5-DMP)Analyte->Interaction2Interaction3Steric Inclusion(Ethyl group fit)Analyte->Interaction3CSPChiralcel OD-H(Cellulose tris-3,5-DMPC)CSP->Interaction1CSP->Interaction2CSP->Interaction3ResultEnantioseparation(Different Retention Times)Interaction1->ResultInteraction2->ResultInteraction3->Result

Caption: Mechanistic breakdown of the three-point interaction required for resolving this compound on polysaccharide phases.

Comparative Analysis: HPLC Stationary Phases

For preparative isolation or high-precision purity analysis of the isolated alcohol, HPLC is the preferred method.

Polysaccharide Phases (Coated vs. Immobilized)

The Cellulose-based OD-H is historically the most effective phase for this class of aromatic alcohols. The Amylose-based AD-H often shows lower selectivity (

Stationary PhaseTrade Name (Example)Selector TypeSelectivity (

)
Resolution (

)
Notes
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H Coated CelluloseHigh (~1.8 - 2.2) > 3.0 Recommended. Excellent recognition of the benzyl vs. ethyl group.[1]
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-HCoated AmyloseModerate (~1.2 - 1.[1]5)~1.5 - 2.0Viable alternative, but peaks often broader for this specific homologue.[1]
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralpak IBImmobilized CelluloseHigh (~1.7 - 2.[1]0)> 2.5Robust. Allows use of non-standard solvents (THF, DCM) to tweak selectivity.
Pirkle-Type Whelk-O 1SyntheticLow to Moderate< 1.5Generally less effective for this flexible alcohol without derivatization.[1]

Data Note: Values are representative of the homologous series of

Solvent Effects[1][4]
  • Hexane/IPA (90:10): The standard starting point. High resolution.

  • Hexane/Ethanol: Often reduces retention time but may compress resolution.[1]

  • Methanol: Only usable on Immobilized (IB/IA) columns or pure methanol columns (OD-RH).[1] Often reverses elution order or drastically changes selectivity.[1]

Comparative Analysis: GC Stationary Phases

Gas Chromatography is the industry standard for monitoring Kinetic Resolutions (KR) (e.g., lipase-catalyzed hydrolysis of the ester).

Cyclodextrin Phases

Cyclodextrins (CDs) separate based on inclusion complexation.[1] The hydrophobic phenyl chain inserts into the CD cavity.

Stationary PhaseTrade Name (Example)TypePerformanceApplication
Peralkylated

-Cyclodextrin
Chirasil-Dex CB / Hydrodex

-6TBDM
Bonded/CoatedExcellent Gold Standard for KR monitoring.[1] Separates ester and alcohol simultaneously.[1]

-Cyclodextrin
Chirasil-

-Dex
BondedModerateBetter for bulkier derivatives, usually too large for this compound.[1]

Experimental Protocols

Protocol A: HPLC Separation (Analytical Scale)

Target: High-purity analysis of enantiomeric excess (ee).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (95 : 5 v/v).[1]

    • Optimization: If retention is too low, adjust to 98:2.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

    • Note: Lowering to 10°C often increases resolution significantly for this molecule due to entropy-enthalpy compensation.[1]

  • Detection: UV at 210 nm (absorption of the phenyl ring) or 254 nm.[1]

  • Sample Prep: Dissolve ~1 mg in 1 mL of mobile phase. Inject 5-10

    
    L.[1]
    
Protocol B: GC Separation (Kinetic Resolution Monitoring)

Target: Simultaneous determination of conversion and ee.

  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25

    
    m film) or equivalent 
    
    
    -CD phase.[1]
  • Carrier Gas: Helium or Hydrogen (constant flow, 1.2 mL/min).[1]

  • Injector: Split mode (50:1), 250°C.

  • Oven Program:

    • Start: 90°C (Hold 2 min).

    • Ramp: 2°C/min to 130°C.[1]

    • Ramp: 20°C/min to 180°C (Burn out).

  • Detector: FID at 250°C.

  • Elution Order: Typically, the (

    
    )-enantiomer elutes before the (
    
    
    )-enantiomer on standard
    
    
    -CD columns, but standards must be injected to confirm.

Method Development Workflow

Use this decision tree to select the appropriate method for your specific stage of development.

MethodSelectionStartStart: Sample Type?Q1Is the sample a crude reaction mix(e.g., Lipase hydrolysis)?Start->Q1BranchGCYes: Contains Ester + AlcoholQ1->BranchGCBranchHPLCNo: Pure Alcohol / Pharma QCQ1->BranchHPLCGC_PathSelect GC (Chirasil-Dex)Reason: Resolves both specieswithout workup.BranchGC->GC_PathHPLC_PathSelect HPLC (Chiralcel OD-H)Reason: High precision, UV detection.BranchHPLC->HPLC_PathResultValidated MethodGC_Path->ResultOpt_HPLCOptimization:Use Hexane/IPA 95:5Temp: 20-25°CHPLC_Path->Opt_HPLCOpt_HPLC->Result

Caption: Decision matrix for selecting between GC and HPLC based on sample matrix and analytical goals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interactionsAdd 0.1% Diethylamine (DEA) to the mobile phase (only if using immobilized columns or if column manual permits).
Low Resolution (

)
Temperature too highLower column temperature to 10-15°C. Chiral recognition is enthalpy-driven.
Broad Peaks (GC) Column overloadIncrease split ratio (e.g., from 50:1 to 100:1) or dilute sample.[1]
Baseline Drift (UV) IPA UV CutoffEnsure HPLC-grade IPA is used; switch to 254 nm if 210 nm is too noisy.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H. Available at: [Link]

  • Kamal, A., et al. (2008).[1] "Lipase-mediated resolution of this compound: A study on the effect of acyl donor and solvent." Tetrahedron: Asymmetry. (Validating the use of GC for kinetic resolution monitoring).

  • Okamoto, Y., & Ikai, T. (2008).[1] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews.[1] (Foundational text on Polysaccharide CSP mechanisms).

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Phenylbutan-2-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of chiral molecules like 1-Phenylbutan-2-ol is paramount for monitoring reaction kinetics, determining enantiomeric purity, and ensuring the quality of final products. This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) for achiral analysis and Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV) for enantioselective quantification. Furthermore, we will explore promising alternative methods that offer unique advantages in specific analytical scenarios.

This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the methodological choices, ensuring a comprehensive understanding of the analytical landscape for this compound.

The Analytical Challenge: Why Quantify this compound?

This compound is a chiral secondary alcohol, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((R)- and (S)-1-Phenylbutan-2-ol). In pharmaceutical synthesis, it is often crucial to produce a single enantiomer, as the two forms can have vastly different pharmacological and toxicological profiles. Therefore, analytical methods must be capable of not only determining the total concentration of this compound in a reaction mixture but also quantifying the relative amounts of each enantiomer, a measure known as enantiomeric excess (e.e.).

This guide will first address the quantification of total this compound using a robust and widely accessible technique, GC-FID. Subsequently, we will delve into the more specialized, yet critical, enantioselective analysis using Chiral HPLC-UV.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) for Total this compound Quantification

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] For the analysis of a relatively volatile compound like this compound, GC-FID is an excellent choice due to its high resolution, sensitivity, and robustness.[2]

Principle of GC-FID

In GC, a sample is vaporized and injected into a heated inlet, then carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in longer retention times. The Flame Ionization Detector (FID) is a highly sensitive detector for organic compounds. As the separated components elute from the column and are burned in a hydrogen-air flame, they produce ions that generate a current proportional to the amount of analyte.

Experimental Protocol: GC-FID Analysis

This protocol outlines a validated method for the quantitative analysis of total this compound in a typical reaction mixture.

1. Sample Preparation:

  • Internal Standard (IS) Selection: An internal standard is crucial for accurate quantification as it corrects for variations in injection volume and instrument response. A suitable internal standard should be a stable compound with similar chemical properties to the analyte but well-separated chromatographically. For this compound, 1-octanol is an excellent choice due to its structural similarity (an alcohol) and different retention time.[3][4]

  • Stock Solutions:

    • This compound Stock (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with dichloromethane.

    • 1-Octanol (IS) Stock (1000 µg/mL): Accurately weigh 25 mg of 1-octanol into a 25 mL volumetric flask and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS stock solution and varying amounts of the this compound stock solution to volumetric flasks and diluting with dichloromethane to achieve concentrations ranging from 1 µg/mL to 200 µg/mL for this compound, with a final IS concentration of 50 µg/mL in each standard.

  • Reaction Sample Preparation: Dilute an accurately measured aliquot of the reaction mixture with dichloromethane to bring the expected this compound concentration within the calibration range. Add the internal standard to the diluted sample to achieve a final concentration of 50 µg/mL.

2. GC-FID Instrumentation and Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 7890B or equivalentA standard, reliable GC system.
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column providing good separation for a wide range of compounds.
Carrier Gas Helium or HydrogenInert mobile phase.
Flow Rate 1.2 mL/min (constant flow)Optimal for column efficiency.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample.
Injection Volume 1 µLA typical injection volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Oven Program 80 °C (hold 2 min), then ramp to 250 °C at 15 °C/min, hold 5 minA temperature program allows for the efficient elution of the analyte and any other components in the reaction mixture.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temp. 280 °CPrevents condensation of the eluting compounds.
Makeup Gas (N2) 25 mL/minOptimizes detector performance.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidant for the FID flame.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the reaction sample by calculating its peak area ratio to the internal standard and using the calibration curve.

GC-FID Workflow Diagram

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing stock_analyte Prepare Analyte Stock Solution cal_standards Prepare Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is Prepare Internal Standard (IS) Stock stock_is->cal_standards sample_prep Prepare Reaction Sample (Dilute + add IS) stock_is->sample_prep injection Inject Sample/ Standard (1 µL) cal_standards->injection sample_prep->injection separation Separation on DB-5 Column injection->separation detection FID Detection separation->detection integration Integrate Peak Areas (Analyte & IS) detection->integration calibration_curve Construct Calibration Curve integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

GC-FID Workflow for this compound Analysis

Method 2: Chiral High-Performance Liquid Chromatography (HPLC-UV) for Enantioselective Quantification

While GC-FID provides the total concentration of this compound, it cannot distinguish between the (R) and (S) enantiomers on a standard achiral column. For enantioselective analysis, Chiral HPLC is the gold standard.[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Principle of Chiral HPLC-UV

In Chiral HPLC, the separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The different stabilities of these complexes result in different retention times for the two enantiomers. A UV detector is commonly used for aromatic compounds like this compound, as the phenyl group absorbs UV light. The absorbance is directly proportional to the concentration of the analyte.

Experimental Protocol: Chiral HPLC-UV Analysis

This protocol is designed for the separation and quantification of (R)- and (S)-1-Phenylbutan-2-ol.

1. Sample Preparation:

  • Stock Solutions: Prepare stock solutions of racemic this compound (for method development and as a system suitability standard) and individual enantiomers (if available, for peak identification) in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards of the racemate in the mobile phase, covering the desired concentration range (e.g., 1 µg/mL to 200 µg/mL).

  • Reaction Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

2. HPLC-UV Instrumentation and Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable HPLC system with a UV detector.
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based chiral column)Polysaccharide-based CSPs are highly versatile for a wide range of chiral separations.[6]
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)A common normal-phase mobile phase for chiral separations. The ratio may require optimization for best resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can affect chiral recognition; maintaining a constant temperature is crucial for reproducibility.
Injection Volume 10 µLA standard injection volume for HPLC.
Detection UV at 254 nmThe phenyl group of this compound absorbs strongly at this wavelength.

3. Data Analysis:

  • Identify the peaks for the (R) and (S) enantiomers by injecting individual standards (if available) or by comparing with literature data for similar compounds on the same type of column.

  • Construct separate calibration curves for each enantiomer by plotting their peak areas against their concentrations in the calibration standards.

  • Calculate the concentration of each enantiomer in the reaction sample using their respective calibration curves.

  • Determine the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Chiral HPLC-UV Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chiral HPLC-UV Analysis cluster_data Data Processing stock_racemate Prepare Racemate Stock Solution cal_standards Prepare Calibration Standards stock_racemate->cal_standards injection Inject Sample/ Standard (10 µL) cal_standards->injection sample_prep Prepare Reaction Sample (Dilute) sample_prep->injection separation Separation on Chiralpak AD-H injection->separation detection UV Detection (254 nm) separation->detection integration Integrate Enantiomer Peak Areas detection->integration calibration_curves Construct Calibration Curves (R and S) integration->calibration_curves quantification Quantify Each Enantiomer calibration_curves->quantification ee_calc Calculate Enantiomeric Excess quantification->ee_calc

Chiral HPLC-UV Workflow for Enantioselective Analysis

Performance Comparison: GC-FID vs. Chiral HPLC-UV

The choice between GC-FID and Chiral HPLC-UV depends on the analytical objective. The following table summarizes the typical performance characteristics of each method for the analysis of this compound.

Performance MetricGC-FID (Achiral)Chiral HPLC-UV
Analyte(s) Total this compound(R)- and (S)-1-Phenylbutan-2-ol
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1.5 µg/mL
Analysis Time ~15 min~20 min
Advantages High sensitivity, robust, low cost per sample.Provides enantiomeric purity information.
Limitations Cannot separate enantiomers.Lower sensitivity than GC-FID, higher cost of chiral columns.

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Alternative Analytical Methodologies

While GC and HPLC are the workhorses of quantitative analysis, other techniques offer unique advantages for specific applications.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[1] For chiral separations, SFC offers several advantages over HPLC, including faster analysis times, reduced solvent consumption (making it a "greener" technique), and often unique selectivity.[7] Polysaccharide-based chiral stationary phases are also widely used in SFC.[8]

Key Advantages of SFC for this compound Analysis:

  • Speed: SFC analyses are typically 3-5 times faster than HPLC.

  • Green Chemistry: The use of CO2 as the primary mobile phase significantly reduces organic solvent waste.[9]

  • Efficiency: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss of resolution.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of analytes in a sample without the need for a calibration curve of the analyte itself.[10] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy.[11]

Key Advantages of qNMR for this compound Analysis:

  • Absolute Quantification: Does not require a reference standard of the analyte.

  • Non-destructive: The sample can be recovered after analysis.

  • Rich Information: Provides structural information in addition to quantitative data.

For chiral analysis, qNMR can be used in conjunction with chiral derivatizing agents or chiral solvating agents to induce chemical shift differences between the enantiomers, allowing for their individual quantification.

Conclusion

The quantitative analysis of this compound in a reaction mixture requires a thoughtful selection of analytical methodology based on the specific information required.

  • For rapid and sensitive determination of the total concentration of this compound, GC-FID is a robust and cost-effective choice.

  • When the enantiomeric purity is of interest, Chiral HPLC-UV is the indispensable technique, providing baseline separation of the (R) and (S) enantiomers.

  • For high-throughput screening and greener analytical workflows, SFC presents a compelling alternative to Chiral HPLC.

  • In situations where a primary method of quantification is required or when reference standards are unavailable, qNMR offers a powerful solution.

By understanding the principles, advantages, and limitations of each of these techniques, researchers can confidently select and implement the most appropriate analytical strategy for their specific needs in the development and production of chiral molecules.

References

  • U.S. Department of the Treasury, Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. Retrieved from [Link]

  • PubMed. (2025). Application of 1-octanol in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes. Retrieved from [Link]

  • J. Braz. Chem. Soc. (2014). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. Retrieved from [Link]

  • Spectroscopy Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • ResearchGate. (2025). Validation gas chromatography-fid method for analysis of ethanol content in vinegar. Retrieved from [Link]

  • Semantic Scholar. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Retrieved from [Link]

  • U.S. Department of the Treasury, Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Supercritical Fluid Chromatography and its Advantages. Retrieved from [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative NMR spectroscopy of complex mixtures. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

  • ResearchGate. (2025). Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. Retrieved from [Link]

  • PubMed. (2025). Spectrophotometric determination of o-phenylphenol in canned drinks using three-phase hollow-fiber liquid phase microextraction. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Institutes of Health. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Retrieved from [Link]

  • Twisting Memoirs Publications. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • ResearchGate. (2025). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR (q-NMR). Retrieved from [Link]

  • National Institutes of Health. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]

  • University of Valladolid. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral alcohols is a cornerstone of modern organic chemistry. 1-Phenylbutan-2-ol, a valuable chiral building block, presents a compelling case study for comparing common synthetic strategies. This guide provides an in-depth analysis of the principal synthetic routes to this molecule, offering a critical evaluation of their respective merits and limitations, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a chiral secondary alcohol with the chemical formula C₁₀H₁₄O.[1][2] Its structure contains a stereogenic center at the second carbon of the butane chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-phenylbutan-2-ol and (S)-1-phenylbutan-2-ol. The control of this stereochemistry is often a critical consideration in its application, particularly in the synthesis of pharmaceuticals and other biologically active molecules where a specific enantiomer is required for efficacy.

This guide will focus on the two most prevalent and mechanistically distinct approaches to the synthesis of this compound:

  • Carbon-Carbon Bond Formation via Grignard Reaction: Building the carbon skeleton through the nucleophilic addition of an organometallic reagent to a carbonyl or epoxide precursor.

  • Reduction of a Prochiral Ketone: Converting the readily available 1-phenyl-2-butanone into the desired alcohol, with a focus on asymmetric methods to achieve enantiomeric excess.

Strategic Overview of Synthetic Pathways

The choice of a synthetic route is dictated by several factors including starting material availability, desired scale, cost, and, most importantly, the required stereochemical purity of the final product. The following diagram illustrates the decision-making process for selecting an appropriate pathway.

G start Objective: Synthesize this compound racemic Is a racemic mixture acceptable? start->racemic grignard_racemic Grignard Reaction (e.g., Phenylacetaldehyde + EtMgBr) racemic->grignard_racemic Yes reduction_racemic Ketone Reduction (e.g., NaBH4) racemic->reduction_racemic Yes asymmetric Is a specific enantiomer required? racemic->asymmetric No asymmetric_reduction Asymmetric Ketone Reduction (e.g., CBS, Noyori Hydrogenation) asymmetric->asymmetric_reduction Yes chiral_pool Chiral Pool Synthesis (Less Common) asymmetric->chiral_pool Yes

Caption: Decision workflow for selecting a synthetic route to this compound.

Route 1: Grignard-Based Carbon-Carbon Bond Formation

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds.[3] For this compound, two primary disconnection approaches are viable, both of which typically yield a racemic mixture unless chiral catalysts or auxiliaries are employed.

Mechanism and Variants

The core of this method involves the nucleophilic attack of a Grignard reagent on an electrophilic carbonyl carbon or an epoxide ring.

  • Phenylacetaldehyde + Ethylmagnesium Bromide: In this approach, the ethyl group is the nucleophile, attacking the carbonyl carbon of phenylacetaldehyde.

  • Bromobenzene + Butanal: Here, a phenyl Grignard reagent (phenylmagnesium bromide) is formed from bromobenzene and magnesium, which then attacks the carbonyl of butanal.[4]

  • Bromobenzene + 1,2-Epoxybutane: The phenyl Grignard reagent can also be used to open an epoxide ring. The attack occurs at the less sterically hindered carbon of the epoxide, followed by an acidic workup to yield the alcohol.[5]

The following diagram illustrates these convergent pathways.

G cluster_0 Route 1A cluster_1 Route 1B cluster_2 Route 1C pa Phenylacetaldehyde add1 Grignard Addition pa->add1 etmgbr Ethylmagnesium Bromide etmgbr->add1 workup Aqueous Workup add1->workup bb Bromobenzene + Mg phmgbr Phenylmagnesium Bromide bb->phmgbr butanal Butanal add2 Grignard Addition butanal->add2 phmgbr->add2 add2->workup bb2 Bromobenzene + Mg phmgbr2 Phenylmagnesium Bromide bb2->phmgbr2 epoxy 1,2-Epoxybutane add3 Epoxide Opening epoxy->add3 phmgbr2->add3 add3->workup product Racemic This compound workup->product

Caption: Convergent Grignard synthesis pathways to this compound.

Experimental Protocol: Phenylmagnesium Bromide with Butanal[4]

This protocol is representative of the Grignard approach for producing a racemic product.

Step 1: Preparation of Phenylmagnesium Bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.1 eq).

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

  • Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Step 2: Reaction with Butanal

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of butanal (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Acidic Hydrolysis (Workup)

  • Pour the reaction mixture slowly onto crushed ice and cautiously add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Route 2: Reduction of 1-Phenyl-2-butanone

This strategy begins with the prochiral ketone, 1-phenyl-2-butanone, and reduces the carbonyl group to a hydroxyl group.[6][7] The key advantage of this approach is the vast arsenal of modern asymmetric reduction techniques that can be applied to generate a single enantiomer with high fidelity.

Racemic Reduction

A simple and high-yielding method to produce racemic this compound is through reduction with a standard hydride reagent like sodium borohydride (NaBH₄).

Experimental Protocol: NaBH₄ Reduction

  • Dissolve 1-phenyl-2-butanone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0-1.5 eq) portion-wise, controlling the effervescence.

  • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting ketone.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or vacuum distillation.

Enantioselective Reduction

For drug development and fine chemical synthesis, achieving high enantiomeric excess (e.e.) is paramount. Asymmetric reduction of ketones is a well-established field.[8][9] Key methodologies include:

  • Catalytic Transfer Hydrogenation: Pioneered by Noyori, this method often uses a chiral Ruthenium-based catalyst with a hydrogen donor like isopropanol or a formic acid/triethylamine mixture to achieve excellent yields and enantioselectivities (>95% e.e.).[10]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reductant. It is highly effective for the asymmetric reduction of a wide range of ketones.[9][10]

  • Chemoenzymatic Reduction: Ketone reductases (KREDs) are enzymes that can reduce ketones with extremely high enantioselectivity, often approaching >99% e.e.[11] These reactions are run in aqueous buffer systems and are considered a green chemistry approach.

The choice of catalyst is crucial, as the (R)-catalyst will typically produce one enantiomer of the alcohol, while the (S)-catalyst will produce the other.

Performance Comparison

The selection of a synthetic route involves a trade-off between simplicity, cost, and stereochemical control. The following table summarizes the key performance indicators for each major pathway.

Synthetic Route Typical Yield Enantioselectivity (e.e.) Key Reagents Advantages Disadvantages
Grignard (Racemic) 60-85%0% (Racemic)Mg, Bromobenzene, ButanalHigh C-C bond formation efficiency; readily available starting materials.Produces a racemic mixture; requires strictly anhydrous conditions.
NaBH₄ Reduction (Racemic) 85-95%0% (Racemic)1-Phenyl-2-butanone, NaBH₄High yield; simple protocol; mild conditions.Produces a racemic mixture.
Asymmetric Transfer Hydrogenation 80-95%>95%Chiral Ru-catalyst, H-donorHigh enantioselectivity; catalytic use of chiral material.Catalyst can be expensive; may require optimization.[10]
CBS Reduction 75-90%>90%Chiral oxazaborolidine, BoraneHigh enantioselectivity; reliable and well-studied.Requires stoichiometric borane; catalyst preparation or purchase.[10]
Chemoenzymatic (KRED) 70-90%>99%Ketone Reductase, CofactorExtremely high enantioselectivity; environmentally friendly (aqueous media).Enzyme cost and stability; may require specific buffer/pH conditions.[11]

Conclusion

The synthesis of this compound offers a clear illustration of strategic chemical planning. For applications where a racemic mixture is sufficient, both the Grignard reaction and simple ketone reduction with NaBH₄ are robust, high-yielding, and cost-effective methods. However, when enantiopurity is the primary objective, the reduction of 1-phenyl-2-butanone is the superior strategy. Modern asymmetric catalysis, particularly transfer hydrogenation and chemoenzymatic methods, provides access to either enantiomer of the target alcohol with exceptional levels of purity and in high yield, meeting the stringent demands of the pharmaceutical and fine chemical industries. The choice between these advanced methods will depend on a laboratory's specific resources, scale, and expertise.

References

  • Study.com. (n.d.). Perfumery uses 1-phenyl-2-butanol. Show how to synthesize this alcohol from bromobenzene, 1-butene, and any necessary inorganic reagents. Retrieved from [Link]

  • Filo. (n.d.). How can 1-phenyl-2-butanol be synthesized from bromobenzene and any necessary inorganic reagents? Retrieved from [Link]

  • YouTube. (2019, July 21). Grignard Reaction: Synthesis of 1-Phenyl-1-Butanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7003733, (2R)-1-phenylbutan-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92833, 1-Phenyl-2-butanol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, May 14). Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) A Highly Enantioselective Synthesis of the Odorant, 3-hydroxy-4-phenylbutan-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Retrieved from [Link]

  • eScholarship. (n.d.). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Retrieved from [Link]

  • YouTube. (2025, August 4). Preparation of 2-Phenylbutan-2-ol from 3-Phenylbut-1-ene | Class 12 Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13879, 1-Phenyl-2-butanone. Retrieved from [Link]

  • MacMillan Group, Princeton University. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Springer. (2025, August 10). Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters. Retrieved from [Link]

  • University of Waterloo. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • DNR College. (n.d.). ASYMMETRIC SYNTHESIS-II. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

Sources

Assessing the Purity of Synthesized 1-Phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylbutan-2-ol (CAS 701-70-2) is a critical chiral intermediate in the synthesis of pharmaceutical scaffolds and high-value fragrances. Its synthesis—often via Grignard addition of benzylmagnesium chloride to propanal or hydride reduction of 1-phenyl-2-butanone—introduces a specific profile of impurities: unreacted aldehydes/ketones, homo-coupling byproducts (e.g., bibenzyl), and enantiomeric contaminants.

This guide objectively compares three analytical methodologies for assessing the purity of this compound. While GC-FID remains the workhorse for volatile organic impurities, Chiral HPLC is non-negotiable for stereochemical validation. However, Quantitative NMR (qNMR) is presented here as the superior "absolute" reference method for assay determination when certified reference standards of the analyte are unavailable.

The Analytical Challenge

The purity of this compound is multidimensional. A "99% pure" certificate of analysis (CoA) is meaningless without context:

  • Chemical Purity: Absence of side products (1,2-diphenylethane, 1-phenyl-2-butanone).

  • Stereochemical Purity: The ratio of (

    
    ) vs. (
    
    
    
    ) enantiomers.
  • Volatile Content: Residual solvents (THF, Diethyl ether) from synthesis.

The Decision Matrix

The following workflow illustrates the logical selection of analytical methods based on specific data requirements.

DecisionMatrix Start Start: Purity Assessment Needs Q1 Is Enantiomeric Excess (ee%) Required? Start->Q1 Q2 Is a Certified Reference Standard of this compound Available? Q1->Q2 No Method_HPLC Method B: Chiral HPLC (Stereochemical Purity) Q1->Method_HPLC Yes Method_GC Method A: GC-FID (Volatile Impurities & Relative Purity) Q2->Method_GC Yes (Relative Area %) Method_qNMR Method C: qNMR (Absolute Assay/Mass Balance) Q2->Method_qNMR No (Absolute Purity) Method_GC->Method_qNMR Cross-Validation needed

Figure 1: Analytical decision matrix for selecting the appropriate purity assessment method.

Comparative Analysis of Methodologies

Method A: Gas Chromatography (GC-FID)

Role: The Workhorse for Chemical Purity. GC-FID is the industry standard for quantifying volatile organic impurities (VOIs). Since this compound boils at ~230°C (atmospheric) / 125°C (25 mmHg), it is perfectly suited for capillary GC.

  • Mechanism: Separation based on boiling point and polarity; detection via carbon counting (Flame Ionization).

  • Self-Validating Factor: Use of an Internal Standard (e.g., n-Dodecane) . This corrects for injection volume errors and detector drift.

  • Limitations: Cannot separate enantiomers on standard achiral phases (DB-5). Thermal degradation of labile precursors (e.g., aldol adducts) may occur in the injector port.

Method B: Chiral HPLC

Role: The Stereochemical Specialist. Because this compound possesses a chiral center at C2, biological applications require high Enantiomeric Excess (ee). Standard GC cannot distinguish (


) from (

).
  • Mechanism: Interaction with a chiral stationary phase (CSP), typically amylose or cellulose derivatives (e.g., Chiralcel OD-H).

  • Self-Validating Factor: Resolution (

    
    ) Calculation . A method is only valid if the valley between enantiomers reaches baseline (
    
    
    
    ).
  • Limitations: High solvent consumption; requires UV-active chromophores (phenyl ring provides detection at 210-220 nm).

Method C: Quantitative NMR (qNMR)

Role: The Absolute Reference. When you synthesize a novel batch and lack a "Gold Standard" reference material to calibrate your GC or HPLC, qNMR is the solution. It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.

  • Mechanism: Proton (

    
    H) counting relative to a certified internal standard (e.g., Maleic Acid or TCNB) of known purity.
    
  • Self-Validating Factor: Relaxation Delay (

    
    ) . The protocol must prove that 
    
    
    
    (longitudinal relaxation time) to ensure full signal recovery (99.3% magnetization).
  • Limitations: Lower sensitivity (LOD ~0.1%) compared to chromatography; requires deuterated solvents.

Performance Data Comparison

The following data represents typical validation parameters for this compound analysis.

FeatureGC-FID (Method A)Chiral HPLC (Method B)qNMR (Method C)
Primary Output Chemical Purity (Area %)Enantiomeric Excess (ee%)Absolute Assay (w/w %)
Linearity (

)
> 0.9995> 0.9990N/A (Linear by physics)
Precision (RSD) < 1.0%< 0.5%< 0.5% (with proper

)
LOD ~10 ppm~50 ppm~1000 ppm (0.1%)
Analysis Time 15 min25 min10 min
Destructive? YesNo (can fractionate)No

Detailed Experimental Protocols

Protocol 1: qNMR for Absolute Purity (The "Gold Standard")

This protocol allows you to determine the purity of your synthesized this compound without an identical reference standard.

Reagents:

  • Analyte: ~20 mg synthesized this compound.

  • Internal Standard (IS): ~10 mg Maleic Acid (TraceCERT® or equivalent, purity >99.9%).

  • Solvent: 0.7 mL DMSO-

    
     (prevents hydroxyl proton exchange broadening).
    

Procedure:

  • Weighing: Accurately weigh the analyte (

    
    ) and the internal standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add DMSO-

    
     and vortex until fully dissolved. Transfer to a 5mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 30 seconds  (Critical: Maleic acid protons relax slowly).
      
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet (Maleic acid,

      
       ~6.0 ppm, 2H).
      
    • Integrate the benzylic methylene protons of this compound (

      
       ~2.6-2.8 ppm, 2H) or the methyl triplet (
      
      
      
      ~0.9 ppm, 3H). Avoid the aromatic region due to potential overlap with solvent satellites.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[1][2][3][4][5]
Protocol 2: Chiral HPLC Workflow

This workflow ensures separation of the (


) and (

) enantiomers.

System: Agilent 1260 Infinity II or equivalent. Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm). Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Isocratic. Flow Rate: 1.0 mL/min. Detection: UV @ 215 nm. Temperature: 25°C.

HPLC_Workflow Sample Sample Prep (1 mg/mL in Mobile Phase) Filter Filtration (0.45 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Column Chiral Column (Polysaccharide Phase) Inject->Column Detect UV Detection (215 nm) Column->Detect

Figure 2: Sample preparation and execution workflow for Chiral HPLC analysis.

Conclusion & Recommendation

For a complete purity profile of synthesized this compound, a single method is insufficient.

  • For Routine Batch Release: Use GC-FID . It is fast, precise, and detects the most likely synthetic byproducts (solvents and starting materials).

  • For Stereoselective Synthesis: You must use Chiral HPLC (Method B) to report ee%.

  • For Reference Standard Characterization: If you are establishing an internal house standard, use qNMR (Method C) to assign an absolute purity value, which can then be used to calibrate your GC-FID response factors.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Daicel Corporation. (n.d.). Chiralcel OD-H Instruction Manual. Chiral Technologies. Retrieved October 26, 2025, from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard text for GC/HPLC theory).
  • PubChem. (2025).[3][6] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

Safety Operating Guide

1-Phenylbutan-2-ol: Laboratory Disposal & Waste Management Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 1-Phenylbutan-2-ol (CAS: 701-70-2) is a combustible, water-insoluble organic alcohol.[1][2][3][4] Do not dispose of this compound down the sink.

  • Primary Waste Stream: Non-Halogenated Organic Solvents.[1][3]

  • Disposal Method: Fuel blending or high-temperature incineration via a licensed hazardous waste contractor.[1][3]

  • Key Hazard: Combustible liquid (Flash Point ~100°C); Skin/Eye Irritant.[1][3]

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric acid, Peroxides) and halogenated solvents (to minimize disposal costs).[1][3]

Chemical Profile & Risk Assessment

As a Senior Application Scientist, it is critical to understand that "disposal" begins with "characterization." The physical properties of this compound dictate its waste classification. Unlike low-molecular-weight alcohols (methanol, ethanol), the phenyl ring and 4-carbon chain render this compound lipophilic and significantly less volatile.[1][3][4]

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValueOperational Implication
CAS Number 701-70-2Unique identifier for waste manifesting.[1][2][3][4]
Flash Point ~88–100°C (190–212°F)Classified as Combustible (Class IIIB), not Flammable.[3][4] However, it burns readily if heated.[1][3]
Water Solubility Low (~2.4 g/L)Strictly prohibited from drain disposal. Will phase-separate and clog traps/damage aquatic ecosystems.[1][3][4]
Density ~0.98 g/mLSlightly lighter than water; forms upper layer in aqueous biphasic mixtures.[3][4]
Reactivity StableIncompatible with strong oxidizing agents and acid chlorides.[3][4]

Technical Insight: While the flash point exceeds the RCRA D001 definition of "Ignitable" (<60°C), best practice in research environments is to manage this stream as Ignitable Waste to ensure it is incinerated rather than landfilled.[1][3] This ensures complete destruction of the aromatic ring.[1][3]

Waste Stream Segregation Strategy

Effective waste management relies on source segregation.[1][3] Mixing this compound with the wrong stream can elevate disposal costs by 300% or create safety hazards.[1][3][4]

The "Non-Halogenated" Rule

This compound contains only Carbon, Hydrogen, and Oxygen.[1][3][4] It should be segregated into Non-Halogenated waste streams.[1][3]

  • Why? Halogenated waste (containing Cl, F, Br) requires specialized scrubbers during incineration to neutralize acid gases (HCl, HF).[1][3] Non-halogenated waste is often used as a secondary fuel source (fuel blending) for cement kilns, making it cheaper and greener to dispose of.[1][3]

DOT Diagram: Disposal Decision Tree

The following logic flow ensures the compound ends up in the correct container.

DisposalFlow Start Start: Waste Generation (this compound) CheckState Is it a Liquid or Solid Spill? Start->CheckState Liquid Liquid Waste CheckState->Liquid Spill Spill / Solid Debris CheckState->Spill Absorbed on vermiculite CheckMix Is it mixed with other chemicals? Liquid->CheckMix StreamC STREAM C: Solid Hazardous Waste (Debris/Absorbents) Spill->StreamC Pure Pure / Solvent Mixture CheckMix->Pure No HalogenCheck Does the mixture contain Halogens (Cl, Br, F, I)? (e.g., DCM, Chloroform) CheckMix->HalogenCheck Yes StreamA STREAM A: Non-Halogenated Organic Waste (Preferred Route) Pure->StreamA HalogenCheck->StreamA No StreamB STREAM B: Halogenated Organic Waste (Higher Cost) HalogenCheck->StreamB Yes

Figure 1: Decision logic for segregating this compound waste streams to optimize safety and cost.

Step-by-Step Disposal Protocol

Phase 1: Collection & Container Selection[1][3]
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers.

    • Avoid: Polystyrene (PS) or PVC, which may degrade with long-term exposure to aromatic alcohols.[1][3]

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.[1][3]

  • Bonding/Grounding: If transferring more than 4 Liters (1 Gallon) at a time, ground the receiving vessel to prevent static discharge, despite the high flash point.[1][3]

Phase 2: Labeling

A generic "Waste" label is insufficient and illegal in many jurisdictions.[1][3] The label must contain:

  • Full Chemical Name: this compound (No abbreviations).[1][3][4][5]

  • Hazard Class: Check "Irritant" and "Combustible/Flammable."[1][3]

  • Composition: If a mixture, list all components and their approximate percentages (e.g., this compound 50%, Acetone 50%).

Phase 3: Storage Prior to Pickup[1][3]
  • Location: Store in a dedicated Flammable Safety Cabinet (yellow cabinet).

  • Segregation: Physically separate from Oxidizers (Nitric Acid, Perchloric Acid) by secondary containment.[1][3]

    • Mechanism of Danger:[1][6] Oxidation of the secondary alcohol can be exothermic; strong oxidizers can cleave the aromatic ring violently.[1][3]

  • Cap Integrity: Ensure caps are screw-tight. Do not use Parafilm as a primary seal.[1][3]

Spill Management Procedures

In the event of a benchtop spill (<500 mL):

  • Secure Area: Alert nearby personnel. Remove ignition sources (Bunsen burners, hot plates).[1][3]

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[1][3] (Butyl rubber provides superior protection for prolonged contact, but nitrile is sufficient for splash cleanup).[1][3]

  • Contain: Surround the spill with an inert absorbent (Vermiculite, Sand, or commercial "Pigs").[1][3]

    • Do NOT use: Paper towels alone, as they increase the surface area for evaporation and flammability.[1][3]

  • Absorb: Cover the liquid completely.[1][3]

  • Disposal: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty polyethylene bag. Label as "Solid Hazardous Waste (Contains this compound)." [1][3][4]

Regulatory Framework (US EPA/RCRA Context)

While this guide applies globally, US regulations provide a rigorous baseline:

  • RCRA Classification: this compound is not a "Listed" waste (not on the P or U lists).[1][3][4]

  • Characteristic Waste:

    • If the specific waste mixture has a flash point < 60°C (due to other solvents), it is D001 (Ignitable) .[1][3]

    • If pure (FP ~100°C), it is technically not D001 but must still be managed as chemical waste due to state-level regulations and prohibitions on drain disposal of organics.[1][3]

  • Sewer Ban: Under 40 CFR 403.5, introducing pollutants that cause pass-through or interference (like insoluble oils/alcohols) into a POTW (Publicly Owned Treatment Works) is prohibited.[1][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92833, this compound.[1][3] Retrieved from [Link][1][3]

  • US Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][3] Retrieved from [Link]

  • The Good Scents Company. 1-phenyl-2-butanol Physicochemical Properties. Retrieved from [Link][1][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylbutan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Phenylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.